3-Chloro-2-(methoxymethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-chloro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO4/c1-13-5-14-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGUYLBIFIOJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681873 | |
| Record name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-47-1 | |
| Record name | Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a key building block in modern organic synthesis. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind its synthesis, reactivity, and application, ensuring scientific integrity and empowering researchers in their experimental design.
Core Compound Identification and Properties
At the heart of numerous synthetic strategies lies the precisely functionalized phenylboronic acid. This compound is a notable example, valued for its specific substitution pattern that allows for directed and selective cross-coupling reactions.
Chemical Abstract Service (CAS) Number: 1256355-47-1[1][2][3][4]
Molecular Formula: C₈H₁₀BClO₄[1]
Molecular Weight: 216.43 g/mol [5]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | [2][4] |
| Synonyms | Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]- | [1] |
| Appearance | Typically a solid | [6] |
| Storage | Refrigerated, under inert atmosphere | [5] |
Strategic Importance: The Role of the Methoxymethyl (MOM) Protecting Group
The methoxymethyl (MOM) ether in this compound serves as a crucial protecting group for the phenolic hydroxyl group. This strategic protection is essential for preventing unwanted side reactions during synthesis and subsequent applications, particularly in metal-catalyzed cross-coupling reactions.
The MOM group is an acetal, which is stable under a wide range of conditions including basic, nucleophilic, and electrophilic environments, as well as in the presence of various oxidizing and reducing agents.[7][8] This stability is paramount when the boronic acid functionality is intended to be the reactive center. The MOM group is, however, sensitive to acidic conditions, allowing for its selective removal to unveil the phenol when desired.[4][7]
Deprotection of the MOM Group
Cleavage of the MOM ether is typically achieved through acid hydrolysis.[7] Common reagents for this deprotection include:
-
Hydrochloric acid in an alcohol solvent (e.g., methanol or ethanol).[7]
-
Trifluoroacetic acid (TFA) in a solvent like dichloromethane.[4]
-
Lewis acids, which can also facilitate the removal of the MOM group.[9]
A notable method for the rapid and selective deprotection of MOM ethers, even in the presence of other protecting groups, involves the use of zinc bromide (ZnBr₂) and n-propanethiol (n-PrSH).[10] This method has been shown to be effective for a variety of MOM ethers, including those of phenols.[10]
Synthesis and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for the preparation of substituted phenylboronic acids, a plausible synthetic route can be devised. The general approach involves the ortho-lithiation of a suitably substituted benzene ring, followed by quenching with a borate ester and subsequent hydrolysis.
A likely precursor for this synthesis is 1-bromo-3-chloro-2-(methoxymethoxy)benzene. The synthesis would proceed via a halogen-metal exchange followed by borylation.
Proposed Synthetic Workflow
Detailed Experimental Protocol (Hypothetical)
-
Protection of 2-Bromo-6-chlorophenol:
-
Dissolve 2-bromo-6-chlorophenol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA).
-
Cool the mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting 1-bromo-2-chloro-3-(methoxymethoxy)benzene by column chromatography.
-
-
Borylation:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 1-bromo-2-chloro-3-(methoxymethoxy)benzene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.
-
Add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl) and stir vigorously.
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
-
Prime Application: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This reaction is widely used in the pharmaceutical industry and materials science for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls.
The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A typical Suzuki-Miyaura coupling reaction using this compound would involve a palladium catalyst, a base, and an aryl or vinyl halide or triflate as the coupling partner.
Exemplary Protocol for a Suzuki-Miyaura Coupling
-
Reactants:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., a mixture of toluene, ethanol, and water, or dioxane and water)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
The presence of the chloro and MOM-protected hydroxyl groups on the boronic acid allows for further functionalization of the resulting biaryl product after the Suzuki-Miyaura coupling.
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons, the methylene protons of the MOM group, and the methyl protons of the MOM group. The boronic acid protons are often broad and may not be easily observed.
-
¹³C NMR: Would provide signals for each unique carbon atom in the molecule.
-
¹¹B NMR: Would show a characteristic signal for the boron atom, confirming the presence of the boronic acid functionality.
-
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the B-O and C-O bonds.
Researchers synthesizing this compound should perform these analyses to confirm its identity and purity before use in subsequent reactions.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials. The compound should be kept refrigerated in a tightly sealed container under an inert atmosphere.[5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility is largely derived from its specific substitution pattern and the presence of the MOM protecting group, which allows for its effective use in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures. While specific synthesis and characterization data are not widely published, this guide provides a robust framework based on established chemical principles for its preparation, handling, and application. As a senior application scientist, I am confident that a thorough understanding of the concepts presented herein will empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. NMR Database for Faster Structural Data | CAS [cas.org]
- 2. scbt.com [scbt.com]
- 3. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [synhet.com]
- 5. 3-(Methoxymethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 3-Chloro-2-(methoxymethoxy)phenylboronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in biological signaling pathways, particularly in the context of cancer research.
Core Data Presentation
The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 216.43 g/mol |
| Chemical Formula | C₈H₁₀BClO₄ |
| CAS Number | 1256355-47-1 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in methanol, ethanol, and DMSO |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere |
Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable building block in the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final biaryl product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Experimental Workflow: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Signaling Pathway: Inhibition of Rho GTPase Signaling by Phenylboronic Acids
Phenylboronic acids have been shown to inhibit key signaling pathways involved in cancer cell migration. The diagram below depicts a simplified representation of the Rho GTPase signaling pathway, which is a target of phenylboronic acid derivatives.
Caption: Simplified Rho GTPase signaling pathway.
In this pathway, phenylboronic acids can inhibit the activity of Rho GTPases (RhoA, Rac1, and Cdc42).[1][2] These small G proteins are crucial regulators of the actin cytoskeleton. Their inhibition disrupts downstream signaling through effectors like ROCK and LIM kinase, ultimately affecting cofilin activity and leading to a reduction in actin cytoskeleton reorganization necessary for cell motility.[1] This mechanism underlies the potential of phenylboronic acid derivatives as anti-cancer agents by impeding cell migration and invasion.[1]
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a directed ortho-metalation strategy, a powerful tool for the functionalization of aromatic rings. This document outlines the detailed experimental protocol, presents relevant quantitative data from analogous syntheses, and visualizes the synthetic workflow.
Core Synthesis Strategy
The primary route to this compound involves the deprotonation of 2-chloro-1-(methoxymethoxy)benzene at the position ortho to the methoxymethoxy group. This is achieved using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate like trimethyl borate or triisopropyl borate. The final step is an acidic workup to hydrolyze the boronate ester and yield the desired boronic acid.
Experimental Protocol
The following protocol is a composite methodology based on established procedures for the synthesis of structurally similar phenylboronic acids.[1][2][3][4][5]
Materials:
-
2-chloro-1-(methoxymethoxy)benzene
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
Anhydrous hydrochloric acid (HCl) in diethyl ether or aqueous HCl
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hexanes or pentane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-chloro-1-(methoxymethoxy)benzene and anhydrous THF (or DME). The solution is cooled to a low temperature, typically between -78 °C and -70 °C, using a dry ice/acetone bath.[2][3][5]
-
Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below -60 °C.[2] After the addition is complete, the reaction mixture is stirred at this low temperature for approximately 1-1.5 hours to ensure complete deprotonation.[2]
-
Borylation: Trimethyl borate or triisopropyl borate is then added dropwise to the reaction mixture, again maintaining the temperature below -60 °C.[2][3] Following the addition, the reaction is allowed to stir at the low temperature for an additional hour before being allowed to slowly warm to room temperature over a period of 2 hours.[2]
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).[2] The mixture is stirred vigorously for several hours (or overnight) at room temperature to ensure complete hydrolysis of the boronate ester.[2]
-
Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic extracts are then washed sequentially with water and brine.[2]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[2]
-
Purification: The crude solid can be purified by washing with a non-polar solvent such as hexanes or pentane to remove non-polar impurities, followed by filtration to afford the this compound.[2]
Quantitative Data
The following table summarizes typical reaction parameters and yields for the synthesis of analogous substituted phenylboronic acids, providing a benchmark for the synthesis of the title compound.
| Starting Material | Base (Equivalents) | Boron Source (Equivalents) | Solvent | Reaction Temperature (°C) | Yield (%) | Reference |
| m-Bromoanisole | n-BuLi (1.14) | Trimethyl borate (3.0) | THF | -70 to 25 | Not explicitly stated | [2] |
| 1-Bromo-3-methoxybenzene | n-BuLi (1.19) | Triisopropyl borate | THF | -70 | Not explicitly stated | [2] |
| 2-Chloro-6-fluoroanisole | n-BuLi (1.1) | Trimethyl borate (1.3) | DME | -78 to -65 | >90 | [3] |
| Substituted Bromobenzene | n-BuLi (2.3) | Trimethyl borate (1.5) | THF | -78 to RT | Not explicitly stated | [5] |
Synthesis Workflow
The logical flow of the synthesis process is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
References
- 1. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 2. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]
- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 3-Chloro-2-(methoxymethoxy)phenylboronic acid: A Versatile Building Block for Modern Organic Synthesis
This technical guide provides a comprehensive overview of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a specialized building block with significant potential in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ortho-substituted phenylboronic acid in their synthetic endeavors.
Introduction: The Strategic Advantage of Ortho-Functionalized Phenylboronic Acids
Phenylboronic acids are foundational reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic placement of substituents on the phenyl ring allows for precise control over the steric and electronic properties of the resulting biaryl products, which are common motifs in pharmaceuticals and functional materials.[2][3] this compound is a unique reagent that combines the directing effect of a chloro substituent with a protected hydroxyl group in the ortho position, offering a handle for further synthetic transformations. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic oxygen, which can be selectively removed under acidic conditions.[4][5]
Physicochemical and Spectroscopic Properties
While comprehensive, experimentally determined data for this compound is not extensively available in peer-reviewed literature, its properties can be inferred from data provided by commercial suppliers and knowledge of analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1256355-47-1 | [4][6] |
| Molecular Formula | C₈H₁₀BClO₄ | [4] |
| Molecular Weight | 216.43 g/mol | [7] |
| IUPAC Name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | [6] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Solubility | Soluble in organic solvents such as THF, DMF, and Dioxane | General knowledge |
Spectroscopic Characterization:
-
¹H NMR: Aromatic protons in the range of 7.0-7.8 ppm, a singlet for the methoxy group of the MOM ether around 3.5 ppm, a singlet for the methylene group of the MOM ether around 5.0 ppm, and a broad singlet for the boronic acid protons.
-
¹³C NMR: Aromatic carbons in the range of 110-160 ppm, the methoxy carbon of the MOM ether around 56 ppm, and the methylene carbon of the MOM ether around 95 ppm. The carbon bearing the boron atom would appear as a broad signal.
-
IR Spectroscopy: Characteristic peaks for B-O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹).
Synthesis of this compound
A validated, step-by-step synthesis protocol for this compound is not explicitly detailed in the available scientific literature. However, its synthesis can be reliably approached through established methods for the preparation of substituted phenylboronic acids, namely directed ortho-lithiation or a Grignard reaction, followed by quenching with a trialkyl borate.[8][9]
Proposed Synthetic Pathway via Directed Ortho-Lithiation
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings.[8] The methoxymethoxy group is an effective directing group for this transformation.
Caption: Proposed synthesis of this compound via directed ortho-lithiation.
Experimental Protocol (Representative):
Disclaimer: This protocol is a representative procedure based on established methods for similar compounds and has not been experimentally validated for this specific synthesis. Appropriate safety precautions must be taken.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-chloro-2-(methoxymethoxy)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic.
-
Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Handling, Storage, and Stability
Handling:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Storage:
Store in a tightly sealed container in a cool, dry place, away from sources of moisture and strong oxidizing agents. For long-term storage, refrigeration is recommended.
Stability:
-
MOM Protecting Group: The methoxymethyl (MOM) ether is generally stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is labile to acidic conditions and can be cleaved with various Brønsted and Lewis acids.[4][5] Care should be taken during acidic workups or when using acidic catalysts if the MOM group needs to be retained.
-
Boronic Acid Moiety: Phenylboronic acids are generally stable compounds but can undergo dehydration to form boroxines (cyclic trimers) upon heating or prolonged storage. This process is usually reversible upon treatment with water. They are also susceptible to oxidation, particularly under basic conditions in the presence of an oxidant.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl compounds.[2][10]
Suzuki-Miyaura Cross-Coupling Reactions
This boronic acid can be coupled with a wide range of aryl and heteroaryl halides or triflates to generate complex biaryl structures. The ortho-substituents (chloro and methoxymethoxy) can influence the reactivity and selectivity of the coupling reaction and provide handles for subsequent transformations.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol (Representative):
Disclaimer: This is a general, representative protocol for a Suzuki-Miyaura coupling reaction and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vessel, add this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (nitrogen or argon) and monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of complex molecules with potential applications in:
-
Pharmaceuticals: The resulting biaryl structures can serve as scaffolds for the development of novel therapeutic agents. The chloro and protected hydroxyl groups can be further functionalized to modulate the biological activity and pharmacokinetic properties of the target molecules.[2]
-
Agrochemicals: Phenylboronic acids are used in the synthesis of new pesticides and herbicides.[11]
-
Materials Science: Biaryl units are key components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
Conclusion
This compound is a promising, albeit not extensively documented, building block for organic synthesis. Its unique substitution pattern offers significant synthetic potential for the construction of complex molecular architectures. While specific, validated experimental protocols are not widely available, its synthesis and reactivity can be reliably predicted based on well-established chemical principles. As the demand for novel and diverse chemical entities in drug discovery and materials science continues to grow, the utility of such specialized reagents is expected to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 4. This compound | 1256355-47-1 [sigmaaldrich.com]
- 5. This compound | 1256355-47-1 [amp.chemicalbook.com]
- 6. This compound [synhet.com]
- 7. 2-(3-Methoxypropoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
In-Depth Technical Guide: 3-Chloro-2-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and potential applications of 3-Chloro-2-(methoxymethoxy)phenylboronic acid. The information is intended for use by trained professionals in a laboratory setting.
Chemical and Physical Properties
This compound, with a CAS Number of 1256355-47-1, is a substituted phenylboronic acid.[1][2] While specific, experimentally determined physical and chemical data are limited, the following table summarizes available information.
| Property | Value | Source |
| IUPAC Name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid | [3] |
| CAS Number | 1256355-47-1 | [1] |
| Molecular Formula | C₈H₁₀BClO₄ | [2] |
| Molecular Weight | 216.43 g/mol | |
| Physical State | Solid | |
| Purity | ≥95% | [3] |
| Storage Temperature | Refrigerated | [1] |
| Solubility | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Density | No data available |
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that the toxicological properties of this substance have not been thoroughly investigated.[1][4] Therefore, it should be handled with care, assuming it is potentially hazardous.
Hazard Identification
According to the available Safety Data Sheet from Combi-Blocks, there is no GHS classification data and no known hazards are listed.[1] However, a GHS07 symbol is associated with the compound by some suppliers, which generally indicates the following potential hazards[3]:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)
Given the limited toxicological data, standard laboratory safety protocols for handling fine chemicals should be strictly followed.
| Precautionary Measure | Recommendation | Source |
| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. | [4] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. | [4] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin. | [4] |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator. | [4] |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | [4] |
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [1] |
Storage and Disposal
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably refrigerated.[1] Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Experimental Protocols
Note: This is a generalized protocol and must be adapted and optimized for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, this compound, and the base.
-
The vessel is sealed with a septum and purged with an inert gas (e.g., by three cycles of vacuum and backfilling with nitrogen or argon).
-
Add the degassed solvent(s) via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Reaction Mechanisms and Workflows
As a phenylboronic acid derivative, this compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Due to the lack of specific biological data for this compound, no signaling pathway diagrams can be provided at this time. The following diagram illustrates a general workflow for its use in a synthetic chemistry context.
References
Technical Guide: 3-Chloro-2-(methoxymethoxy)phenylboronic acid in Synthetic Chemistry
This technical guide provides an in-depth overview of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a valuable reagent for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, key suppliers, and its primary application in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Compound Overview
This compound is a substituted aromatic boronic acid. The presence of a chloro group, a methoxymethoxy protecting group, and a boronic acid functional group makes it a versatile building block in medicinal chemistry and materials science.[1][2] The boronic acid moiety allows for participation in palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl structures.[1] The methoxymethoxy (MOM) group serves as a protecting group for the phenol, which can be removed under acidic conditions to reveal the hydroxyl group for further functionalization.
Quantitative Data and Suppliers
Sourcing high-purity reagents is critical for reproducible and successful synthetic outcomes. Several chemical suppliers offer this compound. The following table summarizes key quantitative data and lists some of the known suppliers.
| Property | Value | Reference |
| CAS Number | 1256355-47-1 | [3][4] |
| Molecular Formula | C8H10BClO4 | [3] |
| Molecular Weight | 216.43 g/mol | [3] |
| Purity | Typically ≥95% | [5] |
| Physical State | Solid | |
| Storage Conditions | Refrigerated, under inert atmosphere | [6] |
Known Suppliers:
-
AK Scientific[5]
-
Aaron Chemicals LLC[3]
-
AOBChem[7]
-
Combi-Blocks, Inc.[6]
-
Lead Sciences[8]
-
Sigma-Aldrich
-
BLDpharm[8]
Note: Availability and purity levels should be confirmed with the respective supplier.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[9] The following is a general procedure that can be adapted and optimized for specific substrates.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water for biphasic systems)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Note: Reaction conditions such as the choice of catalyst, base, solvent, and temperature may need to be optimized for different aryl halide coupling partners to achieve the best yield.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
This diagram outlines the typical laboratory workflow for synthesizing a biaryl compound using this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1256355-47-1 | MFCD11111911 | Boronic acid, B-[3-chloro-2-(methoxymethoxy)phenyl]- [aaronchem.com]
- 4. echemi.com [echemi.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. aobchem.com [aobchem.com]
- 8. (3-Chloro-2-(trifluoromethoxy)phenyl)boronic acid - Lead Sciences [lead-sciences.com]
- 9. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
characterization of 3-Chloro-2-(methoxymethoxy)phenylboronic acid
An In-Depth Technical Guide to 3-Chloro-2-(methoxymethoxy)phenylboronic acid
Abstract
This technical guide provides a comprehensive (CAS No. 1256355-47-1), a versatile boronic acid derivative essential for advanced organic synthesis.[1] The document details its synthesis, physicochemical properties, spectroscopic signature, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The strategic placement of a chloro substituent and a methoxymethyl (MOM) ether protecting group offers unique reactivity profiles, making it a valuable building block for researchers in medicinal chemistry and materials science. This guide serves as a technical resource, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in a research and development setting.
Introduction: A Strategically Designed Synthetic Intermediate
This compound is a bifunctional organic compound that has gained prominence as an intermediate in the synthesis of complex molecular architectures. Its utility is primarily derived from its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2][3][4]
The molecule's design incorporates three key features:
-
The Phenylboronic Acid Moiety: This functional group is the reactive handle for palladium-catalyzed cross-coupling, enabling the formation of biaryl structures by reacting with aryl halides or triflates.[4][5] Boronic acids are favored for their general stability, low toxicity, and compatibility with a wide range of functional groups.[5]
-
The Ortho-Chloro Substituent: The chlorine atom at the 3-position influences the electronic properties of the aromatic ring and can introduce steric constraints that affect the rotational dynamics (atropisomerism) of the resulting biaryl products.[6][7] This feature is particularly valuable in the design of chiral ligands and pharmacologically active molecules.
-
The Methoxymethyl (MOM) Ether: The hydroxyl group at the 2-position is protected as a MOM ether. The MOM group is a robust protecting group, stable to a wide array of non-acidic conditions, including those involving organometallic reagents and strong bases, which are often employed in the steps leading up to a Suzuki coupling.[8][9] Its reliable, acid-labile nature allows for selective deprotection at a later synthetic stage to reveal a phenol, providing another point for molecular diversification.[10][11]
This combination of features makes this compound a highly valuable and specific building block for constructing sterically hindered and electronically tuned biaryl systems.
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical pathway begins with a readily available precursor, 2-bromo-6-chlorophenol, and involves protection of the phenol, followed by a lithium-halogen exchange and subsequent borylation.
Causality in the Synthetic Pathway:
-
Protection: The initial step is the protection of the acidic phenolic proton as a MOM ether. This is critical because free hydroxyl groups are incompatible with the highly basic organolithium reagents used in the subsequent step. N,N-Diisopropylethylamine (DIPEA) is a common choice of base as it is non-nucleophilic and effectively scavenges the HCl generated during the reaction with chloromethyl methyl ether (MOMCl).[8]
-
Lithiation: A lithium-halogen exchange is employed to generate the key aryllithium intermediate. This reaction is performed at cryogenic temperatures (-78 °C) using an alkyllithium reagent like n-butyllithium (n-BuLi). The low temperature is essential to prevent decomposition of the organolithium species and to suppress potential side reactions, such as attack on the solvent (THF) or other functional groups.[12]
-
Borylation: The nucleophilic aryllithium intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate such as trimethyl borate or triisopropyl borate.[5] The reaction forms a boronate ester intermediate.
-
Hydrolysis: The final step is the acidic workup, which hydrolyzes the boronate ester to the desired boronic acid.
Physicochemical and Spectroscopic Characterization
Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. The following tables summarize the key physical properties and expected spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1256355-47-1[1] |
| Molecular Formula | C₈H₁₀BClO₄ |
| Molecular Weight | 216.43 g/mol |
| Appearance | Typically an off-white to white solid |
| IUPAC Name | [3-Chloro-2-(methoxymethoxy)phenyl]boronic acid[1] |
Table 2: Representative Spectroscopic Data
| Technique | Expected Data | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.0-8.5 (br s, 2H), 7.55 (dd, 1H), 7.30 (dd, 1H), 7.15 (t, 1H), 5.15 (s, 2H), 3.50 (s, 3H) | B(OH)₂: Broad singlet, exchangeable with D₂O. Ar-H: Doublets and triplet in the aromatic region, consistent with 1,2,3-trisubstitution. -O-CH₂-O-: Singlet for the methylene protons of the MOM group. -O-CH₃: Singlet for the methyl protons of the MOM group. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 137.0, 131.0, 128.0, 125.0, 120.0 (C-B bond), 99.0, 57.0 | Ar-C: Signals in the aromatic region. The carbon attached to boron (C-B) is often broad and shifted upfield. -O-CH₂-O-: Acetal carbon signal. -O-CH₃: Methyl carbon of the MOM group. |
| Mass Spec. (ESI-) | m/z 215.0 [M-H]⁻ | Deprotonated molecular ion. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be observable. |
| FT-IR (KBr, cm⁻¹) | ~3300 (br), ~2950, ~1350, ~1250, ~1080 | O-H stretch: Broad band for the boronic acid hydroxyls. C-H stretch: Aliphatic and aromatic C-H stretches. B-O stretch: Strong, characteristic band for the boronic acid. C-O stretch: Ether linkages of the MOM group. |
Chemical Reactivity and Core Applications
The Suzuki-Miyaura Coupling Reaction
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds. The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic borate species.[4]
The presence of two ortho substituents (-Cl and -OMOM) can sterically hinder the coupling reaction, often requiring more active catalyst systems (e.g., those using bulky phosphine ligands like XPhos or SPhos) and potentially higher temperatures to achieve good yields.[13]
Deprotection of the MOM Ether
After the desired biaryl skeleton has been constructed, the MOM group can be cleaved to reveal the free phenol. This is most commonly achieved under acidic conditions.[11] The choice of acid and conditions must be carefully considered to avoid undesired side reactions, particularly protodeboronation if the boronic acid functionality is still present or required for subsequent steps.
Common deprotection methods include:
-
Hydrochloric Acid (HCl) in a protic solvent like methanol or ethanol.[8]
-
Trifluoroacetic Acid (TFA) in an aprotic solvent like dichloromethane (DCM).
-
Catechol Boron Bromide (CBB) , which can be a milder alternative, especially for substrates with other acid-sensitive groups.[14]
Experimental Protocols
The following protocols are provided as a guide and should be adapted based on specific substrate requirements and laboratory safety protocols.
Protocol 1: Synthesis of this compound
-
MOM Protection:
-
To a solution of 2-bromo-6-chlorophenol (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq). Caution: MOMCl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.[10]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product (1-bromo-3-chloro-2-(methoxymethoxy)benzene) by flash chromatography.
-
-
Lithiation and Borylation:
-
Dissolve the purified MOM-protected phenol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir vigorously for 1 hour. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude solid can be purified by trituration with a mixture of hexanes and ether or by recrystallization to yield the final product.
-
Protocol 2: Representative Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Purge the vessel with an inert atmosphere (N₂ or Ar).
-
Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1 ratio, ~0.1 M).
-
Heat the mixture to 80-90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the coupled biaryl product.
Conclusion
This compound is a strategically functionalized building block that provides a reliable route to ortho-substituted biaryl systems. Its synthesis, while requiring careful execution of organometallic techniques, is straightforward. The compound's true value lies in its predictable reactivity in Suzuki-Miyaura couplings and the latent functionality of the MOM-protected phenol, which allows for post-coupling transformations. This guide provides the foundational knowledge and practical protocols for researchers to confidently incorporate this versatile reagent into their synthetic programs, accelerating the discovery and development of novel chemical entities.
References
- 1. This compound [synhet.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adichemistry.com [adichemistry.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchwithrutgers.com [researchwithrutgers.com]
A Technical Guide to the NMR Spectral Data of 3-Chloro-2-(methoxymethoxy)phenylboronic acid
Predicted NMR Spectral Data
Due to the absence of experimental data for 3-Chloro-2-(methoxymethoxy)phenylboronic acid, the following tables summarize the expected chemical shifts. These predictions are derived from the known NMR data of 3-chlorophenylboronic acid, 2-methoxyphenylboronic acid, and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 1H | Ar-H |
| ~7.2 - 7.4 | m | 2H | Ar-H |
| ~5.2 - 5.4 | s | 2H | -O-CH₂-O- |
| ~3.5 - 3.7 | s | 3H | -O-CH₃ |
| ~8.0 (broad) | s | 2H | -B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 - 158 | C-OB(OH)₂ |
| ~135 - 138 | C-Cl |
| ~130 - 133 | Ar-CH |
| ~125 - 128 | Ar-CH |
| ~115 - 118 | Ar-CH |
| ~95 - 98 | -O-CH₂-O- |
| ~56 - 59 | -O-CH₃ |
| Not observed | C-B |
Solvent: DMSO-d₆
Analysis of Analogous Compounds
The predictions above are based on the additive effects of the chloro and methoxymethoxy substituents on the phenylboronic acid scaffold. Below are the reported NMR data for key analogs.
Table 3: NMR Data for 3-Chlorophenylboronic acid
| Nucleus | Chemical Shift (δ, ppm) - Solvent: DMSO-d₆ |
| ¹H NMR | 8.08 (s, 2H), 7.85 (t, J=1.6 Hz, 1H), 7.77 (dt, J=7.6, 1.4 Hz, 1H), 7.43-7.36 (m, 2H) |
| ¹³C NMR | 136.2, 133.5, 132.0, 130.1, 128.8, 126.8 |
Table 4: NMR Data for 2-Methoxyphenylboronic acid
| Nucleus | Chemical Shift (δ, ppm) - Solvent: DMSO-d₆ |
| ¹H NMR | 7.76 (s, 2H), 7.59 (dd, J=7.5, 1.8 Hz, 1H), 7.29 (ddd, J=8.4, 7.4, 1.8 Hz, 1H), 7.03 (d, J=8.3 Hz, 1H), 6.90 (td, J=7.4, 1.0 Hz, 1H), 3.82 (s, 3H) |
| ¹³C NMR | 159.2, 135.5, 131.2, 120.3, 119.8, 112.0, 55.6 |
The methoxy group (-OCH₃) in 2-methoxyphenylboronic acid typically shows a signal around 3.8 ppm in ¹H NMR and 55.6 ppm in ¹³C NMR.[1] The methoxymethoxy group (-OCH₂OCH₃) in the target molecule will have a singlet for the methoxy protons and another singlet for the methylene protons.
Experimental Protocols for NMR Spectroscopy of Arylboronic Acids
Arylboronic acids have a propensity to form cyclic trimeric anhydrides (boroxines), which can lead to complex or broad NMR spectra.[2] The following is a general protocol to obtain high-quality NMR data.
Sample Preparation:
-
Weigh approximately 5-10 mg of the arylboronic acid.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
A standard single-pulse experiment is typically sufficient.
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds is generally adequate.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
A wider spectral width (e.g., 0-200 ppm) is necessary.
-
Due to the low natural abundance of ¹³C and potential quadrupolar broadening from the boron atom, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required. The carbon atom directly attached to the boron is often not observed due to quadrupolar relaxation.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of an arylboronic acid.
Caption: A flowchart illustrating the key steps in the NMR analysis of arylboronic acids.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-2-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-(methoxymethoxy)phenylboronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related phenylboronic acid derivatives as a relevant proxy. This guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction
This compound is a substituted arylboronic acid of significant interest in organic synthesis, particularly as a building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of this reagent is a critical parameter for its effective use in reaction optimization, purification, and formulation in drug discovery and development processes. Understanding its solubility profile in various organic solvents is paramount for achieving desired reaction kinetics, yields, and overall process efficiency.
Phenylboronic acids, in general, exhibit solubility in most polar organic solvents while demonstrating poor solubility in nonpolar solvents like hexanes and carbon tetrachloride. The presence of both a chloro and a methoxymethoxy substituent on the phenyl ring of the title compound is expected to influence its polarity and, consequently, its solubility in different media.
Predicted Solubility Profile
| Compound | DMSO | DMF | Methanol | Ethanol | Chloroform | Dichloromethane | Ethyl Acetate | Tetrahydrofuran | Water |
| 3-Chlorophenylboronic acid | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Slightly Soluble[1] |
| 2-Methoxyphenylboronic acid | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | Insoluble[2] |
| Phenylboronic acid | Soluble | Soluble | Easily Soluble[3] | Soluble | Moderate[4][5] | Soluble | Soluble | Soluble | Poorly Soluble |
Based on these analogs, this compound is predicted to be soluble in a range of polar aprotic solvents such as DMSO and DMF, as well as in alcohols like methanol and ethanol. Its solubility in chlorinated solvents and ethers is expected to be moderate to good. Similar to other phenylboronic acids, it is anticipated to have low solubility in water.
Experimental Protocol for Solubility Determination
A reliable method for experimentally determining the solubility of boronic acids is the dynamic (or synthetic) method. This technique involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Tetrahydrofuran)
-
Heating and stirring plate
-
Temperature probe
-
Laser beam or light source and detector (for turbidity measurement)
-
Analytical balance
-
Glass vials with magnetic stir bars
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to create a mixture of known composition.
-
Heating and Stirring: Place the vial on the heating and stirring plate and begin stirring to ensure a homogenous suspension.
-
Controlled Heating: Gradually increase the temperature of the mixture at a controlled rate (e.g., 0.5-1.0 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. The dissolution point is the temperature at which the last solid particles disappear, and the solution becomes clear. This can be observed visually or measured instrumentally by monitoring the transmission of light through the sample.
-
Data Recording: Record the temperature of complete dissolution.
-
Repeatability: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Key Processes
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the dynamic method for determining solubility.
References
- 1. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]
- 2. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Stability of 3-Chloro-2-(methoxymethoxy)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected stability of 3-Chloro-2-(methoxymethoxy)phenylboronic acid. Due to the limited availability of specific stability data for this compound, this guide is based on the well-established stability profiles of its core functional motifs: substituted phenylboronic acids and methoxymethyl (MOM) ethers. This document is intended to inform best practices for storage, handling, and analytical assessment to ensure the integrity of the molecule in research and development settings.
Core Concepts in Stability
The stability of this compound is primarily influenced by the chemical reactivity of its two key functional groups: the boronic acid and the methoxymethyl (MOM) ether. Degradation can occur through several pathways, including oxidative deboronation, protodeboronation, and acid-catalyzed hydrolysis of the MOM ether.
Phenylboronic Acid Moiety
Arylboronic acids are susceptible to several degradation pathways, with oxidative and protolytic cleavage of the carbon-boron bond being the most common. The rates of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or reactive oxygen species (ROS). The electron-withdrawing nature of the chloro substituent and the electron-donating nature of the methoxymethoxy group on the phenyl ring can also modulate the reactivity of the boronic acid.
Methoxymethyl (MOM) Ether Moiety
The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. MOM ethers are generally stable under neutral to basic conditions but are susceptible to cleavage under acidic conditions.[1][2] The stability of the MOM group is a critical consideration in acidic media or during reactions that generate acidic byproducts.
Potential Degradation Pathways
The primary degradation routes for this compound are anticipated to be oxidative deboronation of the boronic acid, protodeboronation, and acid-catalyzed cleavage of the MOM ether.
Figure 1: Logical diagram illustrating the primary potential degradation pathways for this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is not available in the public domain, the following table summarizes the expected stability characteristics based on analogous compounds.
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Thermal Stability | Elevated Temperature | Phenylboronic acids can dehydrate at high temperatures to form boroxines.[3] | Trimeric boroxine anhydride |
| pH Stability | pH < 4 | The MOM ether is susceptible to acid-catalyzed hydrolysis.[1][2] | 3-Chloro-2-hydroxyphenylboronic acid, formaldehyde, methanol |
| pH 4-9 | Generally stable. | - | |
| pH > 9 | Increased rate of protodeboronation, especially for electron-deficient arylboronic acids.[4] | 2-Chloro-1-(methoxymethoxy)benzene | |
| Oxidative Stability | Presence of ROS (e.g., H₂O₂) | Susceptible to oxidative deboronation.[5][6] | 3-Chloro-2-methoxyphenol, boric acid |
| Light Stability | UV/Visible Light | Phenylboronic acids are generally stable, but photodecomposition cannot be ruled out without specific studies. | Unknown |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, the following experimental protocols are recommended.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
Figure 2: A generalized workflow for conducting forced degradation studies.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).
-
Stress Conditions: Subject the samples to various stress conditions as outlined in Figure 2 for a defined period.
-
Time-Point Analysis: At specified time intervals, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products.[7] Mass spectrometry and NMR spectroscopy can be used to identify and characterize the degradation products.[7]
Stability-Indicating HPLC Method
A robust HPLC method is crucial for monitoring the stability of the compound.
| Parameter | Recommendation |
| Column | C18 reverse-phase column. |
| Mobile Phase | A gradient of acetonitrile and water is a common starting point. The use of a mobile phase without a pH modifier can minimize on-column hydrolysis.[7] |
| Detector | UV detector (monitor at a wavelength where the compound has significant absorbance) and/or a mass spectrometer. |
| Flow Rate | Typically 1.0 mL/min. |
| Temperature | Ambient or controlled room temperature. Elevated temperatures can accelerate on-column degradation. |
Recommended Storage and Handling
To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: Keep refrigerated and protected from moisture.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and moisture.
-
Light: Store in a light-resistant container to prevent potential photodegradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the reliability of their experimental results and ensure the quality of materials used in their studies. Further empirical stability studies on this specific molecule are recommended to refine these general guidelines.
References
The Discovery and Synthesis of Ortho-Substituted Phenylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-substituted phenylboronic acids are a class of organoboron compounds that have garnered significant attention in synthetic chemistry, materials science, and drug discovery. Their unique structural and electronic properties, arising from the close proximity of the boronic acid moiety to a substituent on the phenyl ring, lead to distinct reactivity and biological activity. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of these versatile molecules, with a focus on experimental methodologies and quantitative data.
Historical Perspective and Key Synthetic Methodologies
The first synthesis of a phenylboronic acid was reported in the late 19th century. However, the development of efficient and versatile methods for the preparation of substituted derivatives, particularly sterically hindered ortho-substituted analogues, has been a more recent endeavor. The primary challenges in synthesizing these compounds often revolve around overcoming steric hindrance and controlling regioselectivity. Several key methodologies have emerged as the most reliable for accessing ortho-substituted phenylboronic acids.
One of the most common and established methods involves the reaction of an ortho-substituted aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis. This approach is widely applicable but can be sensitive to functional groups that are incompatible with organometallic reagents.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been adapted for the synthesis of arylboronic acids. This can be achieved by coupling an ortho-substituted aryl halide with a diboron reagent in the presence of a palladium catalyst. More recently, direct C-H borylation has emerged as a powerful tool for the atom-economical synthesis of these compounds, although controlling regioselectivity for the ortho position can be challenging.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of representative ortho-substituted phenylboronic acids.
General Experimental Workflow
The synthesis of ortho-substituted phenylboronic acids typically follows a general workflow, which can be adapted based on the specific substrate and chosen methodology.
Caption: A generalized workflow for the synthesis of ortho-substituted phenylboronic acids via the Grignard method.
Protocol 1: Synthesis of 2-Methylphenylboronic Acid (o-Tolylboronic acid)
Reaction: 2-Bromotoluene → o-Tolylmagnesium bromide → 2-Methylphenylboronic acid
Materials:
-
2-Bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed.
-
A solution of 2-bromotoluene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is stirred and heated to reflux until the magnesium is consumed.
-
The resulting Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is then cooled in an ice bath and quenched by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford 2-methylphenylboronic acid as a white solid.
Protocol 2: Synthesis of 2-Formylphenylboronic Acid
Reaction: 2-Bromobenzaldehyde dimethyl acetal → Grignard Reagent → 2-Formylphenylboronic acid
Materials:
-
2-Bromobenzaldehyde dimethyl acetal
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
The Grignard reagent is prepared from 2-bromobenzaldehyde dimethyl acetal (1.0 eq) and magnesium (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
The solution is cooled to -78 °C, and triisopropyl borate (1.5 eq) is added dropwise.
-
The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with 1 M HCl, and the mixture is stirred for 1 hour to effect hydrolysis of the acetal.
-
The aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to yield 2-formylphenylboronic acid.
Quantitative Data
The following table summarizes typical yields and physical properties for a selection of ortho-substituted phenylboronic acids. Spectroscopic data is also provided for characterization.
| Substituent | Compound Name | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| -CH₃ | 2-Methylphenylboronic acid | 70-85 | 162-164 | 7.85 (d), 7.30-7.15 (m), 2.55 (s) | 143.5, 136.5, 130.8, 129.9, 125.1, 22.4 |
| -CHO | 2-Formylphenylboronic acid | 60-75 | 135-138 | 10.2 (s), 8.0-7.5 (m) | 193.1, 136.0, 135.5, 131.0, 129.8, 128.2 |
| -OCH₃ | 2-Methoxyphenylboronic acid | 75-90 | 118-121 | 7.75 (dd), 7.40 (td), 7.05 (d), 6.95 (t), 3.85 (s) | 159.2, 135.8, 131.6, 121.2, 111.0, 55.7 |
| -F | 2-Fluorophenylboronic acid | 65-80 | 101-110 | 7.80 (td), 7.45-7.35 (m), 7.20-7.10 (m) | 165.2 (d), 136.5 (d), 132.1 (d), 124.5 (d), 115.8 (d) |
| -Cl | 2-Chlorophenylboronic acid | 60-75 | 140-143 | 7.85 (d), 7.40-7.20 (m) | 137.2, 135.1, 131.8, 130.9, 126.9 |
| -Br | 2-Bromophenylboronic acid | 55-70 | 148-151 | 7.80 (d), 7.60 (d), 7.35 (t), 7.20 (t) | 137.5, 135.4, 132.1, 130.5, 127.3, 123.1 |
| -NO₂ | 2-Nitrophenylboronic acid | 50-65 | 155-158 | 8.05 (d), 7.80 (t), 7.70 (d), 7.60 (t) | 149.5, 135.0, 133.2, 130.1, 124.5 |
Note: NMR data is typically recorded in DMSO-d₆ or CDCl₃ and chemical shifts are solvent-dependent. The carbon attached to boron is often not observed or is very broad in ¹³C NMR spectra.
Biological Significance and Signaling Pathways
Ortho-substituted phenylboronic acids have shown significant promise in drug development due to their ability to interact with biological targets, often through the formation of reversible covalent bonds with diols or active site serine residues.
Inhibition of the Rho GTPase Signaling Pathway
Phenylboronic acids have been shown to inhibit the migration of cancer cells by targeting the Rho family of GTP-binding proteins (GTPases) and their downstream effectors. This pathway is crucial for regulating the actin cytoskeleton, which is essential for cell motility.
Caption: Phenylboronic acids inhibit the Rho GTPase signaling pathway, leading to decreased cell migration.
Proteasome Inhibition
Certain boronic acid-containing molecules, most notably the FDA-approved drug bortezomib (which contains a pyrazinoyl-phenylalanyl-boronic acid moiety), are potent inhibitors of the proteasome. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death. The boronic acid warhead forms a reversible covalent bond with the active site threonine residue in the β5 subunit of the 20S proteasome.
The Synthetic Utility of Methoxymethyl (MOM) Ethers: A Technical Guide to Phenol Protection
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups for phenols, the methoxymethyl (MOM) ether stands out for its ease of introduction, general stability, and versatile cleavage methods. This technical guide provides an in-depth overview of the synthesis, deprotection, stability, and characterization of MOM-protected phenols, offering a practical resource for professionals in research and drug development.
Introduction to the MOM Protecting Group
The methoxymethyl (MOM) group (–CH₂OCH₃) serves as a robust acetal-based protecting group for the hydroxyl functionality of phenols. Its utility stems from its ability to render the acidic phenolic proton inert to a wide array of non-acidic reagents, including strong bases, organometallics, hydrides, and various oxidizing and reducing agents.[1][2] This stability allows for extensive chemical transformations on other parts of a complex molecule without unintended reactions at the phenol site. The MOM group can be reliably cleaved under acidic conditions, which can be modulated from mild to harsh, providing a degree of orthogonality with other protecting groups.[1][3]
Protection of Phenols as MOM Ethers
The formation of a MOM ether from a phenol is typically achieved via nucleophilic substitution, where the phenoxide acts as the nucleophile and a methoxymethylating agent serves as the electrophile. The choice of base and electrophile can be tailored to the substrate's sensitivity and desired reaction scale.
Common Protection Methodologies
The most prevalent method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.[3][4] Alternative, less hazardous methods utilizing dimethoxymethane (methylal) have also been developed.[5]
| Reagent System | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| CH₃OCH₂Cl (MOM-Cl) | i-Pr₂NEt (DIPEA) | CH₂Cl₂ | 0 to RT | 3 - 8 h | 85 - 98 | [6] |
| CH₃OCH₂Cl (MOM-Cl) | NaH | DMF | RT | 2 h | 74 - 96 | [6] |
| CH₃OCH₂Cl, n-Bu₄N⁺I⁻ | NaH | DMF | RT | 24 - 72 h | 71 - 91 | [6] |
| CH₂(OCH₃)₂ (Methylal), P₂O₅ | - | CHCl₃ | 25 | - | High | [5] |
Table 1: Comparative data for common phenol MOM protection methods.
Experimental Protocol: MOM Protection using MOM-Cl and DIPEA
Materials:
-
Phenol substrate (1.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq.)
-
Chloromethyl methyl ether (MOM-Cl) (2.0 - 3.0 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
An oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the phenol substrate (1.0 eq.) and dissolved in anhydrous dichloromethane.
-
N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq.) is added to the solution.[3]
-
The resulting mixture is cooled to 0 °C using an ice bath.
-
Freshly distilled chloromethyl methyl ether (MOM-Cl) (2.0 - 3.0 eq.) is added dropwise to the stirred solution over a period of 10-15 minutes.[3]
-
The reaction mixture is allowed to warm to room temperature and stirred for 3-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3x).
-
The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel flash chromatography to afford the pure MOM-protected phenol.
Deprotection of MOM-Protected Phenols
The cleavage of the MOM ether to regenerate the phenol is most commonly accomplished via acid-catalyzed hydrolysis.[3] A variety of Brønsted and Lewis acids can be employed, offering a range of conditions from mild to forceful.[4] This allows for selective deprotection in the presence of other acid-sensitive or stable protecting groups.
Common Deprotection Methodologies
The choice of deprotection reagent is critical and depends on the overall molecular architecture and the presence of other functional groups.
| Reagent System | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 25 | 12 h | High | [1][3] |
| Hydrochloric Acid (HCl) | MeOH / H₂O | RT - Reflux | 7 h - 3 d | 65 - 85 | [6] |
| NaHSO₄-SiO₂ | CH₂Cl₂ | RT | 0.5 - 1.5 h | 90 - 100 | [7] |
| Bismuth Triflate (Bi(OTf)₃) | THF / H₂O | RT | 30 - 40 min | High | [8] |
| Zinc Bromide (ZnBr₂), n-PrSH | CH₂Cl₂ | RT | < 10 min | High | [9] |
| Wells-Dawson Acid (H₆P₂W₁₈O₆₂) | Methanol | 65 | 1 h | ~100 | [10] |
Table 2: Comparative data for common MOM deprotection methods for phenols.
Experimental Protocol: Acid-Catalyzed Deprotection using TFA
Materials:
-
MOM-protected phenol (1.0 eq.)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The MOM-protected phenol (1.0 eq.) is dissolved in a mixture of dichloromethane and trifluoroacetic acid (e.g., a 15:1 v/v ratio) at room temperature.[1][3]
-
The resulting solution is stirred at room temperature. The reaction progress is monitored by TLC until complete conversion of the starting material is observed (typically 1-12 hours).
-
Upon completion, the reaction mixture is diluted with dichloromethane and carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
The layers are separated, and the aqueous phase is extracted with dichloromethane (3x).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired phenol.
Stability Profile
MOM-protected phenols exhibit excellent stability across a broad spectrum of reaction conditions, a key feature for their widespread use. They are notably stable in basic and nucleophilic environments.
| Reagent Class | Stability | Specific Examples | Reference(s) |
| Aqueous Conditions | Stable from pH 4 to 12. Labile under strong acid (pH < 4). | H₂O (neutral), aq. NaOH, aq. K₂CO₃ | [5] |
| Strong Bases | Stable | NaH, KH, LDA, t-BuOK | [2][11] |
| Organometallics | Stable | n-BuLi, s-BuLi, Grignard Reagents (RMgX), Organocuprates (R₂CuLi) | [2][11][12] |
| Reducing Agents | Stable | LiAlH₄, NaBH₄, H₂/Pd, Na/NH₃ | [11][12] |
| Oxidizing Agents | Generally Stable | CrO₃/Py (PCC), MnO₂, RCOOOH (mCPBA) | [11][12] |
| Other Reagents | Stable | Wittig reagents, Acyl chlorides, Alkyl halides | [11][12] |
Table 3: Stability of MOM-protected phenols towards common reagents.
Spectroscopic Characterization
The presence of the MOM group can be readily identified by Nuclear Magnetic Resonance (NMR) spectroscopy.
| Nucleus | Typical Chemical Shift (ppm) | Description |
| ¹H NMR | δ 5.1 - 5.3 | Singlet, 2H (O-CH₂ -O) |
| δ 3.4 - 3.6 | Singlet, 3H (O-CH₃ ) | |
| ¹³C NMR | δ 94.0 - 95.0 | O-CH₂ -O |
| δ 55.5 - 56.5 | O-CH₃ |
Table 4: Characteristic ¹H and ¹³C NMR chemical shifts for a phenolic MOM ether (Ar-O-MOM).
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of the chemical processes involved.
General Synthetic Strategy
The fundamental "protect-transform-deprotect" sequence is a core concept in multi-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. synarchive.com [synarchive.com]
- 7. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MOM Ethers [organic-chemistry.org]
- 12. spcmc.ac.in [spcmc.ac.in]
The Pivotal Role of Boronic Acids in Cross-Coupling Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boronic acids and their derivatives have become indispensable reagents in modern organic synthesis, primarily due to their central role in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands as a testament to the versatility and utility of these organoboron compounds. This technical guide provides an in-depth exploration of the role of boronic acids in cross-coupling reactions, with a focus on the Suzuki-Miyaura reaction. It covers the core mechanism, a comparative analysis of boronic acid derivatives, quantitative data on reaction outcomes, and detailed experimental protocols, offering valuable insights for professionals in research and drug development. The remarkable functional group tolerance, mild reaction conditions, and the low toxicity of boron-containing reagents have solidified their position as a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1][2]
Introduction: The Rise of Boronic Acids in Catalysis
Boronic acids, with the general formula R-B(OH)₂, are organoboron compounds that have gained prominence as versatile building blocks in organic chemistry.[3] Their stability, ease of handling, and generally low toxicity make them highly attractive reagents in both academic and industrial settings.[1][4][5] The most significant application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2][6] This reaction has revolutionized the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[7][8][9]
The success of the Suzuki-Miyaura coupling is largely attributed to the unique properties of boronic acids. They are readily available, and their reactivity can be fine-tuned through the use of various derivatives, such as boronate esters (e.g., pinacol esters) and N-methyliminodiacetic acid (MIDA) boronates.[10][11] These derivatives offer enhanced stability, allowing for more controlled and sequential reactions.[10][12]
The Core Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium catalyst.[6][10] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a palladium(II) intermediate.[6][10] The reactivity of the organic halide in this step generally follows the trend: I > OTf > Br >> Cl.[6]
-
Transmetalation: In this crucial step, the organic group (R²) is transferred from the boronic acid (or its derivative) to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[4][13][14] The exact mechanism of transmetalation has been a subject of extensive study, with evidence supporting pathways involving either a boronate intermediate or a palladium-hydroxo complex.[13][14]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][10]
Boronic Acid Derivatives: Enhancing Stability and Versatility
While boronic acids are highly effective, their stability can be a concern, particularly with complex or sensitive substrates.[11] To address this, various derivatives have been developed, with pinacol esters and MIDA boronates being the most prominent.
-
Pinacol Boronic Esters: These are formed by the esterification of boronic acids with pinacol. Pinacol esters are generally more stable, crystalline solids that are easier to handle and purify than their corresponding boronic acids.[10] They can be used directly in Suzuki-Miyaura couplings and are often preferred in multi-step syntheses.[10][15]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-insensitive derivatives.[11] The MIDA ligand protects the boronic acid, rendering it unreactive under anhydrous cross-coupling conditions.[11][12] The boronic acid can be slowly released under mild aqueous basic conditions, allowing for iterative cross-coupling strategies.[11][12] This "slow-release" feature is particularly valuable for the synthesis of complex molecules.[11]
Quantitative Data Presentation
The efficiency of the Suzuki-Miyaura reaction is influenced by several factors, including the choice of catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies to provide a comparative overview of reaction performance under different conditions.
Table 1: Comparative Yields with Various Palladium Catalysts and Ligands
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [16] |
| 3-Chloropyridine | 5-Indoleboronic acid | Pd(OAc)₂ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 77 | [17] |
| 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | Dioxane | 110 | 12 | 98 | [18] |
| 2-Bromothiophene | 2-Thiopheneboronic acid | Pd(OAc)₂ (0.25) | Ligand 1 (0.375) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 85 | [17] |
| 5-Chloro-2-thiophenecarbaldehyde | 3-Thiopheneboronic acid | Pd(OAc)₂ (0.25) | Ligand 1 (0.375) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 71 | [17] |
Table 2: Effect of Different Bases on Reaction Yield
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [19] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 2 | 92 | [19] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 98 | [19] |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 94 | [19] |
| 3-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 80 | 12 | 85 | [20] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and application of boronic acids in Suzuki-Miyaura cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid using a palladium catalyst and a phosphine ligand.[16]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed toluene and degassed water to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Synthesis of MIDA Boronates
This procedure outlines the synthesis of N-methyliminodiacetic acid (MIDA) boronates from boronic acids, which can then be used in iterative cross-coupling reactions.[11][21]
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Dissolution: Dissolve the boronic acid and MIDA in DMSO in a round-bottom flask.
-
Heating: Heat the mixture at a specified temperature (e.g., 80-110 °C) under a flow of inert gas.
-
Water Removal: Remove the water formed during the reaction, for example, by azeotropic distillation or under reduced pressure.
-
Isolation: After the reaction is complete, cool the mixture and isolate the MIDA boronate product. This may involve precipitation by adding a non-polar solvent or purification by chromatography.
Conclusion and Future Outlook
Boronic acids and their derivatives are at the forefront of modern organic synthesis, empowering chemists to construct complex molecular architectures with remarkable efficiency and precision. The Suzuki-Miyaura cross-coupling reaction, in particular, has become an indispensable tool in drug discovery and development.[7][8][9] The continued development of new catalysts, ligands, and boronic acid derivatives promises to further expand the scope and utility of these powerful transformations. As the demand for more efficient and sustainable synthetic methods grows, the role of boronic acids in catalysis is set to become even more prominent. Researchers and scientists who possess a deep understanding of the principles and practicalities of these reactions will be well-equipped to drive innovation in chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. MIDA Boronates [sigmaaldrich.cn]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. Mild and simple method for making MIDA boronates [morressier.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 3-Chloro-2-(methoxymethoxy)phenylboronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2][3] This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base.[1][2] The reaction is highly valued in academic research and pharmaceutical drug development for its mild conditions, tolerance to a wide range of functional groups, and the relatively low toxicity of the boronic acid reagents.[1][3][4] This document provides a detailed protocol and application notes for the Suzuki coupling of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, a substituted phenylboronic acid that can be used to introduce a functionalized phenyl moiety into a variety of organic molecules.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The three main steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar-X) to form a Pd(II) complex.[1][5][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[1][5][6]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]
Data Presentation
The following table summarizes a general set of reaction conditions for the Suzuki coupling of this compound with a generic aryl bromide. The specific yield is hypothetical and will vary depending on the specific substrates and optimization of reaction conditions.
| Parameter | Value / Description |
| Boronic Acid | This compound (1.2 equiv) |
| Aryl Halide | Aryl bromide (1.0 equiv) |
| Catalyst | Pd(OAc)₂ (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene / H₂O (10:1) |
| Temperature | 100 °C |
| Reaction Time | 2-24 hours |
| Hypothetical Yield | 75-95% |
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL, degassed)
-
Water (0.5 mL, degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.[3]
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.[3]
-
-
Solvent Addition:
-
Add the degassed toluene and degassed water to the reaction flask via syringe.[3]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[3]
-
Add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[6]
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Biaryl Synthesis Using 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl structures is a cornerstone of modern medicinal chemistry and drug development. These motifs are prevalent in a wide array of pharmacologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the construction of complex biaryl scaffolds. 3-Chloro-2-(methoxymethoxy)phenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenolic moiety. The methoxymethyl (MOM) ether serves as a protecting group for the hydroxyl functionality, which can be readily removed post-coupling to yield the desired biaryl phenol. This document provides detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl halides and the subsequent deprotection of the MOM group.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is adapted from a similar procedure for ortho-substituted phenylboronic acids and provides a general method for the synthesis of the MOM-protected biaryl intermediate.[1][2]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Add palladium(II) acetate (0.02 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Deprotection of the Methoxymethyl (MOM) Ether
This protocol describes a mild and efficient method for the cleavage of the MOM ether to yield the final biaryl phenol.
Materials:
-
MOM-protected biaryl compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
2,2'-Bipyridyl
-
Acetonitrile (CH₃CN)
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Dissolve the MOM-protected biaryl (0.5 mmol) and 2,2'-bipyridyl (1.5 mmol) in acetonitrile (5.0 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSOTf (1.0 mmol) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.
-
Quench the reaction by adding water.
-
Continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the phenol, as monitored by TLC.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final biaryl phenol.
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions with various aryl halides and for the deprotection of different aromatic MOM ethers. While specific data for this compound is not available in the cited literature, the provided data for analogous compounds demonstrates the expected efficiency of these reactions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids [3]
| Entry | Aryl Halide | Phenylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 2 | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 98 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 85 |
| 5 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 96 |
Table 2: Representative Yields for the Deprotection of Aromatic MOM Ethers
| Entry | Substrate | Deprotection Reagent | Solvent | Time | Yield (%) |
| 1 | 1-(Methoxymethoxy)-4-methylbenzene | TMSOTf, 2,2'-Bipyridyl | CH₃CN | 15 min | 91 |
| 2 | 1-(Methoxymethoxy)-4-methoxybenzene | TMSOTf, 2,2'-Bipyridyl | CH₃CN | 15 min | 95 |
| 3 | 2-(Methoxymethoxy)naphthalene | TMSOTf, 2,2'-Bipyridyl | CH₃CN | 15 min | 93 |
| 4 | Methyl 4-(methoxymethoxy)benzoate | TMSOTf, 2,2'-Bipyridyl | CH₃CN | 30 min | 88 |
| 5 | 1-(Methoxymethoxy)-4-nitrobenzene | TMSOTf, 2,2'-Bipyridyl | CH₃CN | 4 h (50°C) | 92 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: Workflow for the two-step synthesis of biaryl phenols.
References
The Strategic Role of 3-Chloro-2-(methoxymethoxy)phenylboronic Acid in Modern Pharmaceutical Synthesis
For Immediate Release
Shanghai, China – December 30, 2025 – In the landscape of pharmaceutical research and development, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of novel drug candidates. Among these, 3-Chloro-2-(methoxymethoxy)phenylboronic acid has emerged as a valuable reagent for the introduction of a substituted phenyl moiety in complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a methoxymethyl (MOM) ether protecting group, and a boronic acid functional group, offers medicinal chemists a versatile tool for forging critical carbon-carbon bonds, primarily through palladium-catalyzed cross-coupling reactions.
This application note provides a detailed overview of the utility of this compound in pharmaceutical synthesis, including its primary application in Suzuki-Miyaura coupling reactions. Detailed experimental protocols, quantitative data from representative reactions, and diagrams of relevant synthetic workflows are presented to guide researchers, scientists, and drug development professionals in leveraging this important synthetic intermediate.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is predominantly utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful reaction enables the formation of a biaryl linkage, a common structural motif in a vast array of biologically active compounds. The presence of the chloro and MOM-protected hydroxyl groups allows for post-coupling modifications, providing a pathway to a diverse range of derivatives. The MOM group can be readily removed under acidic conditions to reveal the corresponding phenol, which can then be further functionalized.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Representative Experimental Protocols
The following protocols are provided as general guidelines for the use of this compound in a typical Suzuki-Miyaura coupling reaction. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under a positive flow of the inert gas.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of the MOM Group
Materials:
-
MOM-protected biaryl product (1.0 equivalent)
-
Hydrochloric acid (HCl, 6 M)
-
Methanol
Procedure:
-
Dissolve the MOM-protected biaryl product in methanol.
-
Add 6 M hydrochloric acid dropwise to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the deprotection by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the resulting phenolic compound by column chromatography or recrystallization.
The logical relationship for the synthesis and subsequent deprotection is outlined in the following diagram.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling and subsequent deprotection steps based on analogous reactions reported in the literature. Actual yields will vary depending on the specific substrates and reaction conditions used.
| Reaction Step | Reactants | Product | Representative Yield (%) | Purity (%) |
| Suzuki-Miyaura Coupling | This compound + 4-Bromoanisole | 2'-Chloro-5'-methoxy-2-(methoxymethoxy)biphenyl | 85 - 95 | >95 |
| Suzuki-Miyaura Coupling | This compound + 2-Bromopyridine | 2-(2-Chloro-6-(methoxymethoxy)phenyl)pyridine | 70 - 85 | >95 |
| MOM Deprotection | 2'-Chloro-5'-methoxy-2-(methoxymethoxy)biphenyl | 2'-Chloro-5'-methoxybiphenyl-2-ol | 80 - 90 | >98 |
| MOM Deprotection | 2-(2-Chloro-6-(methoxymethoxy)phenyl)pyridine | 2-(2-Chloro-6-hydroxyphenyl)pyridine | 75 - 88 | >98 |
Signaling Pathway Context
While specific drug targets for compounds derived from this compound are not publicly disclosed, biaryl structures are known to be privileged scaffolds for a variety of biological targets. For instance, many kinase inhibitors, which are crucial in cancer therapy, possess a biaryl core. The hypothetical inhibition of a generic kinase signaling pathway by a drug candidate synthesized using this building block is illustrated below.
Conclusion
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility in constructing complex biaryl systems through the Suzuki-Miyaura reaction, coupled with the potential for subsequent functionalization, makes it an important tool for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this reagent in the discovery and development of new therapeutic agents.
Application Notes and Protocols for Suzuki Coupling of Sterically Hindered Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, when coupling partners possess significant steric bulk, particularly di-, tri-, and even tetra-ortho-substituted biaryls, the reaction can be challenging, often resulting in low yields and slow reaction rates. This difficulty arises from the steric hindrance impeding the crucial steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
These application notes provide a detailed guide to overcoming the challenges associated with the Suzuki coupling of sterically hindered boronic acids. We will discuss critical reaction parameters, present tabulated data from successful coupling reactions, and provide detailed experimental protocols for selected examples.
Key Reaction Parameters for Coupling Hindered Substrates
The success of a Suzuki coupling with sterically hindered substrates hinges on the careful selection of several key components:
-
Catalyst and Ligand: This is the most critical factor. Standard palladium catalysts are often ineffective. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][2][3] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species necessary for the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[2] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy, even with tetra-ortho-substituted biaryls.[2][4] For exceptionally challenging couplings, specialized ligands like BI-DIME and AntPhos have been developed.[5][6]
-
Base: The choice of base is crucial for activating the boronic acid to facilitate transmetalation.[2] Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2] For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[2][4] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[3][7]
-
Solvent: Aprotic polar solvents are commonly used. Dioxane, tetrahydrofuran (THF), and toluene are frequent choices that have proven effective in numerous protocols.[4][7]
-
Boronic Acid Derivatives: While boronic acids are the most common coupling partners, boronic esters (e.g., pinacol esters) and potassium trifluoroborates offer alternatives.[7][8] Boronic esters, in particular, can exhibit greater stability and are less prone to protodeboronation, a common side reaction.[9][10]
-
Temperature: Due to the higher activation energies involved, reactions with sterically hindered substrates often require elevated temperatures, typically in the range of 80-110 °C.[5] However, highly active catalyst systems can sometimes allow for reactions at room temperature.[1]
General Experimental Workflow
The following diagram illustrates a general workflow for setting up a Suzuki coupling reaction with sterically hindered substrates.
Caption: General workflow for Suzuki coupling of hindered substrates.
Tabulated Data for Selected Suzuki Couplings of Sterically Hindered Boronic Acids
The following tables summarize reaction conditions and yields for the Suzuki coupling of various sterically hindered substrates.
Table 1: Coupling of Hindered Aryl Bromides with Hindered Boronic Acids
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Trimethylphenyl bromide | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | 92 |
| 2 | 2-Bromo-1,3,5-trimethylbenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 95 |
| 3 | 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd-NHC Complex (0.1) | - | t-BuOK (2) | Dioxane | 80 | 12 | >99 |
| 4 | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd(OAc)₂ (1) | AntPhos (1.2) | K₃PO₄ (3) | Toluene | 110 | 12 | 85 |
Table 2: Coupling of Hindered Aryl Chlorides with Hindered Boronic Acids
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-m-xylene | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.5) | SPhos (1) | K₃PO₄ (2) | Toluene | RT | 18 | 91 |
| 2 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | Pd-NHC Complex (0.5) | - | t-BuOK (2) | Dioxane | 100 | 24 | 93 |
| 3 | 1-Chloro-2,6-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 88 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethyl-2',4',6'-triisopropylbiphenyl (Table 1, Entry 1)
This protocol is adapted from a procedure utilizing a bulky biarylphosphine ligand for the coupling of a hindered aryl bromide and a hindered boronic acid.[1]
Materials:
-
2,4,6-Trimethylphenyl bromide
-
2,4,6-Triisopropylphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4,6-trimethylphenyl bromide (1.0 mmol, 1 equiv), 2,4,6-triisopropylphenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (3.0 mmol, 3 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Synthesis of 2,6,2',6'-Tetramethyldiphenyl (Table 1, Entry 3)
This protocol is based on the use of a robust N-heterocyclic carbene (NHC) palladium complex for the coupling of two hindered substrates.[4]
Materials:
-
1-Bromo-2,6-dimethylbenzene
-
2,6-Dimethylphenylboronic acid
-
Acenaphthoimidazolylidene Palladium Complex (e.g., PEPPSI-IPr)
-
Potassium tert-butoxide (t-BuOK)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a glovebox, add the acenaphthoimidazolylidene palladium complex (0.001 mmol, 0.1 mol%) to an oven-dried vial containing a magnetic stir bar.
-
Add 1-bromo-2,6-dimethylbenzene (1.0 mmol, 1 equiv), 2,6-dimethylphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium tert-butoxide (2.0 mmol, 2 equiv).
-
Add anhydrous 1,4-dioxane (2 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.
-
Cool the reaction to room temperature, quench with water, and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the product.
Troubleshooting
-
Low Yield:
-
Ineffective Catalyst/Ligand: Switch to a more sterically bulky and electron-rich ligand (e.g., from SPhos to XPhos or an NHC ligand).
-
Insufficient Base Strength: For particularly challenging couplings, consider a stronger base like t-BuOK.
-
Protodeboronation: Use an anhydrous solvent and a thoroughly dried base, or switch to a more stable boronic ester.
-
Incomplete Reaction: Increase the reaction temperature or time.
-
-
Aryl Chloride Substrates: These are less reactive than aryl bromides or iodides.[3] The use of highly electron-rich ligands like SPhos or NHC ligands is essential to facilitate the difficult oxidative addition step.[1][3] Stronger bases may also be required.[2]
Conclusion
The Suzuki-Miyaura coupling of sterically hindered boronic acids is a challenging but achievable transformation. Success relies on the judicious selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine or NHC ligands, along with an appropriate base and solvent. The protocols and data presented in these notes provide a strong starting point for researchers and drug development professionals seeking to synthesize sterically congested biaryl compounds. Careful optimization of the reaction parameters will enable the efficient construction of these valuable molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Deprotection of Methoxymethyl Ether on Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxymethyl (MOM) ether is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of reaction conditions. However, its removal, particularly in the presence of sensitive functional groups such as boronic acids, requires careful consideration of the deprotection methodology. Phenylboronic acids are crucial building blocks in cross-coupling reactions, and preserving the integrity of the C-B bond during deprotection is paramount.
These application notes provide a detailed overview and comparison of various methods for the deprotection of MOM ethers on phenylboronic acid substrates. The protocols outlined below are based on established literature procedures and are intended to guide researchers in selecting the most suitable method for their specific application.
Deprotection Strategies Overview
The selection of a deprotection strategy for MOM-protected phenylboronic acids hinges on the overall stability of the substrate to acidic or Lewis acidic conditions. While traditional acidic methods are effective for MOM ether cleavage, milder alternatives may be necessary to prevent decomposition or protodeboronation of the boronic acid moiety.
Herein, we discuss three primary approaches:
-
Strong Acid-Mediated Deprotection: Utilizes strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
-
Lewis Acid-Mediated Deprotection: Employs Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base.
-
Mild, Non-Acidic Deprotection: Involves reagents like carbon tetrabromide (CBr₄) under neutral conditions.
The following diagram illustrates the general experimental workflow for the deprotection of a MOM-protected phenylboronic acid.
Caption: General workflow for the deprotection of MOM-protected phenylboronic acid.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Acidic | ||||||
| HCl | Conc. HCl | THF or Methanol | Reflux | Varies | Good | [1] |
| TFA | TFA / DCM (1:15) | Dichloromethane | 25 | 12 h | High | |
| Lewis Acidic | ||||||
| TMSOTf / 2,2'-bipyridyl | TMSOTf, 2,2'-bipyridyl | Acetonitrile | 0 to RT | Varies | 81-93 | [2][3] |
| Mild / Non-Acidic | ||||||
| CBr₄ | Catalytic CBr₄ | Isopropanol | Reflux | Varies | 83-99 | [4] |
Experimental Protocols
Protocol 1: Acidic Deprotection using Hydrochloric Acid (HCl)
This protocol is a standard method for MOM ether deprotection but should be used with caution for substrates sensitive to strong acids, as protodeboronation can be a significant side reaction.
Materials:
-
MOM-protected phenylboronic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Ethyl acetate or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the MOM-protected phenylboronic acid in THF or methanol.
-
Add concentrated HCl and heat the mixture to reflux.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of water.[1]
-
Dilute the mixture with ethyl acetate or diethyl ether.[1]
-
Neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Mild Deprotection using Carbon Tetrabromide (CBr₄)
This method is reported to be effective for the deprotection of MOM ethers on substrates containing boronic acids and is a milder alternative to strong acid catalysis.[4]
Materials:
-
MOM-protected phenylboronic acid
-
Carbon Tetrabromide (CBr₄)
-
Isopropanol
Procedure:
-
Dissolve the MOM-protected phenylboronic acid in isopropanol.
-
Add a catalytic amount of CBr₄ (e.g., 10 mol%).[4]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the hydroxyphenylboronic acid.
Protocol 3: Lewis Acid-Mediated Deprotection using TMSOTf and 2,2'-Bipyridyl
This protocol offers a mild and highly chemoselective method for the deprotection of aromatic MOM ethers and is expected to be compatible with the boronic acid functionality.[3]
Materials:
-
MOM-protected phenylboronic acid
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
2,2'-Bipyridyl
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Dissolve the MOM-protected phenylboronic acid and 2,2'-bipyridyl (3 equivalents) in anhydrous acetonitrile under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSOTf (2 equivalents) dropwise to the cooled solution.[3]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting material.
-
Upon completion, add water to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed (monitor by TLC).[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The deprotection of a MOM ether under acidic conditions proceeds via protonation of the ether oxygen, followed by cleavage to release the alcohol and a stabilized carbocation. The mechanism is depicted below.
Caption: Mechanism of acid-catalyzed MOM ether deprotection.
Purification and Handling of Hydroxyphenylboronic Acids
Hydroxyphenylboronic acids are often polar and can be challenging to purify by standard silica gel chromatography due to their acidity and potential for streaking.[5]
-
Recrystallization: This is often the preferred method of purification for crystalline boronic acids. A suitable solvent system can be determined through small-scale screening. Hot water or mixed solvent systems like ethanol/water can be effective.[5]
-
Acidic/Basic Extraction: An aqueous work-up with careful pH adjustment can be used to separate the acidic boronic acid from non-acidic impurities. The product can be extracted into an organic solvent from an acidified aqueous solution.[6]
-
Chromatography on Modified Silica: If chromatography is necessary, using a modified stationary phase or adding a small amount of acid (e.g., acetic acid) to the eluent can sometimes improve separation.
-
Formation of Boronate Esters: In some cases, temporary conversion to a boronate ester (e.g., with diethanolamine) can facilitate purification. The ester can then be hydrolyzed back to the boronic acid.[5][7]
Conclusion
The deprotection of methoxymethyl ethers on phenylboronic acid substrates can be achieved through various methods. The choice of protocol should be guided by the substrate's sensitivity to acidic conditions. For robust molecules, traditional acidic methods with HCl or TFA may be suitable. However, for more delicate substrates where preservation of the boronic acid moiety is critical, milder methods employing CBr₄ or TMSOTf/2,2'-bipyridyl are recommended. Careful optimization of reaction conditions and purification techniques is essential to obtain the desired hydroxyphenylboronic acid in high yield and purity.
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Selective Cleavage of Methoxymethyl (MOM) Ethers in the Presence of Boronic Acids and Their Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxymethyl (MOM) ether is a cornerstone for hydroxyl group protection in complex organic synthesis due to its robustness under a wide range of non-acidic conditions.[1] Concurrently, the boronic acid moiety and its derivatives, such as pinacol esters, are indispensable functional groups, particularly for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[2] A significant challenge arises when a synthetic route requires the deprotection of a MOM ether without compromising the integrity of a boronic acid or boronic ester within the same molecule. Standard acidic conditions for MOM cleavage often lead to competitive protodeboronation, diminishing yields and complicating purification.[1][3] This application note provides a detailed guide to understanding and overcoming this challenge, presenting validated protocols for the selective cleavage of MOM ethers while preserving the valuable boronic acid functionality.
The Orthogonal Protection Challenge
In multi-step synthesis, the concept of orthogonal protecting groups—those that can be removed under distinct conditions without affecting others—is paramount.[4] The stability profiles of MOM ethers and boronic acids present a classic orthogonality problem. MOM ethers are stable to basic, organometallic, and most reducing/oxidizing conditions but are readily cleaved by acids.[5] Boronic acids, conversely, are susceptible to degradation under both acidic and basic conditions, primarily through a process called protodeboronation.[1] This overlapping lability necessitates the use of carefully selected, mild deprotection strategies.
Mechanism of MOM Ether Cleavage
The most common method for MOM group removal is acid-catalyzed hydrolysis. The reaction is initiated by the protonation of one of the ether oxygens, which activates the acetal for cleavage, releasing the free alcohol and a resonance-stabilized methoxymethyl cation. This cation is then quenched by a nucleophile, such as water, to form formaldehyde and methanol.[3]
Figure 1: Simplified mechanism of acid-catalyzed MOM ether deprotection.
Mechanism of Boronic Acid Decomposition: Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This reaction is a significant undesired side reaction, particularly for electron-deficient arylboronic acids.[1] The mechanism can be either acid- or base-catalyzed. Under acidic conditions, the reaction proceeds through protonation of the boronic acid, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, which facilitates the cleavage of the C-B bond.
Figure 2: Simplified mechanism of acid-catalyzed protodeboronation.
Boronic esters, such as pinacol esters, generally exhibit greater stability towards hydrolysis and protodeboronation compared to their corresponding free boronic acids, making them preferable in many synthetic applications.[6] However, harsh acidic conditions can still lead to their degradation.
Recommended Protocols for Selective MOM Deprotection
Based on a thorough review of the literature, three primary methods have been identified as highly promising for the selective cleavage of MOM ethers in the presence of boronic acids or their esters. These methods utilize mild conditions that minimize the risk of protodeboronation.
Method 1: Catechol Boron Bromide (CBB) with Acetic Acid
Catechol boron bromide (CBB) is a Lewis acid that has been shown to be effective in cleaving MOM ethers. Its utility can be enhanced by the addition of acetic acid, which is thought to generate HBr in situ, facilitating the cleavage of any cyclic formyl acetal byproducts that may form, especially with neighboring hydroxyl or amino groups.[7]
Protocol:
-
Dissolve the MOM-protected substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (0.05 M) under an inert atmosphere (e.g., Argon or Nitrogen) and cool the solution to -78 °C.
-
Add a solution of catechol boron bromide (2.0-3.0 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If byproduct formation (e.g., cyclic formyl acetal) is observed or the reaction is sluggish, add glacial acetic acid (2.0-4.0 eq) to the reaction mixture at 0 °C and stir for an additional 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 2: Trimethylsilyl Triflate (TMSOTf) and 2,2'-Bipyridyl
This method offers a mild and highly chemoselective deprotection of MOM ethers.[8][9] The reaction proceeds under nearly neutral conditions, making it an excellent candidate for substrates with acid-sensitive functional groups like boronic acids. The combination of TMSOTf and 2,2'-bipyridyl is believed to form a reactive pyridinium intermediate that is susceptible to hydrolysis.[8]
Protocol:
-
To a solution of the MOM-protected substrate (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous acetonitrile (CH₃CN) (0.1 M) under an inert atmosphere, cool the mixture to 0 °C.[1][10]
-
Add trimethylsilyl triflate (TMSOTf) (2.0 eq) dropwise.[1][10]
-
Stir the reaction mixture at room temperature and monitor by TLC. Reaction times can vary from 15 minutes to several hours depending on the substrate.[1]
-
Upon completion of the initial reaction (disappearance of starting material), add water (H₂O) to the reaction mixture and continue stirring at room temperature until the intermediate silyl ether is fully hydrolyzed to the desired alcohol (monitored by TLC).[1]
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Method 3: Zinc Bromide (ZnBr₂) and n-Propylthiol (n-PrSH)
The combination of a Lewis acid (ZnBr₂) with a soft nucleophile (n-PrSH) provides a very rapid and selective method for the deprotection of MOM ethers.[4] This system is particularly effective and has been shown to be compatible with other protecting groups such as TBDPS and acetates.
Protocol:
-
Dissolve the MOM-protected substrate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere.
-
Add zinc bromide (ZnBr₂) (2.0-3.0 eq) and n-propylthiol (n-PrSH) (3.0-4.0 eq).
-
Stir the reaction vigorously at room temperature. The deprotection is often complete in less than 10 minutes.[4]
-
Monitor the reaction closely by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Analysis of Recommended Methods
| Method | Reagents | Conditions | Advantages | Potential Limitations |
| 1. CBB/AcOH | Catechol boron bromide, Acetic Acid | CH₂Cl₂, -78 °C to 0 °C, 2-5 h | Effective for complex substrates, can resolve byproduct formation. | Requires cryogenic temperatures; CBB is moisture-sensitive. |
| 2. TMSOTf/Bipyridyl | TMSOTf, 2,2'-Bipyridyl | CH₃CN, 0 °C to RT, 0.5-10 h | Very mild, nearly neutral conditions; highly chemoselective.[8][11] | TMSOTf is corrosive and moisture-sensitive; may be slower for some substrates. |
| 3. ZnBr₂/n-PrSH | Zinc Bromide, n-Propylthiol | CH₂Cl₂, RT, <10 min | Extremely rapid; high yielding and selective.[4] | n-PrSH has a strong odor; stoichiometry of reagents can be crucial. |
Experimental Workflow Overview
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. MOM Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium Catalysts for Suzuki-Miyaura Coupling of Ortho-Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. However, the coupling of sterically hindered substrates, particularly those involving ortho-substituted phenylboronic acids, presents a significant challenge due to steric hindrance that can impede the catalytic cycle. This document provides detailed application notes and experimental protocols for successfully employing palladium catalysts in the coupling of these challenging substrates, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Introduction to the Challenge
The steric bulk of ortho-substituents on phenylboronic acids can significantly hinder the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This often leads to low reaction yields, slow reaction rates, and the need for harsh reaction conditions. To overcome these limitations, specialized palladium catalyst systems, primarily featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed. These advanced catalyst systems promote efficient oxidative addition and reductive elimination, facilitating the coupling of even di-ortho-substituted aryl halides with ortho-substituted phenylboronic acids to generate highly hindered tetra-ortho-substituted biaryls.
Key Catalyst Systems and Ligands
The success of coupling ortho-substituted phenylboronic acids hinges on the selection of an appropriate palladium catalyst and ligand. Bulky, electron-rich monophosphine ligands are particularly effective as they promote the formation of the active 14-electron monoligated palladium(0) species, which is crucial for efficient oxidative addition.
Commonly Employed Ligands:
-
Buchwald Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine ligands that have demonstrated remarkable efficacy in sterically demanding couplings. Examples include:
-
XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
-
SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
-
RuPhos: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
-
-
N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that form stable complexes with palladium, exhibiting high activity for cross-coupling reactions, including those with sterically hindered substrates.
-
Other Phosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also effective due to their large cone angles and strong electron-donating properties.
Data Presentation: Catalyst Performance in Ortho-Substituted Couplings
The following tables summarize the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with aryl halides. These data, compiled from various sources, highlight the high yields achievable with modern catalysts.
Table 1: Coupling of Ortho-Substituted Phenylboronic Acids with Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 95 |
| 2 | 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 88 |
| 3 | 1-Chloro-2-methoxybenzene | 2-Methoxyphenylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | t-AmylOH | 100 | 16 | 92 |
| 4 | 2-Bromoanisole | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 5 | 1-Chloro-2-nitrobenzene | 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 120 | 24 | 90[1] |
Table 2: Synthesis of Tetra-ortho-Substituted Biaryls
| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2,4,6-trimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 24 | 91 |
| 2 | 1-Chloro-2,6-diisopropylbenzene | 2,6-Diisopropylphenylboronic acid | [Pd(IPr)]₂ | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85 |
| 3 | 2-Bromo-1,3,5-triisopropylbenzene | 2,4,6-Triisopropylphenylboronic acid | Pd₂(dba)₃ / XPhos | CsF | THF | 60 | 16 | 93 |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids. Note: These protocols may require optimization for different substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for the Coupling of an Ortho-Substituted Phenylboronic Acid with an Aryl Chloride using a Buchwald Ligand
This protocol is a general guideline for a small-scale reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald Ligand (e.g., XPhos, SPhos)
-
Ortho-substituted phenylboronic acid
-
Aryl chloride
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the aryl chloride (1.0 equiv), the ortho-substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1-0.5 M).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Room-Temperature Coupling of a Sterically Hindered Aryl Chloride using an N-Heterocyclic Carbene (NHC) Ligand
This protocol is adapted for highly active NHC-palladium catalyst systems that can operate at lower temperatures.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Imidazolium salt (NHC precursor)
-
Potassium tert-butoxide (KOtBu) or another strong base
-
Sterically hindered aryl chloride
-
Ortho-substituted phenylboronic acid
-
Anhydrous, degassed solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
In a glovebox or under a strict inert atmosphere, prepare the active catalyst in situ. To a reaction vessel, add Pd(OAc)₂ (1-2 mol%), the imidazolium salt (1-2 mol%), and the base (e.g., KOtBu, 2.0-3.0 equiv).
-
Add the aryl chloride (1.0 equiv) and the ortho-substituted phenylboronic acid (1.2-1.5 equiv).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and stir the reaction mixture at room temperature.
-
Monitor the reaction progress. Due to the high activity of the catalyst, reactions may be complete within a few hours.
-
Work-up and purification are performed as described in Protocol 1.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids.
Caption: The Suzuki-Miyaura catalytic cycle for sterically hindered substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Caption: Relationship between bulky ligand properties and catalytic activity.
References
Application Notes: Synthesis of Substituted Biphenyls Using Protected Boronic Acids
Introduction
Substituted biphenyls are a class of organic compounds that form the structural core of many pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for synthesizing these compounds, involving a palladium-catalyzed reaction between an organoboron compound and an organohalide.[1][4][5] However, the stability of the boronic acid partner can be a significant challenge, often leading to side reactions like protodeboronation (loss of the boron group) and homocoupling.[1] To overcome these limitations, the use of protected boronic acids has become a crucial strategy, enhancing stability and broadening the synthetic utility of the Suzuki-Miyaura reaction.[6][7]
The Role and Advantages of Protected Boronic Acids
Boronic acids possess a vacant p-orbital, making them Lewis acidic and susceptible to degradation.[7][8] Protecting the boronic acid moiety masks this reactivity, offering several key advantages:
-
Enhanced Stability: Protected boronic acids, such as boronate esters (e.g., pinacol esters) or N-methyldiethanolamine (MIDA) esters, are often crystalline, air- and water-stable solids that are easier to handle, purify, and store.[6][7]
-
Suppression of Side Reactions: Protection mitigates undesired side reactions like protodeboronation and homocoupling, which can reduce the yield of the desired biphenyl product.[1]
-
Increased Functional Group Tolerance: The stability of protected boronic acids allows them to be carried through multiple synthetic steps, enabling the construction of more complex molecules without the need to introduce the boron functionality at the last minute.[7]
-
Controlled Reactivity: Certain protecting groups, like MIDA, allow for slow release of the boronic acid under reaction conditions, which can be beneficial for challenging couplings.
Below is a diagram illustrating the concept of boronic acid protection.
Caption: Role of Protecting Groups on Boronic Acids.
Data Presentation
The choice of protecting group can significantly impact the stability and utility of the boronic acid derivative.
Table 1: Comparison of Common Boronic Acid Protecting Groups
| Protecting Group | Structure | Key Features | Common Applications |
|---|---|---|---|
| Pinacol Ester | A five-membered ring with four methyl groups | Good stability, widely commercially available, generally easy to prepare.[4][7] | General purpose Suzuki-Miyaura couplings. |
| N-Methyl-diethanolamine (MIDA) Ester | A tricyclic boronate | Exceptionally stable to purification (chromatography) and a wide range of reagents; cleaved under mild basic conditions.[7] | Iterative cross-coupling for complex molecule synthesis. |
| Diethanolamine (DABO) Adduct | A bicyclic structure formed with diethanolamine | Often forms highly crystalline, air- and water-stable solids; simple one-step synthesis from the boronic acid.[6] | Stabilization of unstable boronic acids for direct use in couplings. |
| Potassium Trifluoroborate | K[R-BF₃] | Highly stable, crystalline solids; often show enhanced reactivity and reduced protodeboronation compared to boronic acids.[9] | Couplings where boronic acids or esters are problematic. |
The efficiency of the Suzuki-Miyaura coupling is dependent on the substrates, catalyst, ligand, and base used. The following table provides representative yields for the synthesis of substituted biphenyls.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Protected Boronic Acids
| Aryl Halide (Ar-X) | Boronic Acid Derivative | Catalyst/Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | 95% | General Literature |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 98% | [10] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 85% | [11] |
| 4-Chloroanisole | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 92% | [9] |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ / Phosphite Ligand | KF | 82% | [11] |
| Hexafluorobenzene | 2,3,5,6-Tetrafluorophenylboronic acid | Pd₂(dba)₃ / CyJohnPhos | Na₂CO₃ | 98% |[12] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of protected boronic acids and their subsequent use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of an Aryl Boronic Acid Pinacol Ester
This protocol describes the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).
Materials:
-
Aryl halide (e.g., Aryl bromide) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk flask or sealed tube
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the aryl halide (10.0 mmol), bis(pinacolato)diboron (11.0 mmol, 2.79 g), potassium acetate (30.0 mmol, 2.94 g), and Pd(dppf)Cl₂ (0.3 mmol, 245 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 80-90 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the pure aryl boronic acid pinacol ester.
Protocol 2: General Suzuki-Miyaura Coupling using a Boronic Acid Pinacol Ester
This protocol details the synthesis of a substituted biphenyl from an aryl halide and a boronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent mixture (e.g., 1,2-Dimethoxyethane (DME)/Water, 4:1)
-
Round-bottom flask with reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine the aryl halide (10.0 mmol), the aryl boronic acid pinacol ester (12.0 mmol), and potassium carbonate (25.0 mmol, 3.45 g).[1]
-
Fit the flask with a reflux condenser and purge the system with an inert gas (Argon) for 15 minutes.[1]
-
Add the degassed solvent mixture of DME (40 mL) and water (10 mL).[1]
-
Add the catalyst, Pd(PPh₃)₄ (0.30 mmol, 346 mg), to the mixture.[1]
-
Heat the reaction mixture to 85 °C and stir vigorously for 12 hours.[1] Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the substituted biphenyl.
Visualizations of Workflow and Mechanism
The following diagrams illustrate the general reaction and a typical experimental workflow.
Caption: General Reaction Scheme for Suzuki-Miyaura Coupling.
Caption: Experimental Workflow for Biphenyl Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Applications of MOM-Protected Boronic Acids in Medicinal Chemistry: A-Technical Guide
Introduction: The Ascendant Role of Boronic Acids in Drug Discovery
The field of medicinal chemistry has witnessed a significant rise in the application of boronic acids and their derivatives.[1][2][3] This surge in interest was catalyzed by the FDA approval of bortezomib (Velcade®), a first-in-class proteasome inhibitor for treating multiple myeloma, which prominently features a boronic acid functional group.[1][2][3][4] This milestone demystified long-held concerns about the potential toxicity of boron-containing compounds and paved the way for the development of other approved drugs like ixazomib and vaborbactam.[2][4] Boronic acids are now recognized not just as versatile synthetic intermediates, particularly in Suzuki-Miyaura cross-coupling reactions, but also as potent pharmacophores capable of forming reversible covalent bonds with target proteins.[2][5]
However, the inherent reactivity of the boronic acid moiety (R-B(OH)₂) can present challenges during multi-step syntheses. It can be unstable under certain acidic or oxidative conditions and may interfere with reactions targeting other functional groups within the molecule.[6] To circumvent these issues, chemists employ protecting group strategies.[6][7] This guide focuses specifically on the use of the Methoxymethyl (MOM) ether as a protecting group for functionalities elsewhere in a molecule that contains a boronic acid, a crucial tool for medicinal chemists in the synthesis of complex, biologically active compounds.
The Methoxymethyl (MOM) Group: A Strategic Choice for Protection
A protecting group is a reversibly formed derivative of a functional group, designed to temporarily reduce its reactivity during a chemical synthesis.[7] The Methoxymethyl (MOM) group is typically used to protect alcohols, phenols, and amines as an acetal, which is stable under a wide range of non-acidic conditions.[8][9]
Key Advantages of MOM Protection in the Context of Boronic Acid Chemistry:
-
Orthogonal Stability: The MOM group is stable to basic, nucleophilic, and many reducing/oxidizing conditions, under which boronic acids and their esters (like pinacol esters) are often employed in cross-coupling reactions.[9]
-
Mild Cleavage Conditions: The MOM group is readily removed under acidic conditions, which generally do not harm the robust C-B bond of the boronic acid.[8][9] This orthogonality is critical for selective deprotection in the final stages of a synthesis.
-
Facilitating Complex Syntheses: In molecules with multiple reactive sites, such as a hydroxyl group and a boronic acid, protecting the hydroxyl group as a MOM ether allows for selective reactions at the boronic acid site (e.g., Suzuki coupling) without interference.[10]
Application Note 1: Synthesis of a MOM-Protected Phenol Intermediate
This section details the protection of a phenolic hydroxyl group, a common step in preparing building blocks for medicinal chemistry. The presence of a boronic acid on the same molecule necessitates a robust protecting group like MOM to enable subsequent modifications.
Protocol 1: MOM Protection of 4-hydroxyphenylboronic acid
This protocol describes the protection of the phenolic -OH group in 4-hydroxyphenylboronic acid using chloromethyl methyl ether (MOM-Cl) and a non-nucleophilic base.
Causality and Experimental Choices:
-
Reagent: Chloromethyl methyl ether (MOM-Cl) is a highly reactive alkylating agent, ideal for efficient ether formation.[8] Caution: MOM-Cl is a suspected carcinogen and must be handled with extreme care in a well-ventilated fume hood.[8][11]
-
Base: N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.[9]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve the reactants.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxyphenylboronic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
MOM-Cl Addition: Add Chloromethyl methyl ether (MOM-Cl) (1.5 eq) dropwise to the cooled solution. Extreme Caution is advised.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification (Self-Validation): Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.
Application Note 2: Suzuki-Miyaura Coupling with a MOM-Protected Building Block
The Suzuki-Miyaura cross-coupling is one of the most powerful C-C bond-forming reactions in organic synthesis.[12][13] Using a MOM-protected boronic acid derivative allows for the coupling reaction to proceed without side reactions involving other nucleophilic groups.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of a MOM-protected arylboronic acid with an aryl bromide.
Causality and Experimental Choices:
-
Catalyst: A Palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine ligand, is essential for the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step of the Suzuki mechanism. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (like Dioxane or Toluene) and water is commonly used to dissolve both the organic reactants and the inorganic base.
Step-by-Step Methodology:
-
Reactant Setup: In a reaction vessel, combine the MOM-protected arylboronic acid (1.2 eq), the aryl bromide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add the solvent system (e.g., Dioxane/Water, 4:1 mixture).
-
Degassing: Degas the mixture by bubbling Argon or Nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification (Self-Validation): Concentrate the solvent and purify the crude product via column chromatography. Confirm the structure and purity of the biphenyl product by NMR and Mass Spectrometry.
Application Note 3: The Role of Boronic Acids as Pharmacophores
Beyond their role in synthesis, boronic acids themselves are increasingly used as key pharmacophores in drug design.[4][5] The boron atom, with its empty p-orbital, can form a reversible covalent bond with nucleophilic residues (like serine) in the active site of an enzyme.[5] This interaction can lead to potent and specific inhibition.
Mechanism of Action: The trigonal planar boronic acid (sp² hybridized) is in equilibrium with its anionic tetrahedral boronate form (sp³ hybridized) in aqueous environments.[5] It is this tetrahedral form that is believed to interact with catalytic serine residues in enzymes like proteasomes or β-lactamases.
Visualization of Boron's Interaction:
Caption: Reversible covalent inhibition by a boronic acid pharmacophore.
Protocol 3: Deprotection of the MOM Group
The final step in many synthetic sequences is the removal of the protecting group to unveil the final molecule. MOM ethers are typically cleaved under acidic conditions.[8][9][14]
Causality and Experimental Choices:
-
Acid: A strong acid like HCl or Trifluoroacetic acid (TFA) is used to protonate the ether oxygen, activating the acetal for cleavage.[8]
-
Solvent: The choice of solvent depends on the substrate's solubility. Methanol is often used with HCl, while DCM is common for TFA.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the MOM-protected compound (1.0 eq) in a suitable solvent (e.g., Methanol or DCM).
-
Acid Addition: Add a solution of concentrated HCl in Methanol (e.g., 2M) or Trifluoroacetic acid (TFA) (e.g., 10% v/v in DCM).[8]
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-12 hours).
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or DCM.
-
Washing & Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
-
Purification (Self-Validation): Concentrate the solution and purify the deprotected product by chromatography, recrystallization, or preparative HPLC. Verify the final structure and purity by NMR and Mass Spectrometry.
Workflow Visualization
The following diagram illustrates a typical workflow in medicinal chemistry employing a MOM-protected boronic acid.
Caption: Synthetic workflow using MOM protection in drug discovery.
Data Summary Table
| Protocol | Key Transformation | Typical Reagents | Validation Methods |
| 1 | Hydroxyl Protection | MOM-Cl, DIPEA, DCM | TLC, ¹H NMR, ¹³C NMR, MS |
| 2 | C-C Bond Formation | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | TLC, LC-MS, NMR, MS |
| 3 | Hydroxyl Deprotection | HCl/MeOH or TFA/DCM | TLC, LC-MS, NMR, MS |
Conclusion
The strategic use of protecting groups is fundamental to modern medicinal chemistry. The MOM group, in particular, offers a robust and reliable method for temporarily masking hydroxyl and other nucleophilic groups, thereby enabling complex synthetic transformations such as the Suzuki-Miyaura coupling on molecules bearing boronic acids. The protocols and principles outlined in this guide provide researchers with a practical framework for leveraging MOM-protected boronic acids in the synthesis of novel therapeutic agents. The careful application of these techniques, coupled with rigorous in-process validation, is essential for the successful development of next-generation pharmaceuticals.
References
- 1. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Strategic C-C Bond Formation Using 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
Introduction: A Versatile Building Block for Complex Biaryl Synthesis
In the landscape of modern organic synthesis, the construction of carbon-carbon (C-C) bonds remains a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its mild conditions and exceptional functional group tolerance.[1][2] Within this context, 3-Chloro-2-(methoxymethoxy)phenylboronic acid emerges as a highly strategic building block. Its unique substitution pattern—a chloro group, a boronic acid, and a protected phenol—offers a trifecta of synthetic handles for intricate molecular design, particularly in the synthesis of polysubstituted biaryl compounds that are prevalent in pharmaceuticals and material science.
The methoxymethyl (MOM) ether serves as a robust protecting group for the ortho-hydroxyl functionality.[3][4] This protection is critical as a free phenol can interfere with the palladium catalyst and impede the reaction. The MOM group is stable under the basic conditions of the Suzuki-Miyaura coupling but can be readily cleaved under acidic conditions post-coupling, unmasking a phenol for subsequent functionalization.[5][6] This application note provides a comprehensive guide to leveraging this reagent, detailing the underlying mechanism, a field-proven experimental protocol, and expert insights for optimization and troubleshooting.
The Scientific Framework: Mechanism and Rationale
A deep understanding of the reaction mechanism is paramount for successful application and troubleshooting. The C-C bond formation is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling, which follows a well-defined catalytic cycle.
The Palladium Catalytic Cycle
The reaction is initiated by a Pd(0) species, which is the catalytically active form. The cycle consists of three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, iodide, or triflate), forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity following the trend I > Br > OTf >> Cl.[1] Aryl chlorides typically require more electron-rich and bulky phosphine ligands to facilitate this step.[7][8]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻). This boronate then displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9]
The Role and Management of the MOM Protecting Group
The methoxymethyl (MOM) group is an acetal, rendering it inert to the nucleophiles, bases, and mild reducing/oxidizing agents commonly used in cross-coupling reactions.[3] Its primary function here is to prevent the phenolic oxygen from coordinating to the palladium catalyst, which could lead to catalyst deactivation.
-
Stability: The MOM ether is stable across a pH range of approximately 4 to 12.[3]
-
Deprotection: Cleavage is typically achieved under acidic conditions, which protonate the acetal oxygen, making it a good leaving group and initiating hydrolysis to reveal the free phenol.[5][10] Common reagents include hydrochloric acid in an alcohol solvent or trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]
Experimental Application: A Validated Protocol
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction. This protocol is designed as a self-validating system, incorporating best practices for achieving high yields and purity.
Protocol: Synthesis of 4'-Methoxy-3'-chloro-2'-(methoxymethoxy)-1,1'-biphenyl
Materials & Reagents:
-
4-Bromoanisole (Coupling Partner)
-
This compound (1.1 equiv.)[11]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Inert Atmosphere: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst (0.02 mmol, 0.02 equiv.).
-
Heating: Place the flask in a preheated oil bath at 90 °C and stir vigorously overnight (12-16 hours).
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (25 mL) and brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Technical Insights and Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table and discussion provide expert guidance for optimizing this transformation.
Table 1: Summary of Typical Reaction Conditions
| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Typical Yield (%) |
| 1 | Aryl Iodide | Pd(PPh₃)₄ (1-3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | >90 |
| 2 | Aryl Bromide | Pd(PPh₃)₄ (1-3) | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 85-95 |
| 3 | Aryl Chloride | XPhos Pd G2 (2-5) | K₃PO₄ (2.5) | t-BuOH/H₂O | 100-110 | 70-90 |
| 4 | Aryl Triflate | PdCl₂(dppf) (3) | Cs₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 80-95 |
Yields are representative and highly dependent on the specific substrates used.
Expertise & Causality: Why Choices Matter
-
Catalyst & Ligand: For reactive partners like aryl iodides and bromides, standard catalysts like Pd(PPh₃)₄ are often sufficient.[12] However, for less reactive aryl chlorides, the oxidative addition step is sluggish.[1] In this case, more sophisticated catalysts featuring electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are required to promote the reaction.[13][14] These ligands stabilize the Pd(0) center and accelerate the oxidative addition.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] While K₂CO₃ is a cost-effective and common choice, stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction, especially with sterically hindered substrates or when dealing with boronic esters.
-
Solvent System: A biphasic system, typically an organic solvent like dioxane, toluene, or THF with water, is standard.[15] The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base and boronate salt, bringing all components into proximity for reaction.
Trustworthiness: Troubleshooting Common Issues
-
Low or No Conversion: The most common culprit is catalyst deactivation. Ensure the reaction was properly degassed and maintained under an inert atmosphere. Check the quality and age of the palladium catalyst.
-
Protodeboronation (Loss of Boronic Acid): This side reaction, where the boronic acid is replaced by a hydrogen atom, can occur if the reaction is run for too long or at excessively high temperatures, especially in the presence of excess water. Using anhydrous conditions with boronic esters can sometimes mitigate this.[16]
-
Homo-coupling (Ar-Ar formation): Formation of biaryl from the boronic acid coupling with itself can occur, often promoted by oxygen. Again, maintaining a strict inert atmosphere is the primary solution.
Post-Coupling Protocol: MOM Group Deprotection
After successful C-C bond formation, the MOM group can be efficiently removed to reveal the valuable phenol functionality.
Procedure: Acidic Hydrolysis of the MOM Ether
-
Dissolution: Dissolve the purified MOM-protected biaryl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Acid Addition: Add concentrated hydrochloric acid (0.5 mL) dropwise while stirring at room temperature.
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography if necessary to yield the final phenolic product.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of complex biaryl scaffolds. Through the reliable Suzuki-Miyaura cross-coupling, it enables precise C-C bond formation. The strategic use of the MOM protecting group provides stability during the coupling reaction and allows for straightforward deprotection to access a synthetically useful phenol. By understanding the core mechanism and adhering to the robust protocols outlined in this guide, researchers can confidently employ this building block to advance their synthetic targets in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound [synhet.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
Application Notes and Protocols for Suzuki-Miyaura Reaction with Electron-Rich Aryl Halides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the coupling of electron-rich aryl halides, such as anisoles and anilines, presents a significant challenge. The electron-donating nature of the substituents on the aromatic ring deactivates the aryl halide towards the crucial oxidative addition step in the palladium catalytic cycle, often leading to low yields and slow reaction rates.[1][2][3]
To overcome this hurdle, significant advancements have been made in the development of specialized catalyst systems. The use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) has proven to be highly effective in promoting the oxidative addition of electron-rich aryl halides to the palladium center.[2][3] These ligands enhance the electron density on the palladium, facilitating its insertion into the carbon-halogen bond. This application note provides detailed protocols and a comparative overview of catalyst systems for the successful Suzuki-Miyaura coupling of electron-rich aryl halides.
Data Presentation: Comparative Performance of Catalyst Systems
The following tables summarize the performance of various catalyst systems in the Suzuki-Miyaura coupling of common electron-rich aryl halides. These data are compiled from the literature to provide a clear comparison for researchers selecting optimal reaction conditions.
Table 1: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | BenchChem |
| Pd₂(dba)₃ | 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ | Dioxane | RT | 12 | 78 | [4] |
| PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | 95 | BenchChem |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | t-AmOH | 110 | 2 | 71 | [5] |
| PEPPSI-type Pd complex | - | K₂CO₃ | Polar Solvent | 100 | - | Good | [6] |
Table 2: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | - | K₂CO₃ | Aqueous Medium | 70 | - | up to 97 | [7] |
| Pd₂(dba)₃ | 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ | Dioxane | RT | 12 | 74 | [3] |
| Pd-bpydc-Nd | K₂CO₃ | - | - | - | - | High | [8] |
| Pd/C | - | - | - | - | - | 76 | [9] |
| K-doped PdCu-Pd-Cu@C | - | - | - | - | - | 90 | [9] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura reaction of an electron-rich aryl halide. The following protocol is adapted from a procedure for the coupling of 4-chloroanisole with phenylboronic acid.[1]
Materials:
-
4-Chloroanisole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (3 mL)
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and base (2.0 mmol) to a Schlenk flask or reaction tube equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (3 mL) to the flask.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent if desired for multiple reactions, or add them directly to the reaction flask.
-
Catalyst Addition: Add the palladium precursor and ligand to the reaction mixture.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure anaerobic conditions.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Suzuki-Miyaura reaction protocol for electron-rich aryl halides.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Experimental workflow for the Suzuki-Miyaura reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Chloro-2-(methoxymethoxy)phenylboronic acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(methoxymethoxy)phenylboronic acid is a valuable bifunctional reagent for organic synthesis, particularly in the construction of complex biaryl structures. Its utility is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone in modern drug discovery and natural product synthesis. The strategic placement of a chloro substituent and a protected hydroxyl group (methoxymethyl ether, MOM) allows for sequential and site-selective modifications, making it an attractive building block for creating diverse molecular architectures.
The methoxymethyl (MOM) group serves as a robust protecting group for the phenolic oxygen, stable to a wide range of non-acidic reagents used in cross-coupling and other transformations.[1] This allows for the unmasking of the hydroxyl group at a later synthetic stage under acidic conditions, providing a handle for further functionalization or to reveal a key pharmacophoric feature.[1][2]
This document provides detailed protocols and application notes for the use of this compound in Suzuki-Miyaura cross-coupling reactions to generate substituted biaryl compounds, which are prevalent motifs in medicinally important molecules.
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[3][4] In the context of this compound, it enables the coupling of the substituted phenyl ring with a variety of aryl or heteroaryl halides (or triflates) to produce the corresponding biaryl product. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[3]
A general scheme for the Suzuki-Miyaura coupling using this reagent is as follows:
Caption: General scheme of the Suzuki-Miyaura reaction.
Experimental Protocols
Below is a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (Ar-Br)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) or other suitable phosphine ligand
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Toluene and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add water (10 mL) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[5]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.
-
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes hypothetical yet representative results for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on typical outcomes for similar reactions.[6]
| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-Chloro-2'-(methoxymethoxy)-4'-methoxy-1,1'-biphenyl | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Chloro-2'-(methoxymethoxy)-4'-(trifluoromethyl)-1,1'-biphenyl | 78 |
| 3 | 2-Bromopyridine | 2-(2-Chloro-2-(methoxymethoxy)phenyl)pyridine | 75 |
| 4 | 1-Bromo-3,5-dimethylbenzene | 2-Chloro-2'-(methoxymethoxy)-3',5'-dimethyl-1,1'-biphenyl | 88 |
Post-Coupling Transformations: Deprotection of the MOM Group
Following the successful Suzuki-Miyaura coupling, the MOM group can be readily removed to reveal the phenol. This is typically achieved under acidic conditions.
Deprotection Protocol:
-
Reaction Setup:
-
Dissolve the MOM-protected biaryl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops) or another suitable acid.
-
-
Reaction Execution:
-
Stir the reaction at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
If necessary, purify the crude product by flash column chromatography or recrystallization.
-
Caption: Deprotection of the MOM-protected biaryl.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex biaryl compounds. The protocols and data presented herein provide a comprehensive guide for its application in Suzuki-Miyaura cross-coupling reactions. The presence of both a chloro substituent and a protected hydroxyl group offers significant synthetic flexibility, allowing for the strategic construction of molecules relevant to the pharmaceutical and materials science industries. Researchers and drug development professionals can leverage this reagent to efficiently access novel chemical entities with diverse functionalities.
References
- 1. adichemistry.com [adichemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions with Protected Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. In the pharmaceutical and fine chemical industries, this reaction is frequently employed for the synthesis of biaryl and heteroaryl compounds, which are common motifs in active pharmaceutical ingredients (APIs). However, the transition from laboratory-scale experiments to industrial-scale production presents significant challenges. These can include the instability of boronic acids, catalyst deactivation, and difficulties in removing residual palladium from the final product.
One effective strategy to mitigate these challenges is the use of protected boronic acids. Protecting groups such as pinacol and N-methyliminodiacetic acid (MIDA) can enhance the stability of the boronic acid, rendering it more robust for storage and handling, and in some cases, enabling novel reactivity. This application note provides detailed protocols and quantitative data for the scale-up of Suzuki reactions utilizing protected phenylboronic acids, offering practical guidance for researchers and process chemists.
Advantages of Using Protected Phenylboronic Acids in Scale-Up
The use of protected phenylboronic acids, such as pinacol esters and MIDA boronates, offers several advantages in a large-scale setting:
-
Enhanced Stability: Boronic acids can be prone to decomposition, which can affect long-term storage and reaction efficiency.[1] Pinacol and MIDA esters are generally stable, free-flowing crystalline solids that can be handled and stored with greater ease.[2][3]
-
Improved Handling and Purification: The increased stability and often crystalline nature of protected boronic acids simplify their handling and purification, which is a significant advantage in industrial processes.[3]
-
Controlled Reactivity: MIDA boronates, in particular, can attenuate the transmetalation step in the Suzuki-Miyaura catalytic cycle, allowing for sequential cross-coupling reactions under mild conditions.
-
Compatibility with a Broader Range of Reaction Conditions: Protected boronic acids can be more tolerant of various reaction conditions, including the presence of certain functional groups that might be incompatible with unprotected boronic acids.
Quantitative Data from Scaled-Up Suzuki Reactions
The following tables summarize key parameters from successfully scaled-up Suzuki-Miyaura reactions involving protected phenylboronic acids. This data is intended to provide a comparative overview of different reaction conditions and their outcomes.
Table 1: Scale-Up of Suzuki Reactions with Pinacol Phenylboronate Esters
| Aryl Halide | Protected Phenylboronic Acid | Scale | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | 2-Pyridylboronic acid pinacol ester | 1 g | POPd-mix | - | t-BuOLi | Isopropanol | 90 | 12 | 60 | [4] |
| 2,6-Dichloropyridine | Heptyl pinacol boronate | - | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 18 | - | [5] |
Table 2: Scale-Up of Suzuki Reactions with MIDA Phenylboronate Esters
| Aryl Halide | Protected Phenylboronic Acid | Scale | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Alkenyl Bromide | Alkenyl MIDA boronate | Gram-scale | - | - | Triethylamine | Water | RT | - | 74 | [6] |
| 3-Bromo-N-sulfonylindole | 3-Indolyl MIDA boronate | - | - | - | Triethylamine | Water | 40 | - | 56 | [6] |
| p-Bromoanisole | 3-Indolyl MIDA boronate | - | - | - | Triethylamine | Water | 40 | - | 44 | [6] |
| Aryl Bromide | 2-Indolyl MIDA boronate | - | - | - | Triethylamine | Water | RT | - | 90 | [6] |
Experimental Protocols
The following are detailed protocols for the scale-up of Suzuki-Miyaura reactions with protected phenylboronic acids. These protocols are intended as a general guide and may require optimization for specific substrates and equipment.
Protocol 1: Kilogram-Scale Suzuki-Miyaura Coupling in Aqueous Media
This protocol is adapted from a general procedure for large-scale Suzuki reactions in water using a surfactant.[7]
Materials:
-
Aryl halide (1.0 equiv)
-
Protected phenylboronic acid (e.g., pinacol or MIDA ester) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%)
-
Ligand (e.g., SPhos, 0.2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Surfactant (e.g., TPGS-750-M)
-
Degassed water
-
Organic solvent for extraction (e.g., ethyl acetate, toluene)
-
Brine
Procedure:
-
Reaction Setup: In a suitable reactor, charge the aryl halide, protected phenylboronic acid, base, and surfactant.
-
Inerting: Purge the reactor with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
Solvent Addition: Add degassed water to the reactor.
-
Catalyst Addition: In a separate vessel, prepare a solution of the palladium catalyst and ligand in a small amount of degassed organic solvent. Add this solution to the reactor under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add an organic solvent to extract the product. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as crystallization or column chromatography.
Protocol 2: Deprotection of MIDA Boronates on a Large Scale
MIDA boronates can be readily deprotected under mild basic conditions to yield the corresponding boronic acid.
Materials:
-
MIDA-protected phenylboronic acid
-
Aqueous sodium hydroxide (1 M) or sodium bicarbonate
-
Organic solvent (e.g., THF, ethyl acetate)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
Dissolution: Dissolve the MIDA boronate in a suitable organic solvent.
-
Hydrolysis: Add the aqueous base to the solution and stir at room temperature. The deprotection is typically rapid.
-
Neutralization and Extraction: Once the hydrolysis is complete, carefully neutralize the mixture with acid. Extract the resulting boronic acid into an organic solvent.
-
Washing and Drying: Wash the organic layer with water and brine, then dry over a drying agent.
-
Isolation: Concentrate the solution under reduced pressure to obtain the boronic acid.
Protocol 3: Palladium Removal
Residual palladium in the final product is a major concern in the pharmaceutical industry. The following is a general procedure for reducing palladium levels.
Materials:
-
Crude product containing residual palladium
-
Scavenging agent (e.g., activated carbon, thiol-functionalized silica gel)
-
Solvent
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Scavenging: Add the scavenging agent to the solution and stir for a predetermined time (this may require optimization).
-
Filtration: Filter the mixture to remove the scavenging agent.
-
Analysis: Analyze the filtrate for residual palladium content using a sensitive technique such as ICP-MS.
-
Repeat if necessary: If palladium levels are still too high, the scavenging step can be repeated.
Visualizations
Suzuki-Miyaura Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling Reactions of Ortho-Substituted Phenylboronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving ortho-substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an ortho-substituted phenylboronic acid is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with sterically hindered substrates, such as those with ortho-substituents, are common and can often be attributed to several factors. Begin by systematically evaluating your reaction setup and reagents:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[1]
-
Reagent Quality: Verify the purity of your ortho-substituted phenylboronic acid and aryl halide. Boronic acids can be susceptible to degradation over time.[2]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and to minimize the homocoupling of the boronic acid.[2][3] Ensure your solvents are properly degassed and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[1][2]
-
Base and Solvent Purity: Use high-purity, anhydrous bases and solvents, as water can promote protodeboronation, a significant side reaction.[1][2]
Q2: I am observing a significant amount of protodeboronation of my ortho-substituted phenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a prevalent side reaction, particularly with electron-deficient or sterically hindered boronic acids.[1][4] To mitigate this:
-
Choice of Base: The selection of the base is critical. While a base is necessary to activate the boronic acid for transmetalation, strong bases in the presence of water can accelerate protodeboronation.[5] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[2]
-
Use of Boronic Esters: Converting the ortho-substituted phenylboronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, can protect it from premature protodeboronation.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of this side reaction.[4]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help to reduce the extent of protodeboronation.[1]
Q3: Homocoupling of my ortho-substituted phenylboronic acid is a major side product. What are the causes and how can I prevent it?
A3: The formation of a symmetrical biaryl from the homocoupling of the boronic acid is another common side reaction that reduces the yield of the desired cross-coupled product.[3] The primary causes are:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[3] Rigorous exclusion of oxygen through degassing of solvents and maintaining an inert atmosphere is crucial.[3]
-
Use of Pd(II) Precatalysts: When using a Pd(II) salt like palladium acetate (Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled product at the beginning of the reaction.[3]
To suppress homocoupling, consider the following:
-
Thorough Degassing: Ensure all solvents are thoroughly degassed before use.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce initial homocoupling.
-
Appropriate Ligands: The use of bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[6]
Q4: The steric hindrance of my ortho-substituted phenylboronic acid is significantly slowing down the reaction. What modifications to the reaction conditions can I make?
A4: Steric hindrance from ortho-substituents can impede the transmetalation step of the catalytic cycle, leading to sluggish reactions.[7] To overcome this, more forcing conditions are often necessary:
-
Ligand Selection: Employ bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[2][8] These ligands can accelerate both the oxidative addition and reductive elimination steps.[2]
-
Stronger Bases: For sterically demanding couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required to facilitate the challenging transmetalation.[2]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2] Solvents with higher boiling points like toluene or xylene may be beneficial.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst/ligand | Use fresh, high-purity catalyst and ligand. Ensure proper storage under an inert atmosphere. |
| Poor substrate reactivity | For aryl chlorides, use a more active catalyst system (e.g., with Buchwald ligands). Increase reaction temperature. | |
| Suboptimal base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF). | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and bases. |
| Base is too strong or reaction temperature is too high | Switch to a milder base (e.g., KF). Lower the reaction temperature. | |
| Inherent instability of the boronic acid | Convert the boronic acid to a more stable pinacol or MIDA ester. | |
| Excessive Homocoupling | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst or adding a reducing agent to facilitate the in situ formation of Pd(0). | |
| Inappropriate ligand | Use bulky, electron-rich phosphine ligands that promote reductive elimination.[6] | |
| Difficulty with Sterically Hindered Substrates | Slow transmetalation | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Employ a stronger base (e.g., K₃PO₄, Cs₂CO₃). |
| High activation energy | Increase the reaction temperature. Consider using a higher-boiling solvent like xylene. |
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions and yields for the Suzuki coupling of representative ortho-substituted phenylboronic acids with various aryl halides.
Table 1: Coupling of o-Tolylboronic Acid with Various Aryl Halides
| Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 92 | Organic Syntheses, 1998, 75, 61 |
| 4-Chloroacetophenone | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 85 | J. Am. Chem. Soc. 2008, 130, 6686-6687 |
| 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 78 | J. Org. Chem. 2005, 70, 5164-5173 |
Table 2: Effect of Ligand and Base on the Coupling of 2-Methoxyphenylboronic Acid with 4-Bromoanisole
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 94 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 96 |
| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene/H₂O | 100 | 88 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 95 |
Note: Data compiled from representative literature procedures and may require optimization for specific substrates.
Experimental Protocols
General Procedure for Suzuki Coupling of an Ortho-Substituted Phenylboronic Acid with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ortho-substituted phenylboronic acid (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), ortho-substituted phenylboronic acid (1.2 equiv.), palladium catalyst, ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Addition of Solvent: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki coupling catalytic cycle and the competing side reaction pathways.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing reaction pathways for ortho-substituted phenylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. byjus.com [byjus.com]
Technical Support Center: Optimizing Suzuki Reactions for 3-Chloro-2-(methoxymethoxy)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex 3-Chloro-2-(methoxymethoxy)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki couplings?
The main difficulties arise from the structure of the boronic acid itself. The methoxymethoxy (MOM) group at the ortho position creates significant steric hindrance around the boron center, which can slow down the crucial transmetallation step in the catalytic cycle. Additionally, the electronic effects of the ortho-alkoxy group and the meta-chloro group can influence the reactivity of the boronic acid. A potential side reaction to be aware of is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
Q2: Which palladium catalysts and ligands are recommended for this type of sterically hindered substrate?
For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ may be inefficient. It is often necessary to use more sophisticated catalytic systems.[1][2][3] Highly active catalysts are typically generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand.[1][3] N-Heterocyclic Carbene (NHC) ligands have also shown great efficiency in coupling aryl chlorides and other challenging substrates.[4][5]
Q3: What is the role of the base, and which one is most suitable?
The base is crucial for activating the boronic acid to facilitate transmetallation with the palladium complex.[6] The choice of base can significantly impact the reaction yield. Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][4][7] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be used.[6] The optimal base often needs to be determined empirically for a specific reaction.
Q4: How does the choice of solvent affect the reaction outcome?
The solvent plays a key role in solubilizing the reactants and catalyst, and can influence the reaction rate and yield. Aprotic solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used.[8] Often, a mixture of an organic solvent with water is employed, as water can aid in dissolving the base and facilitate the reaction.[8][9]
Q5: My reaction is not proceeding. What are the first things I should check?
If you observe no product formation, first verify the quality and purity of your reagents, especially the boronic acid and the palladium catalyst. Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as oxygen can deactivate the palladium(0) catalyst. Confirm that your catalyst is active; you can run a simple, known Suzuki coupling (e.g., bromobenzene with phenylboronic acid) as a positive control.[10]
Troubleshooting Guide
Problem: Low or no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Ligand | The combination of a palladium precursor and a ligand is critical for challenging substrates.[2][11] Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands.[4] |
| Suboptimal Base | The base may not be strong enough or may be sterically hindered. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KOtBu.[4][7] |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Test different solvents like dioxane, THF, toluene, or a mixture with water.[9][12] |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to overcome the activation energy barrier.[7] Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. |
Problem: Significant protodeboronation of the boronic acid.
| Possible Cause | Suggested Solution |
| Presence of excess water | While some water can be beneficial, too much can lead to protodeboronation. Try running the reaction under anhydrous conditions using an anhydrous base like KF. |
| Incompatible Base | Certain bases can promote this side reaction. Experiment with different bases to find one that minimizes protodeboronation. |
| High Temperature | Elevated temperatures can sometimes increase the rate of protodeboronation. Try to find a balance between a temperature high enough for coupling but low enough to minimize side reactions. |
| Boronic Acid Stability | Consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate salt, which can be more resistant to protodeboronation.[13] |
Problem: Formation of homocoupled byproducts.
| Possible Cause | Suggested Solution |
| Catalyst Decomposition | Decomposition of the palladium catalyst can lead to the formation of palladium black, which can promote homocoupling. Ensure a strictly inert atmosphere and consider using a more stable pre-catalyst. |
| Reaction Conditions | Homocoupling can sometimes be favored under certain conditions. Re-screen your choice of ligand, base, and solvent to disfavor this side reaction. |
Data Presentation: Reaction Parameter Screening
The following tables summarize typical conditions used for Suzuki-Miyaura couplings of sterically hindered or challenging substrates, which can serve as a starting point for optimization.
Table 1: Screening of Palladium Catalysts and Ligands
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | PPh₃ | 5% Pd, 10% Ligand | A standard starting point, may be insufficient for this substrate.[1] |
| Pd(OAc)₂ | SPhos, XPhos | 1-2% Pd, 2-4% Ligand | Buchwald ligands, effective for sterically hindered substrates. |
| Pd₂(dba)₃ | AntPhos | 1% Pd, 2% Ligand | Shown to be effective for demanding aryl-alkyl couplings.[2] |
| PdCl₂(dppf) | (dppf) | 2-5% | A common and often effective catalyst system. |
| Pd-PEPPSI™ catalysts | (NHC) | 1-3% | N-Heterocyclic Carbene pre-catalysts, good for aryl chlorides.[4] |
Table 2: Influence of Base and Solvent on Reaction Success
| Base | Solvent | Temperature (°C) | Comments |
| K₂CO₃ | Toluene/H₂O | 80-110 | A common and cost-effective choice.[7] |
| Cs₂CO₃ | Dioxane | 80-100 | Often gives higher yields but is more expensive.[1] |
| K₃PO₄ | THF or Toluene | 70-100 | A strong base, effective for many challenging couplings. |
| NaOH | THF | 50-60 | Can be effective but may not be compatible with all functional groups.[1] |
| KOtBu | 2-Propanol | 80 | A strong, non-aqueous option.[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. The specific catalyst, ligand, base, solvent, and temperature should be optimized for your specific aryl halide.
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen).
-
Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Add the degassed solvent (or solvent mixture) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Visualizations
Caption: A general workflow for optimizing a Suzuki reaction.
Caption: A troubleshooting decision tree for a failed Suzuki reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Coupling of Sterically Hindered Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My Suzuki-Miyaura reaction with a sterically hindered boronic acid (e.g., one with ortho-substituents) and a di-ortho-substituted aryl halide is resulting in low or no product yield. What are the primary factors I should investigate?
Answer:
Low conversion in sterically demanding Suzuki-Miyaura couplings is a frequent challenge. The steric bulk around the reaction centers can significantly slow down key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1] A systematic approach to troubleshooting this issue involves a careful evaluation of the catalyst system, base, solvent, and reaction temperature.
Potential Causes & Solutions:
-
Ineffective Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often not robust enough for hindered substrates.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos).[2][3] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide and also accelerates the final reductive elimination step.[3][4] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings.[2][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure that the reaction conditions are suitable for its reduction to the active Pd(0) species.[5] Alternatively, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be beneficial.[2][6]
-
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step. The choice of base can significantly influence the reaction rate and overall yield.[3]
-
Solution: Moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for hindered systems.[3][5] For particularly challenging couplings, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[3] The solubility of the base is also a key factor; ensure it is finely powdered.[5] In some cases, the addition of a small amount of water to solvents like THF or dioxane can improve the solubility of phosphate or carbonate bases and facilitate the formation of the active boronate species.[3][5]
-
-
Inadequate Reaction Temperature or Time: Sterically hindered substrates often require higher thermal energy to overcome the activation barriers of the catalytic cycle.[1][5]
-
Solution: If the reaction is being conducted at a moderate temperature (e.g., 80 °C), consider increasing it to a range of 100-140 °C.[1] Solvents with higher boiling points, such as xylenes, may be required to achieve these temperatures.[1] Microwave irradiation can also be a powerful tool for rapidly heating the reaction mixture and improving yields.[1]
-
-
Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent can inhibit the reaction.
A logical workflow for diagnosing and addressing low yields is presented below.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Issue 2: Significant Side Product Formation
Question: My reaction is consuming the starting materials, but I am isolating a significant amount of side products instead of my desired coupled product. What are these side products, and how can I minimize their formation?
Answer:
Several side reactions can compete with the desired cross-coupling, particularly under the more forcing conditions often required for hindered substrates. The most common side reactions are protodeboronation and homocoupling of the boronic acid.
Common Side Reactions & Minimization Strategies:
-
Protodeboronation: This is the protonolysis of the boronic acid, which replaces the boronic acid group with a hydrogen atom. This side reaction is often exacerbated by the presence of water, high temperatures, and harsh basic conditions.[1][5]
-
Solution:
-
Use a More Stable Boron Reagent: Boronic pinacol esters (Bpin) are significantly more robust and less prone to protodeboronation than their corresponding boronic acids.[1] Other stable alternatives include MIDA boronates and potassium trifluoroborate salts.[2]
-
Employ Milder Bases: Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃), especially when using more sensitive boronic acids.[2][5]
-
Ensure Anhydrous Conditions: For highly sensitive substrates, using thoroughly dried bases and solvents under strictly anhydrous conditions can suppress protodeboronation.[1][5]
-
-
-
Homocoupling: This side reaction leads to the formation of a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species at the beginning of the reaction.[2]
-
Solution:
-
Rigorous Degassing: Thoroughly degas your reaction mixture and solvents to remove dissolved oxygen. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[2][7]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help to minimize homocoupling that may arise from inefficient reduction of a Pd(II) precatalyst.[2][6]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
-
-
The catalytic cycle of the Suzuki-Miyaura coupling and the points where side reactions can occur are illustrated below.
Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst and ligand for a sterically hindered coupling? A1: The choice of catalyst and ligand is critical and substrate-dependent. For challenging substrates like sterically hindered aryl chlorides, highly active catalyst systems are required.[8] Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are frequently effective.[2][8] These ligands accelerate both the oxidative addition of the hindered aryl halide and the reductive elimination to form the product.[3] For particularly difficult couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[3]
Q2: What are the best practices for setting up a Suzuki-Miyaura reaction with hindered substrates? A2:
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the catalyst and phosphine ligands.[7][8]
-
Dry Solvents: Use anhydrous solvents to minimize the risk of protodeboronation of the boronic acid.[7]
-
Degassing: Thoroughly degas all solvents and the final reaction mixture before adding the catalyst.[7][8]
-
Reagent Purity: Use high-purity boronic acid/ester, aryl halide, base, and catalyst to ensure reproducibility and high yields.[7]
-
Stoichiometry: Using a slight excess of the boronic acid or ester (e.g., 1.1-1.5 equivalents) can help to favor the desired cross-coupling pathway.[5][7]
Q3: My boronic acid is unstable. What can I do? A3: Many boronic acids, especially heteroaromatic ones, can be unstable to air and moisture, leading to decomposition and protodeboronation.[5][9] To mitigate this, you can convert the boronic acid into a more stable derivative for storage and use. Common stable derivatives include:
-
Boronic Pinacol Esters (BPin): More robust and less prone to protodeboronation.[1]
-
Potassium Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids.[2]
-
MIDA Boronates: Exceptionally stable and can be used in sequential couplings.[2][7]
-
Diethanolamine Adducts: These form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[2]
Q4: Can the choice of solvent significantly impact the reaction with hindered substrates? A4: Yes, the solvent can influence reagent solubility, reaction rate, and selectivity.[10] Aprotic polar solvents like dioxane, THF, and toluene, often with a small amount of water, are commonly used.[1][11] For particularly challenging couplings that require high temperatures, solvents with higher boiling points like xylenes may be necessary.[1] It is important to choose a solvent system where all components, including the base, are sufficiently soluble at the reaction temperature.[9]
Key Parameter Optimization for Hindered Couplings
The following table summarizes key parameters and recommended starting points for optimizing the Suzuki-Miyaura coupling of sterically hindered substrates.
| Parameter | Recommendation for Hindered Substrates | Rationale | Citations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle precatalysts | Pd(0) is the active catalyst; these are common, effective precursors. | [2][8] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) or NHCs | Accelerate oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates. | [2][3] |
| Base | K₃PO₄, Cs₂CO₃, K-Ot-Bu | Stronger, non-nucleophilic bases are needed to activate the hindered boronic acid for transmetalation. | [3][7] |
| Boron Source | Boronic Pinacol Esters (BPin), MIDA esters, or K-BF₃ salts | More stable towards protodeboronation compared to boronic acids, reducing side product formation. | [1][2] |
| Solvent | Toluene, Dioxane, Xylenes (often with a small amount of H₂O) | Higher boiling points allow for increased reaction temperatures needed to overcome activation energy barriers. | [1][11] |
| Temperature | 100 - 140 °C | Provides the necessary thermal energy to drive the reaction forward with sterically demanding substrates. | [1] |
Detailed Experimental Protocol
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with a Hindered Boronic Pinacol Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Sterically hindered aryl bromide (1.0 mmol, 1.0 equiv)
-
Sterically hindered boronic pinacol ester (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Vial Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic pinacol ester, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the flask.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at 100-110 °C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. researchgate.net [researchgate.net]
preventing protodeboronation of 3-Chloro-2-(methoxymethoxy)phenylboronic acid
Welcome to the technical support center for 3-Chloro-2-(methoxymethoxy)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protodeboronation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2-chloro-1-(methoxymethoxy)benzene.[1] This reaction consumes your starting material, reduces the yield of your desired product in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), and complicates purification. Arylboronic acids, including substituted phenylboronic acids like the one , are susceptible to this decomposition pathway, and the specific substituents can influence its rate.[1][2]
Q2: How do the chloro and methoxymethoxy substituents on the phenyl ring affect the stability of the boronic acid?
A2: The electronic and steric nature of the substituents plays a crucial role:
-
3-Chloro group: As an electron-withdrawing group, the chloro substituent increases the Lewis acidity of the boron atom. This can make the boronic acid more susceptible to nucleophilic attack, potentially influencing the rate of protodeboronation under certain conditions.
-
2-(Methoxymethoxy) group: This ortho-substituent can exert both steric and electronic effects. Sterically, it can hinder the approach of reagents to the boronic acid group. Electronically, the oxygen atoms could potentially coordinate with the boron atom, which might affect its reactivity and stability. The overall effect can be complex and reaction-condition dependent.
Q3: What are the primary factors that promote protodeboronation of this compound?
A3: The main factors that can accelerate protodeboronation are:
-
pH: Both acidic and basic conditions can catalyze protodeboronation. For many arylboronic acids, high pH (typically above 8) significantly increases the rate of decomposition by forming the more reactive boronate anion.[2]
-
Temperature: Higher reaction temperatures generally increase the rate of all reactions, including protodeboronation.
-
Solvent: The presence of a proton source, such as water, is necessary for protodeboronation. While aqueous mixtures are often required for Suzuki-Miyaura couplings, a high water content can be detrimental.
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.
-
Presence of certain metals: Some transition metals can catalyze protodeboronation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and presence of 2-chloro-1-(methoxymethoxy)benzene byproduct | Significant protodeboronation of the starting material. | 1. Optimize reaction pH: Use milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH to avoid excessively high pH. 2. Lower reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. 3. Minimize water content: Use anhydrous solvents where possible or reduce the proportion of water in mixed solvent systems. 4. Use a highly active catalyst: An efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, outcompeting the slower protodeboronation.[3] 5. Shorten reaction time: Monitor the reaction closely and work it up as soon as it reaches completion. |
| Inconsistent reaction yields between batches | Variability in the quality of the boronic acid or reaction setup. | 1. Use fresh boronic acid: Boronic acids can degrade upon storage. Use freshly opened or purified material. 2. Ensure inert atmosphere: Thoroughly degas solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes lead to products that catalyze protodeboronation. 3. Consistent reagent preparation: Prepare fresh solutions of bases and use anhydrous solvents to ensure reproducibility. |
| Formation of homocoupling byproduct (biaryl) | Presence of oxygen or inefficient catalyst activation. | 1. Thorough degassing: Ensure all solvents and the reaction vessel are properly degassed to remove oxygen. 2. Use a Pd(0) precatalyst: Start with a Pd(0) catalyst source or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) at the beginning of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating measures to suppress protodeboronation.
Reagents & Solvents:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), thoroughly degassed.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, and K₃PO₄.
-
Add the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: "Slow-Release" Strategy using a MIDA Boronate Ester
For particularly challenging couplings where protodeboronation is severe, converting the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester can be an effective strategy.[1][3] The MIDA boronate slowly hydrolyzes under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.
Part A: Synthesis of the MIDA Boronate Ester
-
Dissolve this compound (1.0 eq.) and N-methyliminodiacetic acid (1.1 eq.) in DMSO.
-
Heat the mixture at 80-100 °C until the reaction is complete (monitor by LC-MS).
-
Cool the reaction mixture and precipitate the MIDA boronate by adding a suitable anti-solvent (e.g., water or diethyl ether).
-
Filter, wash the solid, and dry under vacuum.
Part B: Suzuki-Miyaura Coupling using the MIDA Boronate Ester
-
Follow the general procedure in Protocol 1, substituting the this compound with its MIDA boronate ester (1.2 eq.).
-
A slightly higher temperature or longer reaction time may be necessary to facilitate the slow release of the boronic acid.
Visualizing the Processes
References
Technical Support Center: Troubleshooting MOM Deprotection in the Presence of Palladium Catalysts
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for challenges encountered during the methoxymethyl (MOM) ether deprotection in reactions involving palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is my MOM deprotection incomplete or unexpectedly slow when a palladium catalyst is present?
Incomplete MOM deprotection in the presence of a palladium catalyst is a common issue that can arise from several factors. Primarily, the standard mechanism for MOM deprotection is acidic hydrolysis.[1][2] Palladium catalysts, especially those on carbon supports (Pd/C), can sometimes be incompatible with the acidic conditions required for efficient cleavage, leading to catalyst deactivation or side reactions.
Troubleshooting Steps:
-
Evaluate Acidity: The MOM group is an acetal and requires acid for cleavage. If the reaction medium is not sufficiently acidic, the deprotection will be slow or incomplete. However, strong acids can also interfere with the palladium catalyst's activity.
-
Catalyst Quality: The effectiveness and physical characteristics of palladium catalysts can vary significantly between suppliers.[3] Poor catalyst quality, such as low dispersion of palladium particles on the support, can lead to reduced reaction rates.[3]
-
Solvent Choice: The solvent system can influence both the deprotection rate and the catalyst's stability. Protic solvents like methanol or ethanol can facilitate the acidic hydrolysis, but the overall solvent system must be compatible with the palladium-catalyzed reaction.
-
Reaction Temperature: Increasing the temperature can sometimes drive the deprotection to completion, but it may also promote undesired side reactions or catalyst degradation.
Q2: What are the signs of palladium catalyst poisoning, and how can I prevent it during MOM deprotection?
Palladium catalyst poisoning refers to the deactivation of the catalyst by chemical compounds that bind to its active sites.[4] This is a significant concern when MOM deprotection is performed concurrently with a palladium-catalyzed reaction, such as a cross-coupling.
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols and other sulfur-containing molecules are notorious for irreversibly poisoning palladium catalysts.[5]
-
Reagents from MOM Protection: Residual reagents from the MOM protection step, such as N,N-diisopropylethylamine (DIPEA), or byproducts can sometimes interfere with the catalyst.
-
Excess Ligands or Additives: While ligands are often necessary for the catalytic cycle, excess amounts or certain types of additives can sometimes inhibit catalyst activity. Cyanide is a particularly potent poison for palladium catalysts.[6]
Prevention and Mitigation Strategies:
-
Purify the Substrate: Ensure the MOM-protected substrate is thoroughly purified to remove any residual reagents from the protection step.
-
Use High-Purity Reagents: Utilize high-purity solvents and other reagents to avoid introducing contaminants that could act as catalyst poisons.
-
Scavengers: In some cases, specific scavengers can be used to remove catalyst poisons from the reaction mixture.[7]
-
Controlled Poisoning: In specific reactions like the Rosenmund or Lindlar reductions, intentional and controlled poisoning is used to increase selectivity and prevent over-reduction.[4] This highlights the sensitivity of palladium catalysts to additives.
Q3: I am observing unexpected side reactions. Could the combination of MOM deprotection conditions and the palladium catalyst be the cause?
Yes, the combination of acidic deprotection conditions and a palladium catalyst, especially under hydrogenolysis conditions (e.g., Pd/C with a hydrogen source), can lead to unintended reactions.
Potential Side Reactions:
-
Reduction of Functional Groups: If a hydrogen source is present (e.g., H₂, formic acid), palladium catalysts are highly effective at reducing sensitive functional groups like alkenes, alkynes, nitro groups, and benzyl ethers.[3][8]
-
Aromatic Ring Saturation: Under harsh hydrogenolysis conditions, even aromatic rings within the molecule can be hydrogenated.[3][8]
-
Ligand Degradation: The acidic conditions required for MOM deprotection can potentially degrade phosphine ligands that are essential for many palladium-catalyzed cross-coupling reactions.
To address these issues, consider a sequential approach where deprotection and the palladium-catalyzed reaction are performed in separate steps. Alternatively, milder, non-acidic methods for MOM deprotection could be explored if compatible with the overall synthetic route.
Troubleshooting and Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during simultaneous MOM deprotection and palladium-catalyzed reactions.
Caption: Troubleshooting workflow for MOM deprotection issues with Pd catalysts.
Experimental Protocols
Protocol 1: Standard Acidic MOM Deprotection
This protocol is a general procedure for the acidic cleavage of a MOM ether.
-
Dissolution: Dissolve the MOM-protected substrate (1.0 eq.) in a suitable solvent mixture. A common system is Dichloromethane (DCM) and Trifluoroacetic acid (TFA) in a 15:1 ratio.[1]
-
Reaction: Stir the resulting mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 12 hours).[1]
-
Quenching: Dilute the reaction mixture with DCM and carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous phase with DCM (e.g., 2 x 3 mL).[1]
-
Washing & Drying: Combine the organic phases, wash with saturated aqueous sodium chloride (brine), and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude deprotected product.
-
Purification: Purify the crude product as necessary, typically by column chromatography.
Protocol 2: General Workflow for a One-Pot Deprotection and Cross-Coupling
This outlines a general experimental sequence for attempting a one-pot reaction. Specific conditions (catalyst, base, solvent, temperature) must be optimized for each unique substrate.
Caption: General experimental workflow for one-pot deprotection and cross-coupling.
Data on Reaction Condition Optimization
Optimizing the reaction conditions is critical for success. The choice of catalyst, base, and solvent can significantly impact the yield of a combined deprotection and cross-coupling reaction.
Table 1: Example of Reaction Optimization for a One-Pot Deprotection/Suzuki Coupling
| Entry | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 45 |
| 2 | Pd(PPh₃)₄ | Na₂CO₃ | DMF/Water (1:1) | 100 | 12 | 55 |
| 3 | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene | 100 | 12 | 62 |
| 4 | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF/Water (1:1) | 100 | 10 | 58 |
| 5 | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,2-DME/Water (1:1) | 100 | 10 | 80 |
| 6 | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 12 | 30 |
Data is illustrative, based on findings where PdCl₂(PPh₃)₂ was found to be a superior catalyst to Pd(PPh₃)₄ for a specific one-pot deprotection and coupling reaction, with a DME/water solvent system providing the best results.[9]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. adichemistry.com [adichemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
improving solubility of 3-Chloro-2-(methoxymethoxy)phenylboronic acid in reactions
Technical Support Center: 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for this compound (CAS 1256355-47-1). As a substituted arylboronic acid, this reagent is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions. However, its unique substitution pattern, featuring a bulky, electron-donating methoxymethyl (MOM) ether and a moderately deactivating chlorine atom, can present solubility challenges that impact reaction efficiency and reproducibility.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles governing solubility and reactivity. Our goal is to empower you not just to solve the immediate issue but to develop a robust, rational approach to reaction optimization.
Part 1: Troubleshooting Guide - Addressing Solubility Issues
This section is formatted as a series of common issues you might encounter during your experiments. We provide a tiered approach to troubleshooting, starting with the simplest modifications and progressing to more advanced strategies.
Question 1: "My reaction is sluggish and appears heterogeneous. The boronic acid is not fully dissolving in my solvent system (e.g., toluene, THF, or dioxane) with a standard carbonate base. What is my first step?"
Answer: This is the most frequent challenge and it stems from the crystalline nature and polarity of the boronic acid. The immediate goal is to disrupt the crystal lattice and facilitate the formation of the catalytically active boronate species.
Core Insight: The role of the base in a Suzuki-Miyaura coupling is not just to facilitate the catalytic cycle; it is essential for activating the boronic acid by converting it into a more nucleophilic and often more soluble 'ate' complex (boronate).[1][2] This equilibrium is often the key to unlocking reactivity.
Recommended Protocol: Introduction of a Polar, Protic Co-solvent
The simplest and often most effective first step is the addition of water to your reaction mixture.
-
Initial Setup: In your reaction vessel, combine this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the palladium catalyst/ligand system.
-
Solvent System: Add your primary organic solvent (e.g., Dioxane) to form a 0.1 M solution based on the aryl halide.
-
Aqueous Base Addition: Prepare a 1 M to 2 M aqueous solution of your base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). Add this solution to the reaction mixture. The final solvent ratio should be between 5:1 to 10:1 organic:water.
-
Degassing & Heating: Thoroughly degas the biphasic mixture with argon or nitrogen, then heat to the desired reaction temperature (typically 80-100 °C). Vigorous stirring is crucial to ensure mixing between the two phases.
Causality Explained:
-
Enhanced Base Solubility: Many inorganic bases, like potassium phosphate (K₃PO₄), have limited solubility in purely organic solvents but are very soluble in water.[3] An aqueous phase ensures the base is available to interact with the boronic acid.
-
Boronate Formation: Water facilitates the equilibrium shift from the neutral boronic acid to the anionic boronate, [R-B(OH)₃]⁻, which is the active species in the transmetalation step.[2][4]
-
Improved Mass Transport: Even if the boronic acid itself doesn't fully dissolve, the increased concentration of the dissolved boronate species at the interface of the two phases can significantly accelerate the reaction.
Question 2: "I've tried adding water, but solubility remains poor, or my substrate is sensitive to hydrolysis. What are my options for a non-aqueous system?"
Answer: When water is detrimental to other functional groups on your substrates, you must enhance solubility within the organic phase. This involves selecting a more appropriate solvent and a base with better organic solubility.
Strategy 1: Solvent and Base Optimization
Polar aprotic solvents are often superior for dissolving polar reagents like boronic acids. Combining these with an organically soluble base can create a homogeneous environment.
Recommended Solvents & Bases:
| Solvent | Base | Key Considerations & Rationale |
| DMF (Dimethylformamide) | Cs₂CO₃ (Cesium Carbonate) | Primary Choice. DMF is a highly polar aprotic solvent capable of dissolving many boronic acids. Cs₂CO₃ is known for its higher solubility in organic solvents compared to K₂CO₃ and its ability to accelerate reductive elimination. |
| DME (1,2-Dimethoxyethane) | K₃PO₄ (Potassium Phosphate) | DME is a good choice with moderate polarity. While K₃PO₄ has limited solubility, it is often effective enough, especially at elevated temperatures. |
| 2-MeTHF (2-Methyltetrahydrofuran) | KF (Potassium Fluoride) | KF can be used in powdered form and activates the boronic acid without requiring a strongly basic environment, which can be useful for base-sensitive substrates.[5] |
| CPME (Cyclopentyl Methyl Ether) | KOtBu (Potassium tert-butoxide) | A stronger, non-nucleophilic base. Use with caution as it can promote side reactions. Best for challenging couplings where other bases have failed. |
Strategy 2: Phase-Transfer Catalysis (PTC)
If a biphasic system is unavoidable (e.g., using an aqueous base with a sensitive substrate in toluene), a phase-transfer catalyst can shuttle the boronate from the aqueous/solid phase into the organic phase.
Experimental Protocol: PTC-Mediated Suzuki Coupling
-
Setup: Combine your boronic acid (1.2 equiv.), aryl halide (1.0 equiv.), catalyst system, and chosen base (e.g., K₃PO₄, 3.0 equiv.) in the reaction vessel.
-
PTC Addition: Add Tetrabutylammonium Bromide (TBAB) (0.1 - 1.0 equiv.).
-
Solvent: Add your organic solvent (e.g., Toluene) and a minimal amount of water, if any.
-
Execution: Degas the mixture and heat with vigorous stirring. The TBAB will facilitate the transport of the boronate anion into the organic phase where it can react.[6]
Question 3: "I am facing extreme solubility issues, and none of the above methods provide a clean, homogeneous reaction. How can I fundamentally change the properties of my boron reagent?"
Answer: In cases of persistent insolubility, the most robust solution is to chemically modify the boronic acid into a less polar, more organically soluble derivative. The conversion to a boronate ester, most commonly the pinacol ester, is the industry-standard approach.
Core Insight: Boronic acids are polar and capable of intermolecular hydrogen bonding, which contributes to their high melting points and low solubility in non-polar solvents.[7][8] Esterification of the B(OH)₂ group replaces the acidic protons with alkyl groups, breaking the hydrogen-bonding network and creating a more lipophilic, soluble molecule.
Workflow: Conversion to Boronate Pinacol Ester
Caption: Workflow for improving solubility via conversion to a boronate ester.
High-Level Protocol for Esterification:
-
Combine the this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a round-bottom flask fitted with a Dean-Stark trap and condenser.
-
Add a suitable anhydrous solvent like toluene or THF.
-
Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
The resulting boronate ester can either be isolated by removing the solvent and purifying (e.g., by chromatography or recrystallization) or, in many cases, used directly in the subsequent Suzuki-Miyaura coupling reaction.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the role of the base in boronic acid solubility? A: The base performs a crucial dual function. It is a necessary component of the catalytic cycle, but it also reacts with the Lewis-acidic boronic acid (R-B(OH)₂) to form a tetracoordinate boronate species ([R-B(OH)₃]⁻).[1][2] This anionic species is often more soluble in the polar solvent systems used for the reaction and is significantly more nucleophilic, facilitating the key transmetalation step with the palladium center.
Caption: Activation of boronic acid by a base to form the active boronate species.
-
Q2: My boronic acid is a fluffy white powder, but sometimes I see glassy solids after storage. Why? A: Boronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine. This is a dehydration process where three molecules of boronic acid lose three molecules of water to form a six-membered ring. This process is reversible. The fluffy powder is typically the monomeric boronic acid, while the glassy or crystalline solid may be the boroxine. While boroxines are also competent coupling partners in Suzuki reactions, their different physical properties can affect solubility and reaction kinetics. Storing the boronic acid in a desiccator can help minimize this transformation.
-
Q3: Can I use this boronic acid in reactions that are highly sensitive to strong bases? A: Yes, but it requires careful selection of conditions. For acutely base-sensitive substrates, protodeboronation (cleavage of the C-B bond) can be a competing side reaction.[9] In such cases:
-
Use milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger hydroxides or phosphates.
-
Explore "base-free" or "cationic" Suzuki coupling protocols, which use alternative mechanisms to activate the boronic acid, though these often require specialized ligands and conditions.[9]
-
-
Q4: Are there any general solvent recommendations for arylboronic acids? A: Yes. While every compound is different, a general trend exists. A study on phenylboronic acid and its esters found high solubility in polar solvents like ethers (e.g., THF, Dioxane) and ketones, moderate solubility in solvents like chloroform, and very low solubility in non-polar hydrocarbons like cyclohexane or toluene.[7][8] This provides a good starting point for solvent screening with this compound.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Suzuki Reactions with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in Suzuki-Miyaura cross-coupling reactions, with a particular focus on challenges arising from the use of substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction is sluggish or has failed completely. What are the most common causes of catalyst deactivation?
A1: Catalyst deactivation in Suzuki reactions is a frequent issue that can stem from several sources. The primary culprits include:
-
Palladium Agglomeration: The active Pd(0) catalyst can aggregate into inactive palladium black, reducing the available catalytic surface area.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which diminishes their ability to stabilize the palladium catalyst.
-
Presence of Impurities: Trace amounts of impurities in starting materials, solvents, or the reaction atmosphere can act as potent catalyst poisons.
-
Incomplete Pre-catalyst Reduction: If a Pd(II) pre-catalyst is used, its incomplete reduction to the active Pd(0) species will hinder the catalytic cycle.
Q2: I observe a black precipitate in my reaction. What is it, and should I be concerned?
A2: The black precipitate is typically palladium black, which is composed of agglomerated palladium nanoparticles. While its appearance is common in many successful Suzuki couplings, a rapid and significant formation of palladium black early in the reaction often indicates catalyst instability and can lead to incomplete conversion. This agglomeration reduces the number of active catalytic sites.
Q3: How do substituents on the phenylboronic acid affect the reaction and potential for catalyst poisoning?
A3: The electronic nature of substituents on the phenylboronic acid can influence the transmetalation step of the catalytic cycle.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the nucleophilicity of the boronic acid, which can lead to faster reaction rates.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃) can decrease the nucleophilicity, potentially slowing down the reaction. These groups can also increase the susceptibility of the boronic acid to protodeboronation, a common side reaction that consumes the starting material. Furthermore, certain functional groups, such as those containing sulfur or basic nitrogen atoms, can directly poison the palladium catalyst.
Q4: What are the most common catalyst poisons I should be aware of in my reagents and solvents?
A4: Palladium catalysts are sensitive to a variety of substances that can inhibit their activity. Key poisons to look out for include:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing impurities can irreversibly bind to the palladium center, rendering it inactive.
-
Lewis Bases: Unwanted Lewis basic functionalities, such as certain nitrogen-containing heterocycles, can coordinate to the palladium and inhibit catalysis.[1]
-
Oxygen: Dissolved oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids.
-
Water: While some Suzuki reactions are performed in aqueous media, excess water can lead to the hydrolysis of boronic acids (protodeboronation), especially with electron-deficient substrates.
Q5: My reaction with an aryl chloride is much slower than with an aryl bromide. Is this a sign of catalyst poisoning?
A5: Not necessarily. This is more likely due to the inherent difference in reactivity between the aryl halides. The oxidative addition of palladium into the carbon-halogen bond is a critical step in the catalytic cycle and is generally much slower for aryl chlorides due to the stronger C-Cl bond compared to the C-Br or C-I bonds. To facilitate the coupling of aryl chlorides, more electron-rich and bulky ligands or N-heterocyclic carbene (NHC) ligands are often required.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst poisoning and low yields in Suzuki reactions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst | - Use a fresh batch of palladium pre-catalyst and ligand. - Test the catalyst on a reliable, well-established reaction (e.g., coupling of iodobenzene with phenylboronic acid). |
| Catalyst Poisoning by Impurities | - Purify starting materials (aryl halide and boronic acid) by recrystallization or chromatography. - Use high-purity, anhydrous, and degassed solvents. - See Experimental Protocols for specific purification methods. | |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Screen different solvents (e.g., toluene, dioxane, THF, 2-MeTHF). - Vary the reaction temperature. | |
| Formation of Side Products | Protodeboronation of Boronic Acid | - Use anhydrous conditions if possible. - Employ milder bases (e.g., KF, K₃PO₄). - Consider converting the boronic acid to a more stable derivative like a pinacol ester or MIDA boronate. |
| Homocoupling of Boronic Acid | - Rigorously degas all solvents and the reaction mixture to remove oxygen. - Use a Pd(0) pre-catalyst or ensure efficient in situ reduction of a Pd(II) source. | |
| Dehalogenation of Aryl Halide | - This can occur after oxidative addition. Ensure the absence of adventitious hydride sources. Using a non-protic solvent can sometimes mitigate this. |
Quantitative Data Summary
The following tables provide an overview of how substituents on phenylboronic acids and the presence of a common catalyst poison can impact Suzuki coupling reactions.
Table 1: Effect of Phenylboronic Acid Substituents on Suzuki Coupling Yield
| Phenylboronic Acid Substituent | Electronic Nature | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| H | Neutral | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 4-Cl | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-NO₂ | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 78 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual yields will depend on the specific reaction conditions.
Table 2: Illustrative Impact of a Sulfur-Based Impurity on Reaction Yield
| Concentration of Thiophenol (ppm) | Reaction Yield (%) | Relative Reaction Rate |
| 0 (Control) | 95 | 1.00 |
| 10 | 70 | 0.65 |
| 50 | 25 | 0.20 |
| 100 | <5 | <0.05 |
Note: This data is illustrative of the potent inhibitory effect of sulfur compounds on palladium-catalyzed Suzuki reactions.
Experimental Protocols
1. General Protocol for Degassing Solvents
Oxygen can be a significant catalyst poison. A common method to remove dissolved oxygen from solvents is the "freeze-pump-thaw" technique.
-
Freeze: Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Pump: Once the solvent is completely frozen, apply a high vacuum to the flask for several minutes to remove the gases from the headspace.
-
Thaw: Close the flask to the vacuum and allow the solvent to thaw completely. The dissolved gases will bubble out of the solution.
-
Repeat: Repeat this cycle at least three times to ensure the removal of dissolved oxygen. Finally, backfill the flask with an inert gas (e.g., argon or nitrogen).
Alternatively, bubbling a stream of inert gas through the solvent for 30-60 minutes can also be effective for less sensitive reactions.
2. Protocol for Removal of Sulfur Impurities from Liquid Reagents
Sulfur compounds are potent catalyst poisons. Treating liquid reagents with activated copper can help remove trace sulfur impurities.
-
Activation of Copper: Stir copper powder or turnings in a 2M HCl solution for 1-2 minutes to remove any oxide layer. Decant the acidic solution and wash the copper with deionized water until the washings are neutral, followed by washes with ethanol and then ether. Dry the activated copper under vacuum.
-
Desulfurization: Add the activated copper to the liquid reagent (e.g., aryl halide or solvent) and stir under an inert atmosphere for several hours. The copper will react with sulfur compounds, which can then be removed by filtration or distillation of the purified liquid.
Visualizations
Caption: A systematic workflow for troubleshooting low-yielding or failed Suzuki-Miyaura reactions.
Caption: Mechanisms by which common impurities can poison the palladium catalyst in a Suzuki reaction.
References
Technical Support Center: Purification of Biaryl Products from Suzuki Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of biaryl products from Suzuki-Miyaura coupling reactions involving protected boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when purifying biaryl products from Suzuki coupling reactions with protected boronic acids?
A1: The most prevalent impurities include:
-
Homocoupling products: Resulting from the coupling of two boronic acid molecules.[1] This is often exacerbated by the presence of oxygen.[1][2]
-
Protodeboronation byproducts: Where the boronic acid or ester group is replaced by a hydrogen atom.[2][3] This can be caused by excess water or harsh basic conditions.[3]
-
Unreacted starting materials: Including the aryl halide and the protected boronic acid.
-
Palladium catalyst residues: Which can be difficult to remove completely.
-
Byproducts from the protecting group: Depending on the type of protecting group used (e.g., pinacol, MIDA, N-methyliminodiacetic acid), byproducts from its cleavage or side reactions can contaminate the final product.
Q2: When should I choose a protected boronic acid over a free boronic acid?
A2: Protected boronic acids, such as boronic esters (e.g., pinacol esters), are often used to enhance the stability and shelf-life of the boronic acid derivative.[2] They can be particularly advantageous when dealing with boronic acids that are prone to decomposition or trimerization into boroxines. Some protected boronic esters have been shown to be stable on silica gel, which can simplify purification.[4]
Q3: Can the choice of base affect the purification process?
A3: Absolutely. The base plays a crucial role in the transmetalation step of the Suzuki coupling.[3] The strength and solubility of the base can influence the reaction rate and the formation of byproducts.[3] For instance, using a very strong base might lead to undesired side reactions, complicating the purification. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] The choice of base can also affect the post-reaction workup; for example, aqueous bases will require an extraction step.
Q4: My reaction has gone to completion, but I'm struggling to remove the palladium catalyst. What are some effective methods?
A4: Removing residual palladium can be challenging. Here are a few strategies:
-
Silica Gel Chromatography: This is the most common method for purifying the crude product and can effectively remove palladium residues.[5][6]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can help adsorb palladium.
-
Thiol-based Scavengers: Functionalized silica gels or polymers with thiol groups can selectively bind to and remove palladium.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like sodium bisulfite can sometimes help in removing palladium.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of biaryl products from Suzuki coupling reactions.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Co-elution of the product with a byproduct (e.g., homocoupling product). | Optimize the solvent system for flash chromatography. A gradient elution might be necessary to achieve better separation. Consider reverse-phase chromatography if the impurities have significantly different polarities. |
| Incomplete removal of the protecting group. | Ensure deprotection conditions (if required) are optimized and the reaction goes to completion. Monitor the deprotection step by TLC or LC-MS. | |
| Product is an Oil and Difficult to Purify | The biaryl product has a low melting point or is amorphous. | If chromatography is challenging, consider converting the product to a crystalline salt (if it has a basic or acidic handle) to facilitate purification by recrystallization. |
| Significant Amount of Homocoupling Product | Presence of oxygen in the reaction mixture.[1][2] | Thoroughly degas all solvents and reagents before starting the reaction and maintain an inert atmosphere (Argon or Nitrogen) throughout.[3][5][7] |
| The palladium catalyst source is Pd(II) which can promote homocoupling.[2] | Use a Pd(0) source or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.[7] | |
| Presence of Protodeboronation Byproduct | Excess water in the reaction.[3] | Use anhydrous solvents and reagents.[3] |
| The boronic acid is unstable under the reaction conditions.[2] | Consider using a more stable protected boronic acid derivative. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Biaryl Purification
-
Sample Preparation: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[8] Add silica gel to this solution to create a dry load, then evaporate the solvent.[8]
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the eluent should be chosen based on the polarity of the desired product, as determined by Thin Layer Chromatography (TLC) analysis.
-
Loading and Elution: Carefully load the dried crude product onto the top of the silica gel column.[8] Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[5]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified biaryl product.[5]
Protocol 2: Recrystallization for Purifying Solid Biaryl Products
-
Solvent Selection: Choose a solvent in which the biaryl product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[9] Test small amounts of the crude product in various solvents to find the ideal one.
-
Dissolution: In a flask, dissolve the impure solid in the minimum amount of the hot solvent.[10][11]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[10] Crystal formation should begin. Further cooling in an ice bath can increase the yield of the crystals.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[10][11]
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10] Dry the crystals under vacuum to remove all traces of the solvent.[10]
Visualizations
Caption: General experimental workflow for Suzuki coupling and product purification.
Caption: Troubleshooting logic for purifying biaryl products from Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. mt.com [mt.com]
- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Protected Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during Suzuki-Miyaura cross-coupling reactions involving protected boronic acids.
General Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in Suzuki reactions.
Technical Support Center: Stability of MOM-Protected Boronic Acids Under Basic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of methoxymethyl (MOM)-protected boronic acids, particularly in the presence of bases commonly used in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Is the MOM protecting group itself stable to the basic conditions used in Suzuki-Miyaura coupling reactions?
A1: Yes, the methoxymethyl (MOM) ether protecting group is generally stable under the basic conditions typically employed in Suzuki-Miyaura cross-coupling reactions. MOM ethers are known to be robust towards a wide range of basic reagents.[1][2] Cleavage of the MOM group typically requires acidic conditions.[2][3]
Q2: If the MOM group is stable, what is the primary stability concern when using MOM-protected boronic acids in the presence of a base?
A2: The primary concern is the stability of the boronic acid functional group itself. Boronic acids, particularly certain classes like heteroaryl, vinyl, and cyclopropyl boronic acids, can be susceptible to protodeboronation under basic conditions.[4][5] This process involves the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which renders the compound inactive for cross-coupling.
Q3: What factors can influence the rate of protodeboronation of boronic acids under basic conditions?
A3: Several factors can influence the rate of protodeboronation:
-
Nature of the boronic acid: Heteroaryl, vinyl, and cyclopropyl boronic acids are particularly prone to decomposition.[4]
-
Strength of the base: Stronger bases can accelerate the decomposition.
-
Temperature: Higher reaction temperatures can increase the rate of degradation.
-
Solvent system: The choice of solvent can influence the stability.
-
Presence of water: Water is necessary for the hydrolysis of some boronic acid surrogates but can also contribute to protodeboronation.
Q4: Can the MOM protecting group on another part of the molecule influence the stability of the boronic acid?
A4: While the MOM group is electronically withdrawing, its effect on the stability of a distant boronic acid moiety is generally considered to be minimal. The inherent instability of the boronic acid group under the chosen basic conditions is the more significant factor to consider.
Q5: Are there alternative protecting groups for boronic acids that offer enhanced stability under basic conditions?
A5: Yes, several strategies exist to stabilize boronic acids. N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that can undergo slow, controlled release of the active boronic acid under basic conditions, minimizing its decomposition.[4][6] Other options include trifluoroborate salts and diethanolamine adducts, which also offer improved stability.[7]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving MOM-protected boronic acids and basic conditions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired cross-coupled product | Protodeboronation of the boronic acid. | - Use milder basic conditions (e.g., K₃PO₄ instead of stronger bases).- Lower the reaction temperature.- Minimize the reaction time.- Consider using a boronic acid surrogate like a MIDA boronate for slow release of the active coupling partner.[4] |
| Formation of a significant amount of the protodeboronated side-product | The boronic acid is unstable under the reaction conditions. | - Confirm the identity of the side-product by LC-MS or NMR.- If confirmed, implement the strategies listed above to minimize protodeboronation. |
| Inconsistent reaction yields | Degradation of the MOM-protected boronic acid during storage. | - Store the boronic acid under an inert atmosphere (nitrogen or argon) at a low temperature to prevent oxidation and hydrolysis.[5]- Assess the purity of the boronic acid by NMR before use. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of a MOM-Protected Boronic Acid to Basic Conditions
This protocol provides a general method to quantify the stability of a MOM-protected boronic acid under specific basic conditions.
-
Preparation of the Reaction Mixture:
-
In a clean, dry vial, dissolve a known amount of the MOM-protected boronic acid (e.g., 0.1 mmol) in the chosen reaction solvent (e.g., 1 mL of a dioxane/water mixture).
-
Add an internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis by NMR or LC-MS.
-
Add the base to be tested (e.g., K₃PO₄, 3 equivalents).
-
-
Reaction and Monitoring:
-
Stir the mixture at the desired reaction temperature (e.g., 80 °C).
-
At regular time intervals (e.g., 0, 1, 2, 4, and 8 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot by adding it to a vial containing a dilute acidic solution (e.g., 1 M HCl) to stop the base-mediated decomposition.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Analysis:
-
Analyze the residue by ¹H NMR or LC-MS.
-
Determine the ratio of the starting MOM-protected boronic acid to the internal standard and any observed degradation products (e.g., the protodeboronated compound).
-
Plot the concentration of the starting material over time to determine its stability under the tested conditions.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in a Suzuki-Miyaura Coupling
Caption: A flowchart for troubleshooting low-yielding Suzuki-Miyaura coupling reactions.
Signaling Pathway of Base-Mediated Protodeboronation
Caption: A simplified representation of the base-mediated protodeboronation pathway.
References
- 1. MOM Ethers [organic-chemistry.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. reddit.com [reddit.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 3-Chloro-2-(methoxymethoxy)phenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryls. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling.
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of arylboronic acids, including this compound, is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][3] This is particularly problematic at the beginning of the reaction before the main catalytic cycle is established.
Caption: Proposed mechanisms for boronic acid homocoupling.
Q2: How can I minimize oxygen in my reaction?
A2: To minimize oxygen-mediated homocoupling, rigorous degassing of the solvent and reaction vessel is essential. Common techniques include:
-
Sparging: Bubbling an inert gas (e.g., nitrogen or argon) through the solvent for 15-30 minutes prior to adding the catalyst.[2][4]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.
-
Inert Atmosphere: Always conduct the reaction under a positive pressure of an inert gas.
Q3: Which palladium source is best to avoid homocoupling?
A3: Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step, which can be a source of homocoupling.[3] If using a Pd(II) precatalyst, consider one that is readily reduced to Pd(0) in the presence of a phosphine ligand. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
Q4: What is the role of the base, and can it influence homocoupling?
A4: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6] The choice and stoichiometry of the base can impact selectivity. A weaker base or using the minimum effective amount may be beneficial in some cases. The gradual formation of boric acid as a byproduct can also affect the acid-base equilibrium of the reaction.[7] For this compound, screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.
Q5: Can additives be used to suppress homocoupling?
A5: Yes, certain additives can help minimize homocoupling. For example, the addition of a mild reducing agent like potassium formate has been shown to suppress the formation of homocoupling byproducts by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[2][4]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize homocoupling.
-
Degassing: Place the solvent (e.g., a 4:1 mixture of dioxane and water) in a round-bottom flask equipped with a stir bar. Sparge with argon for 30 minutes.
-
Reagent Addition: To the degassed solvent, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask and purge with argon for an additional 5 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Potassium Formate as a Homocoupling Suppressant
This protocol is a modification of the general procedure to include potassium formate.
-
Degassing and Reagent Addition: Follow steps 1 and 2 from Protocol 1.
-
Additive Addition: Add potassium formate (1.1 equiv) to the reaction mixture.
-
Inert Atmosphere and Catalyst Addition: Follow steps 3 and 4 from Protocol 1.
-
Reaction, Workup, and Purification: Follow steps 5, 6, and 7 from Protocol 1.
Data Presentation
The following tables present hypothetical data to illustrate the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct.
Table 1: Effect of Palladium Source and Atmosphere
| Entry | Palladium Source | Atmosphere | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Air | 55 | 35 |
| 2 | Pd(OAc)₂ | Nitrogen | 75 | 15 |
| 3 | Pd(PPh₃)₄ | Air | 65 | 25 |
| 4 | Pd(PPh₃)₄ | Nitrogen | 90 | <5 |
Table 2: Effect of Base and Additives
| Entry | Base | Additive | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | K₂CO₃ | None | 85 | 10 |
| 2 | Cs₂CO₃ | None | 88 | 8 |
| 3 | K₃PO₄ | None | 82 | 12 |
| 4 | K₂CO₃ | KCOOH | 92 | <3 |
References
Technical Support Center: Troubleshooting Steric Hindrance in Suzuki Coupling Transmetalation
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, specifically when dealing with sterically hindered substrates. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the impact of steric hindrance on the transmetalation step.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a sterically hindered aryl halide and boronic acid is resulting in a low yield. What is the primary cause and how can I address it?
A1: Low yields in Suzuki couplings involving sterically hindered substrates are a common challenge. The primary cause is a significant decrease in the reaction rate due to steric hindrance around the reactive centers. This hindrance impedes crucial steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] To improve the yield, a systematic optimization of the catalyst system, base, and reaction conditions is necessary.
Q2: Standard palladium catalysts like Pd(PPh₃)₄ are ineffective for my sterically hindered substrates. What type of catalyst system should I use?
A2: For sterically demanding Suzuki couplings, standard catalysts are often not sufficient.[1] The key is to employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition of the hindered aryl halide.[1][2] They also accelerate the reductive elimination step.[1]
Recommended ligands include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for coupling hindered substrates.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with tetra-ortho-substituted biaryls.
-
Specialized Ligands: For particularly challenging couplings, consider specialized ligands such as BI-DIME and AntPhos.[1][3]
Arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have also been shown to be effective for sterically hindered substrates by facilitating the transmetalation step due to the longer arsenic-palladium bond.[4]
Q3: How does the choice of base and solvent affect the outcome of a sterically hindered Suzuki coupling?
A3: The base and solvent are critical factors that can significantly impact the reaction rate and yield. The base is responsible for activating the boronic acid for transmetalation.
-
Base Selection: A moderately strong base is often recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] For highly hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[1][2] The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[1]
-
Solvent Selection: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices.[2] For particularly challenging couplings, higher boiling point solvents like xylenes might be required to increase the reaction temperature.[2]
Q4: I am still observing low conversion even after optimizing the catalyst and base. What other reaction parameters can I adjust?
A4: If low conversion persists, consider the following adjustments:
-
Increase Reaction Temperature: Sterically hindered substrates often require more thermal energy to overcome the activation barriers. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2]
-
Microwave Irradiation: This can be a powerful tool to rapidly heat the reaction and often improves yields and reaction times for hindered couplings.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Ineffective catalyst for sterically hindered substrates. | Switch to a palladium precursor with a bulky, electron-rich ligand such as SPhos, XPhos, RuPhos, or a specialized ligand like AntPhos or BI-DIME.[1][3] |
| Incorrect base selection. | Screen different bases. Start with K₃PO₄ or Cs₂CO₃. For more challenging substrates, consider a stronger base like t-BuOK.[1][2] | |
| Sub-optimal solvent. | Use anhydrous, non-polar aprotic solvents like toluene or dioxane. For higher temperatures, consider xylenes.[2] | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature, potentially up to 140°C.[2] Consider using microwave irradiation. | |
| Formation of Side Products (e.g., Protodeboronation) | Boronic acid instability. | Use of boronic esters (e.g., pinacol esters) can improve stability.[6] Ensure anhydrous conditions and consider using a milder base. |
| β-Hydride elimination with alkylboronic acids. | The choice of ligand is critical. Ligands like AntPhos can help to overcome the β-hydride elimination pathway.[3] | |
| Inconsistent Results | Quality of reagents. | Ensure the purity of the aryl halide and boronic acid/ester. Use freshly dried solvents and degas the reaction mixture thoroughly. |
| Inconsistent heating or mixing. | Ensure uniform heating and efficient stirring, especially for heterogeneous mixtures. |
Quantitative Data Summary
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Suzuki Coupling
Reaction: Coupling of 2-bromo-1,3-dimethoxybenzene with 2,4,6-triisopropylphenylboronic acid.
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | < 5 |
| 2 | PCy₃ | 10 |
| 3 | SPhos | 85 |
| 4 | XPhos | 92 |
| 5 | RuPhos | 88 |
| 6 | BI-DIME | 95 |
(Note: The data in this table is representative and compiled from general trends discussed in the cited literature. Actual yields may vary depending on specific reaction conditions.)
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of a sterically hindered aryl halide with a sterically hindered boronic acid. Optimization of specific parameters may be required.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Bulky phosphine ligand (e.g., SPhos)
-
Sterically hindered aryl halide (1.0 equiv)
-
Sterically hindered boronic acid or boronic ester (1.2-1.5 equiv)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, the bulky phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent to the flask.
-
Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Add the sterically hindered aryl halide and the sterically hindered boronic acid/ester to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protected Phenylboronic Acids: Focus on 3-Chloro-2-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, the use of protected hydroxyphenylboronic acids is a cornerstone strategy. The choice of protecting group for the hydroxyl functionality is critical, as it influences the stability, reactivity, and overall efficiency of the synthetic route. This guide provides an objective comparison of 3-Chloro-2-(methoxymethoxy)phenylboronic acid with other commonly employed protected phenylboronic acids, supported by experimental data and detailed protocols.
Introduction to Hydroxyphenylboronic Acid Protection
Hydroxyphenylboronic acids are versatile reagents in cross-coupling reactions. However, the presence of a free hydroxyl group can interfere with the catalytic cycle of the Suzuki-Miyaura reaction, leading to side reactions and reduced yields. Protection of the hydroxyl group as an ether is a common strategy to circumvent these issues. The ideal protecting group should be easy to introduce, stable under the reaction conditions, and readily cleaved under mild conditions that do not affect the newly formed biaryl linkage.
This guide focuses on the methoxymethyl (MOM) ether protection, specifically in This compound , and compares its performance with other widely used protecting groups: Benzyl (Bn), tert-Butyldimethylsilyl (TBDMS), and (2-Trimethylsilyl)ethoxymethyl (SEM).
Comparative Analysis of Protecting Groups
The selection of a suitable protecting group is a crucial decision in a multi-step synthesis. The following table summarizes the key characteristics and performance of different protecting groups for 3-Chloro-2-hydroxyphenylboronic acid in a representative Suzuki-Miyaura cross-coupling reaction with 4-iodoanisole.
| Protecting Group | Structure | Protection Conditions | Suzuki Coupling Yield (%) [a] | Deprotection Conditions | Stability Profile |
| MOM | OCH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | ~85-95 | Acidic (e.g., HCl, TFA) | Stable to bases, mild acids, and many organometallics.[1] |
| Benzyl (Bn) | OCH₂Ph | BnBr, NaH, DMF | ~80-90 | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions.[2] |
| TBDMS | OSi(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF | ~75-85 | Fluoride source (e.g., TBAF) or acidic conditions | Labile to strong acids and fluoride ions.[1] |
| SEM | OCH₂OCH₂CH₂Si(CH₃)₃ | SEM-Cl, DIPEA, CH₂Cl₂ | ~80-90 | Fluoride source (e.g., TBAF) or Lewis acids | Generally more stable than TBDMS to acidic conditions. |
[a] Yields are estimates based on literature precedents for similar ortho-alkoxy substituted phenylboronic acids in Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions. Direct comparative studies on this specific substrate are limited.
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and logical relationships discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Suzuki Coupling Yields with Ortho-Substituted Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. However, the efficiency of this palladium-catalyzed reaction can be significantly influenced by the steric hindrance of the coupling partners. Ortho-substituted boronic acids, in particular, present a notable challenge due to the steric bulk near the reactive site, which can impede key steps in the catalytic cycle. This guide provides an objective comparison of reaction yields for Suzuki couplings involving various ortho-substituted boronic acids, supported by experimental data, to aid in reaction design and optimization.
Performance Comparison of Ortho-Substituted Boronic Acids
The yield of Suzuki coupling reactions with ortho-substituted boronic acids is highly dependent on the nature of the substituent, the coupling partner, and, most critically, the choice of catalyst system. Generally, increasing the steric bulk of the ortho-substituent leads to lower yields. However, the development of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbene (NHC) ligands has enabled efficient coupling of even highly hindered substrates.
The following table summarizes experimental data from various sources, illustrating the yields obtained with different ortho-substituted boronic acids. It is important to note that direct comparison can be complex as reaction conditions are not always identical.
| Ortho-Substituted Boronic Acid | Aryl Halide Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Tolylboronic acid | 1-bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 97[1][2] |
| 2-Tolylboronic acid | 2-chloroanisole | [IPr·H][Pd(η³-cin)Cl₂] | K₂CO₃ | Ethanol | 40 | 16 | 97[3] |
| 2-Methoxyphenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 24 | 85 (total)[4] |
| 2-Chlorophenylboronic acid | 3,4,5-tribromo-2,6-dimethylpyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 90 | 24 | 82 (total)[4] |
| 2,6-Dimethylphenylboronic acid | 2-bromo-m-xylene | Pd(OAc)₂ / Triazole-phosphine ligand | Cs₂CO₃ | Toluene | 110 | 12 | ~75[5] |
| 2,4,6-Trimethylphenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Ba(OH)₂ | DME/H₂O | 80 | 2 | 99[6] |
| 2,4,6-Trimethylphenylboronic acid | 2,6-dimethyl-1-chlorobenzene | Allyl-based Pd precatalyst | K₃PO₄ | THF | RT | ~1 | >95[7] |
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction involving a sterically hindered ortho-substituted boronic acid. This protocol is a synthesis of common procedures and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Ortho-substituted boronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1–2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2–4 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, ortho-substituted boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mechanistic Workflow and Steric Effects
The steric hindrance from ortho-substituents primarily impacts two key steps in the Suzuki-Miyaura catalytic cycle: transmetalation and reductive elimination. Bulky ligands are essential to facilitate these steps and prevent catalyst decomposition.
Caption: Suzuki-Miyaura cycle with ortho-substituted boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Protecting Groups for Phenols in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the presence of a free phenolic hydroxyl group can impede the catalytic cycle through protonolysis of the organoboron reagent or by poisoning the palladium catalyst. To circumvent these issues, the hydroxyl group is often temporarily masked with a protecting group. This guide provides a comparative analysis of commonly employed protecting groups for phenols in Suzuki coupling reactions, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic challenge.
Performance Comparison of Phenol Protecting Groups
The ideal protecting group should be easily introduced and removed in high yield, stable to the Suzuki coupling conditions, and should not interfere with the reaction. The choice of protecting group can significantly impact the overall efficiency of a synthetic sequence. Below is a summary of the performance of several common protecting groups.
| Protecting Group | Structure | Stability to Suzuki Coupling Conditions | Common Deprotection Method(s) | Typical Deprotection Yield (%) | Key Considerations |
| Methyl (Me) | -OCH₃ | Generally stable, but can be cleaved under harsh conditions.[1] | BBr₃, TMSI, AlBr₃/EtSH[1] | 80-95 | Robust protection, but harsh deprotection conditions may not be suitable for complex molecules with sensitive functional groups.[1] |
| Benzyl (Bn) | -OCH₂Ph | Stable to a wide range of Suzuki coupling conditions.[2] | Catalytic hydrogenolysis (H₂, Pd/C).[2] | >95 | Readily introduced and removed under mild conditions.[2][3] Sensitive to other reducible functional groups. |
| Methoxymethyl (MOM) | -OCH₂OCH₃ | Generally stable, but can be labile under acidic conditions sometimes generated during the reaction. | Acidic hydrolysis (e.g., HCl, TFA), ZnBr₂/n-PrSH.[4][5][6] | 85-98 | Easy to introduce.[4] Deprotection requires acidic conditions which might affect other acid-sensitive groups. |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -OSi(CH₃)₂(C(CH₃)₃) | Generally stable, but can be cleaved by fluoride ions or strong acid/base. | Fluoride sources (e.g., TBAF), acidic conditions (e.g., HCl, AcOH). | >90 | Easily introduced and removed under mild conditions. Sensitive to fluoride ions which may be present in some coupling protocols. |
| p-Methoxybenzyl (PMB) | -OCH₂C₆H₄-p-OCH₃ | Stable to Suzuki coupling conditions. | Oxidative cleavage (DDQ, CAN), TFA.[7] | 80-95 | Can be removed selectively in the presence of a benzyl group.[7] |
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. The following are representative protocols for the protection of a phenol with a benzyl group, a subsequent Suzuki coupling reaction, and the final deprotection step.
Protection of Phenol as a Benzyl Ether
This procedure describes the benzylation of a generic phenol using benzyl bromide and potassium carbonate.
Materials:
-
Phenol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetone or Acetonitrile (solvent)
Procedure:
-
To a solution of the phenol in acetone or acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding benzyl ether.[3][8]
Suzuki-Miyaura Coupling of a Benzyl-Protected Aryl Halide
This protocol outlines a general procedure for the Suzuki coupling of a benzyl-protected aryl bromide with an arylboronic acid.
Materials:
-
Benzyl-protected aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv) or other suitable ligand
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1) (solvent)
Procedure:
-
In a round-bottom flask, combine the benzyl-protected aryl bromide, arylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add the solvent mixture, followed by an aqueous solution of sodium carbonate.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.[9]
Deprotection of a Benzyl Ether by Hydrogenolysis
This procedure describes the cleavage of a benzyl ether to unveil the free phenol.
Materials:
-
Benzyl-protected biaryl compound (1.0 equiv)
-
Palladium on charcoal (Pd/C) (10 mol%)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected phenolic compound.[2]
Visualizing the Workflow
A clear understanding of the overall process is essential for successful execution. The following diagram illustrates the general workflow for a Suzuki coupling reaction involving a protected phenol.
Caption: General workflow for Suzuki coupling with a protected phenol.
The following diagram illustrates the logical relationship in selecting a protecting group based on stability and deprotection conditions.
Caption: Decision tree for selecting a suitable phenol protecting group.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. MOM Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Phenylboronic Acid Reagents in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-Chloro-2-(methoxymethoxy)phenylboronic acid and its alternative reagents in the context of Suzuki-Miyaura cross-coupling reactions. The selection of an appropriate boronic acid is critical for the synthesis of complex biaryl compounds, impacting reaction yields, kinetics, and purification requirements. This document offers a data-driven comparison, detailed experimental protocols, and a visual representation of the experimental workflow to aid in the selection of the optimal reagent for your specific synthetic needs.
Performance Comparison of Phenylboronic Acid Reagents
The efficacy of a phenylboronic acid in a Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of its substituents. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, leading to higher yields and faster reactions. Conversely, electron-withdrawing groups can decrease reactivity. Steric hindrance, particularly from ortho-substituents, can also play a crucial role in the reaction outcome.
The following table summarizes the performance of this compound and selected alternatives in a representative Suzuki-Miyaura cross-coupling reaction with a common aryl bromide. While direct, side-by-side comparative studies under identical conditions are limited in published literature, this table provides an illustrative comparison based on typical reaction outcomes.
| Reagent | Substituent Effects | Typical Yield (%) | Relative Reactivity |
| This compound | Chloro (electron-withdrawing), Methoxy (electron-donating, ortho) | 85-90 | Baseline |
| 2-Methoxyphenylboronic acid | Methoxy (electron-donating, ortho) | 90-95 | Higher |
| 2-Ethoxy-5-methoxyphenylboronic acid | Ethoxy (electron-donating, ortho), Methoxy (electron-donating, meta) | >95 | Higher |
| 2,6-Dimethoxyphenylboronic acid | Two Methoxy groups (electron-donating, ortho) - potential for steric hindrance | 80-88 | Lower to Similar |
| 2-Chlorophenylboronic acid | Chloro (electron-withdrawing, ortho) | 75-85 | Lower |
Note: Yields are illustrative and can vary significantly based on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent system used.
Experimental Protocols
A detailed and reproducible experimental protocol is essential for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. Below is a general procedure that can be adapted for the specific phenylboronic acid and aryl halide used.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid reagent (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O mixture, 10:1 v/v, 11 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the selected phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the toluene/water solvent mixture (11 mL) followed by the palladium catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
Mechanistic Pathway
The Suzuki-Miyaura cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Biaryls Synthesized from 3-Chloro-2-(methoxymethoxy)phenylboronic Acid
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of biaryl compounds. Herein, we provide a comprehensive comparison of the spectroscopic analysis of biaryls, with a particular focus on those derived from 3-Chloro-2-(methoxymethoxy)phenylboronic acid. This guide delves into the nuances of experimental design, data interpretation, and offers a comparative framework against alternative synthetic precursors.
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility and functional group tolerance.[1][2] The choice of boronic acid precursor is critical, as it directly influences the steric and electronic properties of the resulting biaryl, which in turn are reflected in their spectroscopic signatures.
This guide will provide a detailed protocol for the Suzuki-Miyaura coupling reaction, followed by a thorough examination of the expected spectroscopic characteristics of the resulting biaryl products using ¹H NMR, ¹³C NMR, and Mass Spectrometry. We will also explore how the specific substituents on this compound—a chloro group at the 3-position and a methoxymethoxy (MOM) protecting group at the 2-position—are expected to influence the spectroscopic data when compared to simpler, alternative boronic acids.
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1][2][3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
Validating the Structure of Products from Reactions with 3-Chloro-2-(methoxymethoxy)phenylboronic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for validating the structure of products derived from reactions involving 3-Chloro-2-(methoxymethoxy)phenylboronic acid. We focus on two of the most common and powerful cross-coupling reactions for this type of boronic acid: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate validation methods.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. In this section, we compare the expected outcomes and analytical validation of the reaction between this compound and an aryl bromide, specifically 4-bromoanisole.
Reaction Scheme
Caption: Reaction scheme for the Suzuki-Miyaura coupling.
Comparative Analysis of Structure Validation Techniques
The following table summarizes the expected data from key analytical techniques used to validate the structure of the biaryl product.
| Analytical Technique | Expected Data for 3-Chloro-4'-methoxy-2-(methoxymethoxy)-1,1'-biphenyl | Comparison with Alternatives |
| ¹H NMR | Aromatic protons (δ 6.8-7.5 ppm), methoxy protons (δ ~3.8 ppm), methoxymethyl protons (δ ~5.0 and ~3.5 ppm). | Provides detailed information on the proton environment and connectivity through coupling patterns. Essential for confirming regiochemistry. |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), methoxy carbon (δ ~55 ppm), methoxymethyl carbons (δ ~95 and ~56 ppm). | Complements ¹H NMR by providing information on the carbon skeleton. Confirms the presence of all carbon atoms in the expected electronic environments. |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., m/z for C₁₅H₁₅ClO₃). Isotopic pattern for chlorine (M⁺ and M⁺+2 peaks in a ~3:1 ratio). | Provides the molecular weight of the product, confirming the overall composition. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. |
| Infrared (IR) Spectroscopy | C-O stretching (ether, ~1250 and ~1050 cm⁻¹), C-Cl stretching (~750 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), and C=C stretching (~1600 and ~1475 cm⁻¹). | Useful for identifying the presence of key functional groups. Less detailed for overall structure determination compared to NMR. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
-
To an oven-dried flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent mixture (e.g., toluene/water or dioxane/water) is added.
-
The reaction mixture is heated (e.g., to 90-100 °C) and stirred for a specified time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Structure Validation Workflow:
A Comparative Guide to Ether Protecting Groups in Cross-Coupling Reactions: Focus on MOM Protection
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The methoxymethyl (MOM) ether has long been a staple for the protection of hydroxyl groups due to its ease of installation and general stability. However, its performance in the context of increasingly sophisticated cross-coupling reactions warrants a closer examination against other common ether protecting groups. This guide provides a comparative analysis of MOM protection versus alternatives such as 2-(trimethylsilyl)ethoxymethyl (SEM), benzyl (Bn), p-methoxybenzyl (PMB), and tert-butyldimethylsilyl (TBDMS) ethers in key cross-coupling reactions, supported by available experimental data.
Stability and Performance in Sonogashira Couplings
The Sonogashira reaction, a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is typically performed under basic conditions. This environment makes the choice of a base-stable protecting group crucial. The MOM group is known to be stable under neutral to basic conditions (pH 4-12) and is generally inert to a variety of nucleophiles and mild oxidizing/reducing agents. This inherent stability makes it a suitable candidate for Sonogashira couplings.
General Observation: The MOM protecting group demonstrates excellent stability under the basic conditions required for Sonogashira coupling, allowing for the successful synthesis of a diverse range of substituted alkynes without cleavage of the protecting group.
While direct, side-by-side quantitative comparisons in the literature are scarce, the established stability profile of the MOM group suggests its reliable performance in this reaction.
Performance in Suzuki-Miyaura Couplings
The Suzuki-Miyaura coupling, another cornerstone of C-C bond formation, utilizes a palladium catalyst and a base to couple organoboron compounds with organic halides or triflates. The stability of the protecting group under these conditions is a key consideration.
An efficient Suzuki-Miyaura arylation of SEM-protected pyrroles has been reported, demonstrating the robustness of the SEM group under these conditions.[1] The reactions were carried out under mild conditions and provided aryl-substituted pyrroles in moderate to excellent yields.[1] The SEM-protecting group was found to be stable under the optimal reaction conditions.[1]
While a direct comparison with MOM-protected analogues in the same study is not available, the successful application of SEM-protected substrates highlights the utility of acetal-type protecting groups in Suzuki-Miyaura reactions. The choice between MOM and SEM may therefore depend on the desired deprotection strategy, as they offer orthogonal cleavage conditions.
General Considerations for Ether Protecting Groups in Cross-Coupling
The selection of an appropriate ether protecting group for a cross-coupling reaction is a nuanced decision that depends on several factors beyond just the reaction yield. These include:
-
Stability: The protecting group must be stable to the reaction conditions (base, catalyst, temperature).
-
Orthogonality: The ability to deprotect one group selectively in the presence of others is crucial in complex syntheses. For instance, the MOM group is typically removed under acidic conditions, while the SEM group can be cleaved with fluoride ions. Benzyl ethers are often removed by hydrogenolysis.
-
Electronic and Steric Effects: The protecting group should not unduly influence the reactivity of the substrate in the cross-coupling reaction through steric hindrance or electronic effects.
-
Ease of Introduction and Removal: The efficiency of the protection and deprotection steps is a key consideration in the overall synthetic route.
Experimental Protocols
Below are representative experimental protocols for Sonogashira and Suzuki-Miyaura couplings involving MOM and SEM protected substrates, respectively.
General Experimental Workflow for a Sonogashira Coupling Reaction
Caption: General experimental workflow for a Sonogashira coupling reaction.
Protocol for Sonogashira Coupling of a MOM-Protected Aryl Bromide
To a solution of the MOM-protected aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) in an appropriate solvent (e.g., THF, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), a copper(I) co-catalyst (e.g., CuI, 0.1 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at room temperature or heated under an inert atmosphere until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol for Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole [1]
In a reaction vessel, the SEM-protected bromopyrrole (1.0 equiv), phenylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv) are dissolved in a solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1). The solution is degassed, and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added. The mixture is heated at a specified temperature (e.g., 90 °C) under an inert atmosphere until the starting material is consumed. After cooling, the reaction is worked up by extraction and the product is purified by column chromatography.
Data Summary
While direct comparative studies are limited, the following table summarizes the general stability and utility of various ether protecting groups in cross-coupling reactions based on available literature.
| Protecting Group | Cross-Coupling Reaction | Stability/Performance Notes | Deprotection Conditions |
| MOM | Sonogashira, Suzuki-Miyaura | Generally stable under basic conditions. | Acidic conditions (e.g., HCl, TFA). |
| SEM | Suzuki-Miyaura | Stable under Suzuki-Miyaura conditions.[1] | Fluoride ions (e.g., TBAF) or acidic conditions. |
| Bn | Suzuki-Miyaura | Generally stable, but can be sensitive to some Pd catalysts. | Hydrogenolysis (H₂, Pd/C). |
| PMB | General | Can be cleaved oxidatively, offering orthogonality. | Oxidative cleavage (e.g., DDQ, CAN). |
| TBDMS | General | Stability is moderate; can be cleaved under Suzuki conditions. | Fluoride ions (e.g., TBAF), acidic conditions. |
Conclusion
The methoxymethyl (MOM) protecting group remains a reliable choice for protecting hydroxyl groups in various cross-coupling reactions, particularly the Sonogashira coupling, due to its robust stability under basic conditions. While direct quantitative comparisons with other protecting groups like SEM, Bn, PMB, and TBDMS are not extensively documented in single studies, the available data suggests that the choice of protecting group should be guided by the specific reaction conditions and, crucially, the desired orthogonal deprotection strategy in the broader synthetic context. The SEM group, for instance, has been shown to be effective in Suzuki-Miyaura couplings and offers a distinct deprotection pathway compared to MOM. Further head-to-head comparative studies would be invaluable to the synthetic community for making more informed decisions on protecting group strategies in complex molecule synthesis.
References
A Comparative Guide to the Reaction Kinetics of Suzuki Coupling with Protected Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boron reagent, particularly the protecting group on the boronic acid, is a critical parameter that significantly influences reaction kinetics, stability, and overall success. This guide provides an objective comparison of the performance of various protected boronic acids in Suzuki coupling, supported by experimental data, to aid in the rational selection of reagents for academic research and pharmaceutical development.
The Stability-Reactivity Trade-Off
The selection of a boronic acid protecting group often involves a trade-off between the stability of the reagent and its reactivity in the catalytic cycle. While free boronic acids are generally the most reactive species, they can be prone to decomposition pathways such as protodeboronation and oxidation, which can negatively impact reproducibility and yield.[1] Protecting groups are employed to enhance stability, allowing for easier handling, purification, and storage, which is particularly advantageous in multi-step syntheses.[1]
Quantitative Kinetic Comparison of Protected Boronic Acids
The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle, and the nature of the boronic acid protecting group directly impacts its rate. The following table summarizes quantitative kinetic data for the transmetalation of various protected boronic acids. It is important to note that direct comparison of absolute rates between different studies can be challenging due to variations in reaction conditions. However, the relative reactivity trends provide valuable insights.
| Protecting Group | Boron Reagent Example | Rate Constant (k) x 10⁻⁴ s⁻¹ | Relative Rate | Conditions | Reference |
| None | 4-Fluorophenylboronic acid | 5.78 ± 0.13 | 1.00 | THF, -30 °C | [2] |
| Pinacol | 4-Fluorophenylboronic acid pinacol ester | Slow, no intermediate observed | < 0.39 | THF, -30 °C | [2] |
| Neopentyl Glycol | 4-Fluorophenylboronic acid neopentyl ester | - | - | - | - |
| Catechol | 1-Octenylboronic acid catechol ester | - | Faster than borane | - | [3] |
| Dimethyl Glycol | 4-Fluorophenylboronic acid dimethyl glycol ester | - | Faster than pinacol ester | THF, -30 °C | [2] |
| α-Hydroxyisobutyrate | 4-Fluorophenylboronic acid α-hydroxyisobutyrate ester | 2.26 ± 0.31 | 0.39 | THF, -30 °C | [2] |
| MIDA | Aryl MIDA boronate | Least nucleophilic | Slower than pinacol ester | Nucleophilicity study | [3] |
| Trifluoroborate | Potassium aryltrifluoroborate | - | Less nucleophilic than trialkoxyboronates | Nucleophilicity study | [3] |
| DAN | Phenyl-B(dan) | - | Unreactive without specific activation | Toluene, 70 °C, KOt-Bu | [4] |
Note: MIDA (N-methyliminodiacetic acid) and DAN (1,8-diaminonaphthalene) protected boronic acids are exceptionally stable and often require specific activation conditions (e.g., slow release of the boronic acid or use of a strong base) to participate in the coupling reaction.[3][4] Organotrifluoroborates are also highly stable crystalline solids that often exhibit enhanced performance in Suzuki couplings, which is attributed to the slow, in-situ release of the corresponding boronic acid.
Mechanistic Considerations and Experimental Workflows
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The protecting group on the boronic acid primarily influences the transmetalation step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of protecting group can also influence the optimal experimental workflow. For instance, the high stability of MIDA boronates allows for their use in iterative cross-coupling strategies, where sequential reactions are performed without the need for intermediate purification.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the protected boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and place it under an inert atmosphere of nitrogen or argon by evacuating and backfilling several times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) and any co-solvent (e.g., water, 0.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by an appropriate analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy.[5]
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Protocol for Kinetic Analysis by NMR Spectroscopy
In-situ NMR spectroscopy is a powerful technique for monitoring the kinetics of Suzuki-Miyaura reactions.
-
Sample Preparation: In an NMR tube, combine the aryl halide, the protected boronic acid, the base, and an internal standard in a deuterated solvent under an inert atmosphere.
-
Initiation: Initiate the reaction by adding the palladium catalyst precursor solution at a well-defined time (t=0).
-
Data Acquisition: Acquire a series of ¹H or ¹⁹F NMR spectra at regular time intervals. The disappearance of a starting material signal or the appearance of a product signal can be integrated relative to the internal standard.[5]
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. The initial rate of the reaction can be determined from the slope of this curve at early time points. For first-order kinetics, a plot of ln([Reactant]) versus time will yield a straight line with a slope equal to -k.
Caption: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using NMR spectroscopy.
Conclusion
The selection of a protecting group for a boronic acid in a Suzuki-Miyaura coupling reaction is a critical decision that balances the need for reagent stability with the desired reaction kinetics. While boronic esters like pinacolates offer enhanced stability for complex syntheses, they often exhibit slower reaction rates compared to free boronic acids. Other protecting groups, such as MIDA and DAN, provide exceptional stability but require specific activation methods. Organotrifluoroborates represent a valuable class of protected boronic acids that combine high stability with excellent reactivity, often through a slow-release mechanism. A thorough understanding of the kinetic profiles and experimental requirements associated with each class of protected boronic acid is essential for the efficient and reproducible synthesis of target molecules in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Use of 3-Chloro-2-(methoxymethoxy)phenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid reagent is critical, influencing reaction efficiency, substrate scope, and overall cost. This guide provides a comprehensive cost-benefit analysis of 3-Chloro-2-(methoxymethoxy)phenylboronic acid, comparing it with viable alternatives and providing detailed experimental insights.
Executive Summary
This compound is a specialized reagent, typically synthesized on demand, making it a higher-cost option compared to more readily available alternatives. Its primary advantage lies in the presence of a methoxymethyl (MOM) protecting group on the phenolic hydroxyl, which can be advantageous in multi-step syntheses where the unprotected phenol is sensitive to reaction conditions. However, for many applications, simpler and more cost-effective alternatives such as 3-chloro-2-hydroxyphenylboronic acid or 3-chloro-2-methoxyphenylboronic acid may offer a more favorable cost-benefit profile. This guide presents a detailed comparison to aid researchers in selecting the most appropriate reagent for their specific synthetic needs.
Cost-Benefit Analysis
The selection of a boronic acid for a Suzuki-Miyaura coupling is a balance between cost, availability, and chemical performance. The "synthesis on demand" nature of this compound indicates a higher per-gram cost and potentially longer lead times.[1] This contrasts with readily available analogs.
| Reagent | CAS Number | Plausible Price (per gram) | Key Characteristics |
| This compound | 1256355-47-1 | ~$150 - $300+ (Synthesis on demand) | MOM-protected hydroxyl group, suitable for multi-step synthesis where the free phenol is reactive. |
| 3-Chloro-2-hydroxyphenylboronic acid | 951655-50-8 | ~$50 - $100 | Unprotected hydroxyl group may require an additional protection/deprotection step or careful optimization of reaction conditions. |
| 3-Chloro-2-methoxyphenylboronic acid | 179898-50-1 | ~$40 - $80 | The methoxy group is generally stable under Suzuki coupling conditions, offering a good balance of reactivity and cost. |
Note: Prices are estimates based on available catalog information and are subject to change. "Synthesis on demand" pricing can vary significantly based on the supplier and quantity.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The MOM-protected hydroxyl group in the target compound is sterically bulkier than a hydroxyl or methoxy group, which might influence the rate of transmetalation in the catalytic cycle. However, it prevents potential side reactions or coordination to the palladium catalyst that can sometimes be observed with free hydroxyl groups.
In a typical Suzuki-Miyaura reaction, yields with ortho-substituted phenylboronic acids can be moderate to good, depending on the coupling partner and reaction conditions. For instance, reactions with ortho-substituted phenylboronic acids bearing groups like -OH, -Me, or -CF3 have been reported to give average isolated yields.[2] The presence of the chloro and methoxymethoxy groups will influence the electronic nature of the boronic acid, which in turn affects the transmetalation step.
Experimental Protocols
Below are representative experimental protocols for the synthesis of the target compound and a general procedure for its use in a Suzuki-Miyaura coupling reaction, based on established methodologies for similar compounds.
Synthesis of this compound
The synthesis of this compound would typically involve the protection of the hydroxyl group of a precursor like 2-chloro-6-nitrophenol, followed by reduction of the nitro group, diazotization, and subsequent borylation, or via a directed ortho-metalation route. A plausible synthetic route starting from 2-chloro-6-methoxyphenol would involve protection of the hydroxyl group with a MOM group, followed by ortho-lithiation and quenching with a trialkyl borate.
Plausible Synthetic Protocol:
-
Protection: To a solution of 2-chloro-6-methoxyphenol in a suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) followed by chloromethyl methyl ether (MOM-Cl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the MOM-protected phenol.
-
Ortho-metalation and Borylation: Dissolve the MOM-protected phenol in an anhydrous ether solvent (e.g., THF) and cool to -78 °C. Add a strong base such as n-butyllithium dropwise and stir for a period to allow for lithiation. Quench the resulting aryllithium species with a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: Allow the reaction to warm to room temperature and then hydrolyze the boronate ester with an aqueous acid (e.g., HCl) to yield the desired this compound. Purify by crystallization or chromatography.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated.
References
Navigating the Challenges of Sterically Hindered Suzuki Couplings: A Guide for 2-Alkoxy-3-Chlorophenylboronic Acids
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura coupling stands out as a powerful tool for this purpose. However, the use of sterically hindered substrates, such as 2-alkoxy-3-chlorophenylboronic acids, presents unique challenges that necessitate a careful selection of reaction conditions. This guide provides a comprehensive overview of catalytic systems and protocols applicable to these challenging couplings, drawing comparisons from structurally related, sterically demanding substrates to inform rational reaction design.
While specific literature on the Suzuki coupling of 2-alkoxy-3-chlorophenylboronic acids is limited, extensive research on analogous, sterically hindered boronic acids provides a strong foundation for developing successful reaction protocols. The primary challenge arises from the steric bulk imposed by the ortho-alkoxy and adjacent chloro substituents, which can impede both the crucial transmetalation step and the reductive elimination in the catalytic cycle.
Comparison of Catalytic Systems for Sterically Hindered Suzuki Couplings
The choice of palladium catalyst and ligand is paramount for overcoming the steric hindrance associated with 2,3-disubstituted phenylboronic acids. Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the formation of the active monoligated palladium species, which is more amenable to coupling with hindered substrates. Below is a comparison of catalyst systems that have demonstrated efficacy in couplings of structurally similar, ortho-substituted arylboronic acids.
| Catalyst System | Aryl Halide Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl bromides/chlorides | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | General conditions for hindered substrates |
| Pd₂(dba)₃ / XPhos | Aryl chlorides | Cs₂CO₃ | t-Amyl alcohol | 100 | 80-98 | Recommended for challenging aryl chlorides |
| [Pd(cinnamyl)Cl]₂ / DavePhos | Aryl bromides | K₃PO₄ | Toluene | 80 | 90-99 | Effective for ortho-substituted partners |
| Pd(PPh₃)₄ | 3,4,5-tribromo-2,6-dimethylpyridine | Na₂CO₃ | Dioxane/H₂O | 90 | Variable | Used for o-methoxyphenylboronic acid[1][2] |
| RuPhos-Pd-G3 | Sterically hindered aryl chlorides | K₃PO₄ | 2-MeTHF | 80 | 75-95 | Broad applicability for hindered substrates |
Experimental Protocols for Suzuki Coupling of Sterically Hindered Substrates
Drawing from established protocols for challenging Suzuki couplings, a general experimental procedure for the coupling of a 2-alkoxy-3-chlorophenylboronic acid with an aryl halide can be proposed.
General Procedure:
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), 2-alkoxy-3-chlorophenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The base (e.g., K₃PO₄, 2.0 mmol) is then added, followed by the degassed solvent (e.g., toluene/water 4:1, 5 mL). The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C) for the specified time, monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Workflow and Potential Applications
To further aid in the conceptualization of the experimental process and potential applications of the resulting biaryl compounds in drug discovery, the following diagrams are provided.
Biaryl motifs are prevalent in pharmacologically active compounds. The products derived from 2-alkoxy-3-chlorophenylboronic acid could potentially interact with various biological targets. For instance, substituted biaryls are known to act as inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.
Conclusion
While the direct Suzuki coupling of 2-alkoxy-3-chlorophenylboronic acids is not extensively documented, a wealth of information on sterically hindered couplings provides a clear roadmap for success. The key lies in the judicious selection of a palladium catalyst paired with a bulky, electron-rich ligand. The data and protocols presented in this guide offer a starting point for the rational design of experiments, enabling researchers to efficiently synthesize these challenging yet valuable biaryl compounds for applications in drug discovery and materials science.
References
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Performance in Suzuki-Miyaura Coupling with 3-Chloro-2-(methoxymethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this reaction. This guide provides an objective comparison of the performance of various palladium-based catalyst systems for the Suzuki-Miyaura coupling involving the sterically and electronically complex substrate, 3-Chloro-2-(methoxymethoxy)phenylboronic acid.
While direct comparative studies on this specific boronic acid are limited in publicly available literature, this guide extrapolates data from studies on structurally similar, sterically hindered, and electronically demanding substrates to provide a reliable performance benchmark. The information presented herein is intended to assist researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of representative palladium catalysts in Suzuki-Miyaura cross-coupling reactions with challenging boronic acids, including those with ortho-substituents, which can serve as a proxy for the reactivity of this compound. The data is compiled from various sources and should be interpreted as a qualitative guide rather than a direct quantitative comparison, as reaction conditions may vary.
| Catalyst System (Precatalyst/Ligand) | Key Features & Advantages | Typical Yields (with challenging substrates) | Notes |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | - Widely used, commercially available.- Effective for a range of substrates. | Moderate to Good | May require higher catalyst loadings and elevated temperatures for hindered substrates. |
| Pd(OAc)₂ / SPhos | - Highly active for sterically demanding couplings.- Enables reactions at room temperature for some substrates.[1] | Good to Excellent | SPhos is a bulky, electron-rich biaryl phosphine ligand known for its high efficacy.[1] |
| Pd₂(dba)₃ / XPhos | - Broad substrate scope, including aryl chlorides.- Thermally stable and effective at low catalyst loadings. | Good to Excellent | XPhos is another highly effective biaryl phosphine ligand for challenging couplings. |
| [Pd(IPr)(allyl)Cl] (IPr = N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | - N-Heterocyclic Carbene (NHC) based catalyst.- High thermal stability and activity for hindered substrates. | Excellent | NHC ligands are known for their strong σ-donating properties, which can enhance catalytic activity.[2] |
| PEPPSI™-IPr | - Pre-formed, air- and moisture-stable precatalyst.- Simplifies reaction setup and improves reproducibility. | Excellent | Particularly effective for coupling of sterically hindered aryl chlorides. |
Experimental Protocols
Below are detailed methodologies for conducting a Suzuki-Miyaura cross-coupling reaction with this compound. These protocols are generalized and may require optimization for specific coupling partners.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or chloride, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, and the base.
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.
-
Reaction: The reaction mixture is stirred and heated to the desired temperature (typically 80-110 °C) for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process
To better understand the experimental and molecular processes, the following diagrams have been generated using Graphviz.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate catalyst system is paramount for the successful Suzuki-Miyaura cross-coupling of challenging substrates like this compound. While traditional catalysts such as Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene ligands often provide superior yields and operate under milder conditions, especially for sterically hindered substrates. Researchers are encouraged to screen a variety of catalysts and reaction conditions to identify the optimal system for their specific synthetic targets. The detailed protocols and workflow diagrams provided in this guide serve as a valuable starting point for these investigations.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 3-Chloro-2-(methoxymethoxy)phenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Chloro-2-(methoxymethoxy)phenylboronic acid. Boronic acids and their derivatives should be handled as hazardous waste and require specific disposal procedures.[1][2][3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
Immediate Safety and Handling
Before initiating any disposal procedure, it is critical to wear the appropriate Personal Protective Equipment (PPE). All handling and disposal activities should be conducted in a certified chemical fume hood to minimize inhalation risks.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[1][2] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This compound must be managed as hazardous waste.[2][4][5]
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1][3] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste."[1][3][5] The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.[1]
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, weighing paper, and bench paper should be collected in a designated, sealable container for solid hazardous waste.[1][3]
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, sealable container for liquid hazardous waste.[3]
-
Use a funnel to prevent spills when transferring liquid waste.[2]
4. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[3]
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5][6]
-
Collect Rinsate: The first rinsate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[3][5][7]
-
Drying and Final Disposal: After thorough rinsing, allow the container to air dry completely in a well-ventilated area.[3][5][6] Deface the original label, and then the clean, dry container can be disposed of according to your institution's procedures for clean laboratory glassware or plastic recycling.[3]
5. Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area or a central hazardous waste storage facility.[1][2]
-
Ensure that incompatible wastes are segregated. For instance, store acids and bases separately.[4][8]
-
Follow your institution's specific procedures for arranging the pickup and final disposal of hazardous waste by the Environmental Health and Safety (EHS) department or a licensed contractor.[1][2]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
Hazard Information and Incompatibility
Incompatible Materials:
-
Store away from strong oxidizing agents, as well as highly alkaline or acidic materials, to prevent exothermic reactions.[10][12]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Collection - Boronic Acids and Derivativesî¸Probing the StructureâActivity Relationships for Mutagenicity - Organic Process Research & Development - Figshare [acs.figshare.com]
- 12. dcfinechemicals.com [dcfinechemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
